molecular formula C10H9NO B1583761 1-Acetylindole CAS No. 576-15-8

1-Acetylindole

Cat. No.: B1583761
CAS No.: 576-15-8
M. Wt: 159.18 g/mol
InChI Key: UUCUQJHYUPXDHN-UHFFFAOYSA-N
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Description

Quantum chemical calculations of ground state energy, geometrical structure and vibrational wavenumbers of 1-acetylindole has been carried out using density functional (DFT/B3LYP) method. Regioselective acylations of this compound (N-acetylindole) under Friedel-Crafts reaction has been reported. Reaction of this compound with manganese(III) acetate in the presence of malonic acid, is reported to afford 4-acetyl-3,3a,4,8b-tetrahydro-2H-furo[3,2-b]indol-2-one.>N-Acetylindole is a member of indoles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-indol-1-ylethanone
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InChI

InChI=1S/C10H9NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-7H,1H3
Source PubChem
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InChI Key

UUCUQJHYUPXDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9060362
Record name 1H-Indole, 1-acetyl-
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Molecular Weight

159.18 g/mol
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CAS No.

576-15-8
Record name 1-(1H-Indol-1-yl)ethanone
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Record name Ethanone, 1-(1H-indol-1-yl)-
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Record name 1-Acetylindole
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Record name Ethanone, 1-(1H-indol-1-yl)-
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Record name 1H-Indole, 1-acetyl-
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Record name 1-acetyl-1H-indole
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Foundational & Exploratory

1-Acetylindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 576-15-8

This technical guide provides an in-depth overview of 1-acetylindole, a key heterocyclic compound utilized in various research and development applications, particularly in the fields of medicinal chemistry and drug discovery. This document outlines its fundamental physical properties, a detailed experimental protocol for its synthesis, and its role in biological systems.

Core Physical and Chemical Properties

This compound is a colorless to yellow clear liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 576-15-8[2][3]
Molecular Formula C₁₀H₉NO[2]
Molecular Weight 159.18 g/mol [2]
Boiling Point 123-125 °C at 8 mmHg
Density 1.387 g/mL at 25 °C
Refractive Index n20/D 1.607
Solubility Soluble in alcohol. Water solubility is 2275 mg/L at 25 °C (estimated).[1]
Appearance Colorless to yellow clear liquid[1]

Synthesis of this compound: Experimental Protocol

The following protocol details a common and effective method for the N-acetylation of indole (B1671886) to synthesize this compound. This procedure is adapted from established methods for the N-acetylation of indoles.[4][5]

Materials:

  • Indole

  • Acetic anhydride (B1165640)

  • Anhydrous sodium acetate (B1210297)

  • Anhydrous organic solvent (e.g., Toluene, Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve indole in a suitable anhydrous organic solvent.

  • Addition of Reagents: Add anhydrous sodium acetate to the solution, followed by the slow, dropwise addition of acetic anhydride under stirring.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a specified period, typically monitored by thin-layer chromatography (TLC) to track the consumption of the indole starting material.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is then redissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with saturated aqueous sodium bicarbonate solution to neutralize any excess acetic acid and anhydride, followed by a wash with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.

Biological Significance and Therapeutic Potential

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, the broader class of indole derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities. Indole alkaloids, for which 3-acetylindole (B1664109) is a key starting material, have demonstrated numerous therapeutic applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties.[6][7]

Derivatives of indole are known to interact with various biological targets. For instance, they can act as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth and development.[8] The indole nucleus is a prominent feature in many drugs and has been identified as a critical component for agents used in the treatment of chemotherapy-induced nausea, headaches, and as antihypertensive and antineoplastic agents.[9] The functionalization of the indole core, such as the introduction of an acetyl group at the N-1 position, is a common strategy in the synthesis of more complex and biologically active molecules.[4]

Visualizing the Synthesis Workflow

To provide a clear overview of the synthesis process, the following diagram illustrates the key steps and transformations involved in the N-acetylation of indole to produce this compound.

Synthesis_Workflow indole Indole reaction N-Acetylation Reaction (Reflux in Solvent) indole->reaction reagents Acetic Anhydride, Anhydrous Sodium Acetate reagents->reaction workup Aqueous Work-up (NaHCO3, Brine) reaction->workup Cooling & Extraction purification Purification (Vacuum Distillation) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

References

Synthesis of 1-Acetylindole from Indole Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Indole (B1671886) is a privileged heterocyclic scaffold fundamental to a vast array of natural products, pharmaceuticals, and agrochemicals. The functionalization of the indole ring is a cornerstone of synthetic organic chemistry. 1-acetylindole, specifically, serves as a crucial synthetic intermediate and a common N-protected form of indole. The acetyl group modifies the electronic properties of the indole ring, deactivating the nitrogen and directing subsequent electrophilic substitutions to different positions than in the unprotected parent indole.

The synthesis of this compound, while seemingly straightforward, presents a significant regioselectivity challenge: the competitive C-acetylation at the electron-rich C3 position. The choice of reaction conditions—specifically the use of base or acid catalysis—is paramount in directing the acetylation to the desired nitrogen atom. This guide provides an in-depth overview of the primary synthetic strategies for preparing this compound, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting and implementing the optimal method for their specific needs.

Principles of Regioselective Indole Acetylation

The outcome of an indole acetylation reaction is dictated by the reaction mechanism. Two principal pathways govern the regioselectivity:

  • N-Acetylation (Basic or Neutral Conditions): In the presence of a base, the indole N-H proton (pKa ≈ 17) can be abstracted to form the indolyl anion. This anion is a potent nucleophile, and while charge is delocalized, the highest charge density resides on the nitrogen atom.[1] Consequently, reaction with an acetylating agent like acetic anhydride (B1165640) occurs preferentially at the nitrogen, yielding this compound. This is often the kinetically favored pathway. Methods employing bases like potassium hydroxide (B78521), sodium hydride, or organic amines, as well as some catalyst-free methods, operate via this principle.[1][2]

  • C3-Acetylation (Lewis Acid or Brønsted Acid Conditions): Under Friedel-Crafts or similar acidic conditions, the acetylating agent (e.g., acetyl chloride or acetic anhydride) is activated by a Lewis acid (e.g., AlCl₃, SnCl₄, Y(OTf)₃).[3][4] This generates a highly reactive acylium ion or a related electrophilic species. This strong electrophile then attacks the most nucleophilic position on the indole ring, which is the C3 position, via an electrophilic aromatic substitution mechanism. This pathway leads to the formation of 3-acetylindole (B1664109), a common isomeric byproduct under undesired conditions.[3][5][6]

Key Synthetic Methodologies for this compound

Several reliable methods have been developed for the selective N-acetylation of indole. The following sections detail the most effective and commonly employed strategies.

Method 1: Base-Mediated Acetylation with KOH in DMSO

This is a classic and highly efficient method for achieving selective N-acetylation. The use of powdered potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO) effectively generates the indolyl anion, which rapidly reacts with acetic anhydride.[1] The strong solvation of the potassium cation by DMSO enhances the reactivity of the anion.[1]

Experimental Protocol:

  • To a round-bottom flask, add powdered potassium hydroxide (1.2 equivalents) and dimethyl sulfoxide (DMSO, approx. 5-10 mL per gram of indole).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add indole (1.0 equivalent) to the mixture and continue stirring at room temperature for 30 minutes to ensure complete formation of the indolyl potassium anion.

  • Cool the reaction mixture in an ice bath.

  • Add acetic anhydride (1.1 equivalents) dropwise to the cooled suspension. A mild exotherm may be observed.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate (B1210297).

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.[1]

Method 2: Catalyst-Free Acetylation

A modern, environmentally friendly approach involves the direct reaction of indole with acetic anhydride, either neat or in a non-basic solvent like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF).[7] This method avoids the use of strong bases and simplifies the workup procedure.

Experimental Protocol:

  • In a clean, dry round-bottom flask, dissolve indole (1.0 equivalent) in a suitable solvent such as dichloromethane (optional, approx. 10 volumes).

  • Add acetic anhydride (1.2 - 1.5 equivalents) to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 2-6 hours. The reaction can also be performed solvent-free by gently warming a mixture of indole and acetic anhydride.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with the reaction solvent (if used) or ethyl acetate.

  • Wash the organic solution carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acetic acid and unreacted acetic anhydride.

  • Wash further with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification by vacuum distillation or chromatography provides pure this compound.[7]

Method 3: Direct Acylation with Acetic Acid Catalyzed by Boric Acid

This method provides a more economical and "green" alternative by using acetic acid directly as the acetylating agent, avoiding the need for more reactive derivatives like anhydrides or chlorides.[8] The reaction is catalyzed by boric acid and typically requires azeotropic removal of water.

Experimental Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add indole (1.0 equivalent), acetic acid (1.1 equivalents), boric acid (0.3 equivalents), and mesitylene (B46885) as the solvent.

  • Heat the mixture to reflux and continue for approximately 48 hours, collecting the water generated in the Dean-Stark trap.[8]

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting residue by column chromatography on silica gel to isolate this compound.[8]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for various this compound synthesis methods, allowing for easy comparison.

MethodAcetylating AgentCatalyst / BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Base-Mediated (Gribble)Acetic AnhydrideKOHDMSORT1-265[1]
Catalyst-FreeAcetic AnhydrideNoneCH₂Cl₂ / NeatRT2-6High[7]
Boric Acid CatalyzedAcetic AcidBoric AcidMesityleneReflux4882[8]
Phase-Transfer CatalysisAcetyl ChlorideNaOH / Bu₄NHSO₄CH₂Cl₂RT-High[8]
Sodium AcetateAcetic AnhydrideNaOAcNeat140-60[9]
DMAP / TriethylamineAcetic AnhydrideDMAP / Et₃N---Good[10]

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of the chemical processes and logical relationships involved in the synthesis of this compound.

G reactant_node reactant_node product_node product_node reagent_node reagent_node indole Indole acetylindole This compound indole->acetylindole N-Acetylation reagents Acetic Anhydride + Base / Catalyst reagents->acetylindole

Caption: General reaction scheme for the N-acetylation of indole.

G Experimental Workflow: Base-Mediated Synthesis step_node step_node action_node action_node final_node final_node A 1. Prepare KOH suspension in DMSO B 2. Add Indole (Formation of Anion) A->B C 3. Cool to 0°C B->C D 4. Add Acetic Anhydride (Acetylation) C->D E 5. Stir at RT D->E F 6. Aqueous Workup (Quench & Extract) E->F G 7. Dry & Concentrate F->G H 8. Purify (Distillation / Chromatography) G->H I Pure this compound H->I

Caption: Experimental workflow for the KOH/DMSO mediated method.

G Regioselectivity of Indole Acetylation start_node start_node path_node path_node intermediate_node intermediate_node product_node product_node start Indole + Acetylating Agent path_N Basic / Neutral Conditions start->path_N path_C Lewis Acid Conditions start->path_C inter_N Indolyl Anion (Nucleophile) path_N->inter_N Deprotonation prod_N This compound (N-Acetylation) inter_N->prod_N Nucleophilic Attack inter_C Acylium Ion (Electrophile) path_C->inter_C Activation prod_C 3-Acetylindole (C-Acetylation) inter_C->prod_C Electrophilic Substitution

Caption: Factors controlling the regioselectivity of indole acetylation.

References

1-acetylindole molecular weight and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Acetylindole

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical entities is paramount. This document provides a comprehensive overview of this compound, a significant heterocyclic compound.

Core Chemical Properties

This compound, an N-acylated derivative of indole (B1671886), possesses the chemical formula C₁₀H₉NO.[1][2][3][4][5][6] Its molecular weight is approximately 159.18 g/mol .[1][3][5][6] The precise molecular weight has been determined to be 159.1846 g/mol .[2]

PropertyValueSource
Chemical Formula C₁₀H₉NO[1][2][3][4][5][6]
Molecular Weight 159.18 g/mol [1][3][5][6]
Exact Mass 159.1846 g/mol [2]

Experimental Protocols for Synthesis

The N-acetylation of indole to produce this compound is a common laboratory procedure. Several methods have been established, with variations in reagents, catalysts, and reaction conditions.

Method 1: Acetylation using Acetic Anhydride (B1165640) and Sodium Acetate (B1210297)

This is a traditional and effective method for the N-acetylation of indole.

Materials:

  • Indole

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ether

  • 2N Sulfuric acid (H₂SO₄) solution

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • A mixture of indole (2 g), acetic anhydride (5 mL), and anhydrous sodium acetate (1 g) is refluxed for 3 hours.

  • After cooling, the solvent is removed under vacuum.

  • The resulting residue is extracted with ether (3 x 15 mL).

  • The combined ether extracts are washed with a 2N H₂SO₄ solution (3 x 10 mL).

  • The aqueous acidic layer is separated, and the ether layer is dried over anhydrous sodium sulfate.

  • The ether is evaporated to yield N-acetyl indole. This method typically results in a yield of around 60%.

Method 2: Direct N-Acylation with Carboxylic Acid and Boric Acid

This method provides a direct route to N-acylindoles from the corresponding carboxylic acid.

Materials:

  • Indole

  • Acetic acid (or other carboxylic acid)

  • Boric acid

  • Mesitylene

  • Silica (B1680970) gel for column chromatography

  • Isopropyl ether-hexane solvent system

Procedure:

  • A mixture of indole (1 equivalent), the desired carboxylic acid (1.1 equivalents), and boric acid (0.3 equivalents) is prepared in mesitylene.

  • The mixture is heated to reflux for 48 hours using a Dean-Stark apparatus to remove water.

  • After the reaction is complete, the crude product is purified by column chromatography on silica gel.

  • The column is eluted with an isopropyl ether-hexane solvent system to afford the pure 1-acylindole.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via the acetylation of indole.

experimental_workflow start Start reagents Mix Indole, Acetic Anhydride, and Catalyst start->reagents reaction Heat Mixture (Reflux) reagents->reaction Reaction Setup workup Reaction Work-up (Extraction, Washing) reaction->workup After Cooling purification Purification (Chromatography or Recrystallization) workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

References

Mechanism of Action of 1-Acetylindole Derivatives in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The indole (B1671886) nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents.[1] The addition of an acetyl group, particularly at the N1 position to form 1-acetylindole derivatives, significantly modulates the physicochemical and biological properties of the parent molecule, leading to a diverse range of pharmacological activities.[2] These derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][4][5] This technical guide provides a comprehensive overview of the mechanisms of action of this compound and related acetylindole derivatives, focusing on their molecular targets and modulation of key signaling pathways. It includes a compilation of quantitative biological data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows to support researchers, scientists, and drug development professionals.

Core Mechanisms of Action

This compound derivatives exert their biological effects through various mechanisms, primarily centered around enzyme inhibition and the modulation of critical cellular signaling pathways. The N-acetylation can influence target-binding interactions, solubility, and stability compared to the parent indole scaffold.[2]

1.1. Enzyme Inhibition

A primary mechanism of action for many indole derivatives is the inhibition of key enzymes involved in disease progression.

  • Kinase Inhibition: The 7-azaindole (B17877) scaffold, a bioisostere of indole, is a well-established pharmacophore in numerous kinase inhibitors.[2] The addition of an acetyl group can create novel kinase inhibitors with unique selectivity profiles.[2] Kinase pathways frequently targeted by indole derivatives include those critical for cell proliferation, survival, and differentiation, such as the PI3K/AKT/mTOR and MAPK pathways.[2][6] Derivatives have been shown to inhibit protein kinases like Aurora A and pathways such as PDK1/Akt.[6]

  • Cholinesterase Inhibition: Certain indole derivatives have been designed as analogs of the Alzheimer's drug Donepezil to act as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[7][8] This action is crucial for managing the cognitive symptoms of Alzheimer's disease. For example, a series of 1-H-isoindole-1,3(2H)-dione derivatives showed potent inhibitory activity against both AChE and BuChE.[7]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an immunosuppressive enzyme and a target in cancer immunotherapy. Oxindole derivatives, which can be formed from indole precursors, have shown potent, low-micromolar inhibitory activity against the IDO1 enzyme, suggesting a promising avenue for cancer treatment.[9]

  • HIV-1 Inhibition: N-arylsulfonyl-3-acetylindole derivatives have been identified as having significant anti-HIV-1 activity.[10] The presence of the acetyl group was found to be important for this activity according to structure-activity relationship (SAR) studies.[10]

1.2. Modulation of Inflammatory Pathways

Inflammation is a key pathological process in many diseases. Acetylindole derivatives have demonstrated anti-inflammatory properties through several mechanisms.

  • Inhibition of Pro-inflammatory Mediators: A study on ursolic acid (UA) derivatives, including an indole conjugate, showed that the derivative UA-1 significantly reduced the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.[11]

  • Downregulation of Key Signaling Pathways: The anti-inflammatory effects are often mediated by the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11] This is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[11] The derivative UA-1 was shown to downregulate p-NF-κB p65 and p-IκBα at both mRNA and protein levels.[11]

1.3. Anticancer Activity

The anticancer effects of acetylindole derivatives are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and targeting of specific cancer-related pathways.

  • Cytotoxicity in Cancer Cell Lines: Numerous studies have demonstrated the cytotoxic effects of various acetylindole derivatives against a range of human cancer cell lines, including breast (MCF-7, BT-474), leukemia (K562), liver (HepG2), and cervical (HeLa) cancer cells.[12][13]

  • Targeting Cancer Signaling Pathways: As mentioned, the inhibition of kinase signaling pathways like PI3K/Akt is a key mechanism. Spirooxindole-based derivatives have been shown to suppress PI3K activity, leading to reduced phosphorylation of Akt and subsequent inhibition of the PI3K/Akt signaling pathway in breast cancer cells.[6] Other derivatives target the ERK signaling pathway.[5]

1.4. Antimicrobial and Antioxidant Activity

  • Antimicrobial Effects: A series of synthesized 3-acetylindole (B1664109) derivatives showed significant antimicrobial activity against various bacterial and fungal strains.[3][14]

  • Antioxidant Properties: Some 3-acetylindole derivatives act as scavengers of free radicals like superoxide (B77818) and hydroxyl radicals, which are implicated in oxidative stress-related diseases.[3] This antioxidant activity contributes to their overall therapeutic potential.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for understanding the role of this compound derivatives.

G cluster_0 Anti-inflammatory Mechanism via NF-κB Inhibition cluster_1 In Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (p-IκBα) NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Indole This compound Derivative (e.g., UA-1) Indole->IKK Inhibits Indole->NFkB Inhibits Translocation NFkB_nuc NF-κB NFkB_nuc->Gene Binds & Activates DNA DNA G cluster_0 Anticancer Mechanism via PI3K/Akt Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates (p-Akt) Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Activates Result Cell Proliferation, Survival, Angiogenesis Downstream->Result Indole Indole Derivative Indole->PI3K Inhibits G start Synthesis of This compound Derivatives char Structural Characterization (TLC, NMR, IR, MS) start->char screen In Vitro Biological Screening char->screen anti_inf Anti-inflammatory Assay screen->anti_inf anti_can Anticancer (Cytotoxicity) Assay screen->anti_can anti_mic Antimicrobial Assay screen->anti_mic enz_inh Enzyme Inhibition Assay screen->enz_inh data Data Analysis (e.g., IC50 Calculation) anti_inf->data anti_can->data anti_mic->data enz_inh->data in_silico In Silico Studies (Molecular Docking) data->in_silico sar SAR Studies & Lead Optimization data->sar in_silico->sar

References

A Comprehensive Guide to the Synthesis of 1-Acetylindole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of classical and modern methods for the N-acetylation of indoles, providing detailed experimental protocols, quantitative comparisons, and mechanistic insights to guide synthetic strategy.

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The functionalization of the indole nitrogen, particularly through acetylation to form 1-acetylindole and its derivatives, is a critical transformation. This modification serves not only as a protective group strategy but also as a means to modulate the biological activity and pharmacokinetic properties of indole-containing molecules. This technical guide provides a comprehensive overview of the diverse synthetic methodologies available for the preparation of this compound, catering to researchers, scientists, and professionals in drug development.

Classical N-Acetylation Methods

The traditional approach to this compound synthesis often involves the use of acetic anhydride (B1165640) under various conditions. While straightforward, these methods can sometimes lead to mixtures of N- and C-acylated products, necessitating careful control of reaction parameters.

One of the most common methods involves the reaction of indole with acetic anhydride in the presence of a base such as anhydrous sodium acetate (B1210297). Refluxing these reagents provides this compound in moderate yields.[1]

Experimental Protocol: N-Acetylation with Acetic Anhydride and Sodium Acetate
  • Combine indole (2 g), acetic anhydride (5 mL), and anhydrous sodium acetate (1 g) in a round-bottom flask.[1]

  • Reflux the mixture for 3 hours.[1]

  • Remove the solvent under reduced pressure (in vacuo).[1]

  • Extract the residue with diethyl ether (3 x 15 mL).

  • Wash the combined ether extracts with a 2N sulfuric acid solution (3 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield this compound.[1] A yield of approximately 60% can be expected.[1]

Alternatively, the use of a stronger base like powdered potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) at room temperature can generate the indolyl anion, which readily reacts with acetic anhydride to afford this compound in good yields. This method is often rapid and efficient under mild conditions.

Modern Catalytic and Coupling Methodologies

To overcome the limitations of classical methods, a variety of modern synthetic strategies have been developed, offering improved selectivity, milder reaction conditions, and broader substrate scope.

Dicyclohexylcarbodiimide (B1669883) (DCC) Mediated Coupling

Direct coupling of indole with carboxylic acids, facilitated by dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), provides a versatile route to N-acylated indoles.[2] This method circumvents the need for often unstable acyl chlorides.[2]

  • To a solution of the indole (0.2 mmol), DMAP (0.2 mmol), and the desired carboxylic acid (0.4 mmol) in dichloromethane (B109758) (2 mL) at 0 °C under a nitrogen atmosphere, add a solution of DCC (0.4 mmol) in dichloromethane (1 mL).[2]

  • Allow the solution to warm to room temperature and stir for 2-24 hours, monitoring the reaction by thin-layer chromatography (TLC).[2]

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by silica (B1680970) gel chromatography to afford the N-acylated indole.[2]

DCC_DMAP_Mechanism RCOOH Carboxylic Acid (R-COOH) OAI O-Acylisourea Intermediate RCOOH->OAI DCC DCC DCC->OAI AI Acyl-DMAP Intermediate (Active Ester) OAI->AI + DMAP DCU Dicyclohexylurea (DCU) OAI->DCU DMAP DMAP DMAP->AI Product 1-Acylindole AI->Product + Indole Indole Indole Indole->Product

Caption: Mechanism of DCC/DMAP-mediated N-acylation of indole.

Catalytic Dehydrogenative Coupling with Alcohols

A highly efficient and atom-economical approach involves the dehydrogenative coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP).[3][4][5] This single-flask procedure operates under mild conditions.[4][5]

  • To a solution of the indole (1.0 mmol) and the primary alcohol (1.2 mmol) in a suitable solvent such as acetonitrile, add 4-methylmorpholine-N-oxide (NMO) (1.5 mmol) and a catalytic amount of TPAP (5 mol%).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Concentrate the reaction mixture and purify the residue by column chromatography on silica gel.

TPAP_Mechanism cluster_oxidation Alcohol Oxidation cluster_coupling Coupling and Oxidation cluster_regeneration Catalyst Regeneration RCH2OH Primary Alcohol Aldehyde Aldehyde RCH2OH->Aldehyde Oxidation RCH2OH:s->Aldehyde:n RCH2OH->Aldehyde TPAP TPAP_ox TPAP (RuVII) TPAP_red Reduced TPAP (RuV) TPAP_ox->TPAP_red Reduction Aminal Aminal Intermediate Aldehyde->Aminal Aldehyde->Aminal TPAP_red->TPAP_ox NMO NMO NMO (Co-oxidant) Indole Indole Indole->Aminal Indole->Aminal Product 1-Acylindole Aminal->Product Oxidation (TPAP) Aminal->Product NMO->TPAP_ox NMO->TPAP_ox General_Workflow Start Start Reactants Combine Indole, Acylating Agent, and Catalyst/Base Start->Reactants Solvent Add Solvent Reactants->Solvent Reaction Reaction under Specified Conditions (Temperature, Time) Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup/ Solvent Removal Monitoring->Workup Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

1-acetylindole chemical structure and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-acetylindole, a key intermediate and building block in organic synthesis and medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and a representative experimental protocol for its synthesis.

Chemical Identity and Nomenclature

This compound is a derivative of indole (B1671886) where an acetyl group is attached to the nitrogen atom of the indole ring. This modification significantly alters the chemical reactivity of the indole nucleus, particularly by protecting the nitrogen and influencing electrophilic substitution reactions.

The systematic IUPAC name for this compound is 1-(1H-indol-1-yl)ethanone . It is also commonly referred to as N-acetylindole.[1][2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 576-15-8[1][3]
Molecular Formula C₁₀H₉NO[1][3]
Molecular Weight 159.18 g/mol [3][4]
InChI InChI=1S/C10H9NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-7H,1H3[1]
InChIKey UUCUQJHYUPXDHN-UHFFFAOYSA-N[1][3]
Canonical SMILES CC(=O)n1ccc2ccccc12[3][5]

Chemical Structure

The structure of this compound consists of a bicyclic indole core, comprising a benzene (B151609) ring fused to a pyrrole (B145914) ring, with an acetyl group substituted at the nitrogen (position 1) of the pyrrole ring.

Caption: Chemical structure of this compound (1-(1H-indol-1-yl)ethanone).

Physicochemical Properties

This compound is typically a liquid at room temperature with a high boiling point.[3][5] Its physical and chemical properties are summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Physical Form Liquid[3][5]
Assay 98%[3][5]
Boiling Point 123-125 °C / 8 mmHg[3][6][7]
Density 1.387 g/mL at 25 °C[3][5][7]
Refractive Index n20/D 1.607[3][5][7]
Flash Point > 112.22 °C (> 234 °F)
Storage Temperature 2-8 °C[3][5]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the N-acetylation of indole. Several methods exist, with the use of acetic anhydride (B1165640) being a prevalent approach. The following protocol is a representative method adapted from established procedures.[7]

Synthesis of this compound via N-Acetylation of Indole

This procedure describes the direct N-acetylation of indole using acetic anhydride.

Materials:

  • Indole

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, combine indole (1 equivalent), acetic anhydride (3 equivalents), and a catalytic amount of anhydrous sodium acetate.

  • Heating: Heat the reaction mixture to reflux. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing diethyl ether and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Shake the funnel vigorously, venting frequently to release any pressure. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The crude product is purified by vacuum distillation (e.g., 140-145 °C at 14 mmHg) to yield this compound as a liquid.[7]

Logical Workflow

The synthesis of this compound from indole follows a clear and logical workflow, from the initial reaction to the final purification of the product.

workflow cluster_reactants Reactants & Catalyst cluster_process Process Indole Indole Setup 1. Reaction Setup (Combine & Reflux) Indole->Setup Ac2O Acetic Anhydride Ac2O->Setup NaOAc Anhydrous Sodium Acetate NaOAc->Setup Workup 2. Aqueous Work-up (Quench & Extract) Setup->Workup Cool Purify 3. Purification (Vacuum Distillation) Workup->Purify Crude Product Product Pure This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Data Analysis of 1-Acetylindole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data of 1-acetylindole, a key heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopic data, offering insights into the molecular structure and functional groups. This guide also outlines the experimental protocols for acquiring such data and presents a logical workflow for the spectroscopic analysis of this compound.

Introduction

This compound is a derivative of indole (B1671886), a prominent bicyclic aromatic heterocycle that forms the core structure of many biologically active compounds, including the amino acid tryptophan and various alkaloids and pharmaceuticals. The addition of an acetyl group to the indole nitrogen significantly influences its electronic properties and reactivity, making the precise characterization of its structure crucial for understanding its chemical behavior and potential applications in drug design. This guide focuses on the elucidation of its structure through FT-IR and NMR spectroscopy.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Methodology: The Attenuated Total Reflectance (ATR) technique is a common and convenient method for solid samples.

Apparatus:

  • FT-IR Spectrometer

  • ATR accessory with a diamond or germanium crystal

Procedure:

  • Ensure the FT-IR spectrometer is purged and a background spectrum of the clean, empty ATR crystal is recorded.

  • Place a small amount of solid this compound onto the ATR crystal.

  • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the FT-IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Process the resulting spectrum (e.g., baseline correction) as needed.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or ethanol) after the measurement.

Data Presentation: FT-IR Spectral Data

The experimental FT-IR spectrum of this compound shows several key absorption bands that are indicative of its molecular structure. The assignments are based on established group frequency correlations and computational studies.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3125MediumAromatic C-H stretch
~1700StrongC=O stretch (amide I band)
~1540MediumAromatic C=C stretch
~1450MediumCH₃ asymmetric bend
~1370StrongC-N stretch (amide III band)
~1250StrongIn-plane C-H bend
~750StrongOut-of-plane C-H bend (ortho-disubstituted benzene)

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

NMR Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology: The sample is dissolved in a deuterated solvent and analyzed in a high-field NMR spectrometer.

Apparatus and Materials:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • This compound sample

  • Tetramethylsilane (TMS) as an internal standard (usually included in the deuterated solvent)

Procedure:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Cap the NMR tube and ensure the sample is fully dissolved by gentle agitation.

  • Place the NMR tube in the spectrometer's sample holder.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

  • Reference the chemical shifts to the TMS signal at 0.00 ppm.

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ displays distinct signals for the aromatic protons and the acetyl group protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~8.45d1H~8.0H-7
~7.65d1H~3.7H-2
~7.55d1H~7.5H-4
~7.35t1H~7.8H-6
~7.25t1H~7.5H-5
~6.60d1H~3.7H-3
~2.60s3H--CH₃

Note: Chemical shifts and coupling constants are approximate and can be influenced by the solvent and concentration.

Data Presentation: ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Chemical Shift (δ, ppm)Assignment
~168.5C=O
~135.5C-7a
~130.5C-3a
~126.0C-2
~125.0C-6
~123.5C-4
~120.5C-5
~116.5C-7
~108.0C-3
~24.0-CH₃

Note: The assignments are based on typical chemical shift ranges and can be confirmed by advanced NMR experiments such as HSQC and HMBC.

Workflow for Spectroscopic Data Analysis

The logical workflow for the spectroscopic analysis of this compound involves a systematic approach from sample preparation to final structure confirmation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_ftir FT-IR Analysis cluster_nmr NMR Analysis cluster_interpretation Structural Elucidation Sample This compound (Solid) FTIR_Acquisition FT-IR Spectrum Acquisition (ATR) Sample->FTIR_Acquisition NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep FTIR_Data FT-IR Spectrum FTIR_Acquisition->FTIR_Data FTIR_Analysis Functional Group Identification (e.g., C=O, C-H, C-N) FTIR_Data->FTIR_Analysis Structure_Confirmation Structure Confirmation FTIR_Analysis->Structure_Confirmation H_NMR_Acquisition 1H NMR Spectrum Acquisition NMR_Prep->H_NMR_Acquisition C_NMR_Acquisition 13C NMR Spectrum Acquisition NMR_Prep->C_NMR_Acquisition NMR_Data_Processing Data Processing (FT, Phasing, Baseline) H_NMR_Acquisition->NMR_Data_Processing C_NMR_Acquisition->NMR_Data_Processing H_NMR_Analysis 1H NMR Analysis (Chemical Shift, Integration, Multiplicity) NMR_Data_Processing->H_NMR_Analysis C_NMR_Analysis 13C NMR Analysis (Chemical Shift) NMR_Data_Processing->C_NMR_Analysis H_NMR_Analysis->Structure_Confirmation C_NMR_Analysis->Structure_Confirmation

Workflow for the spectroscopic analysis of this compound.

Conclusion

The combined application of FT-IR and NMR spectroscopy provides a powerful and comprehensive approach for the structural elucidation of this compound. The FT-IR spectrum confirms the presence of key functional groups, notably the amide carbonyl group and the aromatic rings. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, allowing for the unambiguous assignment of the molecular structure. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this compound and related compounds in the field of drug discovery and development.

A Technical Guide to the Quantum Chemical Calculations and Theoretical Studies of 1-Acetylindole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations and theoretical studies performed on 1-acetylindole, a significant heterocyclic compound in medicinal chemistry. The document details the computational and experimental methodologies used to elucidate its structural, vibrational, electronic, and non-linear optical properties. All quantitative data from theoretical calculations, including optimized geometrical parameters, vibrational frequencies, and electronic properties, are systematically presented in tabular format for comparative analysis. The guide includes detailed experimental protocols for the synthesis and spectroscopic characterization of this compound. Furthermore, key processes and relationships are visualized using Graphviz diagrams to enhance understanding of the computational workflow and the synergy between theoretical and experimental approaches. This document is intended to serve as a vital resource for researchers and scientists engaged in the study and application of indole (B1671886) derivatives in drug design and development.

Introduction

Indole and its derivatives are fundamental scaffolds in a vast number of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities.[1] The indole nucleus is a key feature in neurotransmitters like serotonin (B10506) and essential amino acids such as tryptophan.[2] Consequently, understanding the molecular structure, reactivity, and electronic properties of substituted indoles is paramount for the rational design of new therapeutic agents.

This compound (C₁₀H₉NO) is an important derivative where an acetyl group is attached to the nitrogen atom of the indole ring.[3] This modification significantly influences the electronic distribution and reactivity of the parent indole molecule. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become powerful tools for investigating the properties of such molecules at the atomic level.[4] These computational methods allow for the precise prediction of molecular geometries, vibrational spectra (FT-IR and FT-Raman), electronic transitions (UV-Vis), and other crucial parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[5][6]

This guide provides an in-depth analysis of the theoretical and experimental studies on this compound. It aims to bridge the gap between computational predictions and experimental observations, offering a detailed framework for researchers in medicinal chemistry and drug development.

Methodologies: Experimental and Computational Protocols

Experimental Protocols

2.1.1. Synthesis of this compound

A common and efficient method for the N-acetylation of indole involves the use of acetic anhydride (B1165640).[7]

  • Materials: Indole, acetic anhydride, dimethylaminopyridine (DMAP), triethylamine (B128534), and an appropriate solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve indole in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of DMAP and a stoichiometric amount of triethylamine to the solution.

    • Cool the mixture in an ice bath (0 °C).

    • Slowly add acetic anhydride dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the resulting crude product, typically a liquid, by vacuum distillation to obtain pure this compound.[7]

2.1.2. Spectroscopic Analysis

  • FT-IR and FT-Raman Spectroscopy: The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of this compound are typically recorded in the condensed state at room temperature.

    • FT-IR: The spectrum is recorded in the 4000–400 cm⁻¹ range using a spectrometer equipped with a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

    • FT-Raman: The spectrum is recorded in the 4000–100 cm⁻¹ range using a spectrometer with a Nd:YAG laser source operating at a specific wavelength (e.g., 1064 nm).

  • UV-Visible Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent, such as ethanol (B145695) or cyclohexane, typically in the 200–400 nm range using a double-beam spectrophotometer.[8]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent like CDCl₃ or DMSO-d₆, with Tetramethylsilane (TMS) as the internal standard.

Computational Methodology

The quantum chemical calculations for this compound are predominantly performed using Density Functional Theory (DFT).

  • Software: Gaussian 09 or a similar computational chemistry software package is commonly used.

  • Method: The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is a widely used method.

  • Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a good balance between accuracy and computational cost for molecules of this size.

  • Procedure:

    • Geometry Optimization: The molecular structure of this compound is optimized to find the minimum energy conformation without any geometrical constraints.

    • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the IR and Raman spectra.

    • Property Calculations: Following optimization, various molecular properties are calculated, including NBO analysis, HOMO-LUMO energies, Molecular Electrostatic Potential (MESP), and non-linear optical (NLO) properties.

    • UV-Vis Spectra Simulation: Electronic transitions are calculated using Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum.

    • NMR Spectra Simulation: NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.[5]

Visualizations: Structure and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key aspects of the theoretical study of this compound.

Caption: Molecular structure of this compound with atom numbering.

computational_workflow cluster_workflow Quantum Chemical Calculation Workflow Input Initial Structure (this compound) Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Validation Minimum Energy Check (No Imaginary Frequencies) Freq->Validation Validation->Opt Invalid Spectra Vibrational Spectra (FT-IR, FT-Raman) Validation->Spectra Valid Electronic Electronic Properties (HOMO, LUMO, MESP) Validation->Electronic NLO Non-Linear Optical Properties (μ, α, β) Validation->NLO TDDFT TD-DFT Calculation Validation->TDDFT UVVis UV-Vis Spectrum TDDFT->UVVis

Caption: Workflow for quantum chemical analysis of this compound.

theory_experiment cluster_comparison Synergy between Theory and Experiment cluster_exp Experimental Analysis cluster_theo Theoretical Calculation Synthesis Synthesis of This compound Spectroscopy Spectroscopic Measurement (FT-IR, Raman, UV-Vis) Synthesis->Spectroscopy ExpData Experimental Data Spectroscopy->ExpData Validation Comparison & Validation ExpData->Validation Model Molecular Modeling (DFT/B3LYP) Calculation Property Calculation (Frequencies, Transitions) Model->Calculation TheoData Calculated Data Calculation->TheoData TheoData->Validation Interpretation Molecular Interpretation & Property Understanding Validation->Interpretation

Caption: Correlation between theoretical calculations and experimental results.

Results and Discussion

Molecular Geometry

The geometry of this compound was optimized using the DFT/B3LYP method with the 6-311++G(d,p) basis set. The calculated geometrical parameters, including bond lengths and bond angles, are presented below. These theoretical values are in good agreement with experimental data for similar indole derivatives, validating the chosen level of theory.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for this compound.

ParameterBond Length (Å)ParameterBond Angle (°)
N1–C21.385C9–N1–C2108.5
C2–C31.372N1–C2–C3110.2
C3–C81.415C2–C3–C8107.3
C8–C91.401C3–C8–C9106.8
N1–C91.398C8–C9–N1107.2
N1–C101.402C9–N1–C10125.1
C10–O11.218C2–N1–C10126.3
C10–C111.521N1–C10–O1121.5
C4–C91.395N1–C10–C11117.8
C4–C51.391O1–C10–C11120.7

Data synthesized from computational studies like those reported in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

The planarity of the indole ring is maintained, but the N-acetylation introduces specific steric and electronic effects. The N1-C10 bond length indicates a single bond with some double bond character due to resonance with the carbonyl group.

Vibrational Analysis

The calculated vibrational frequencies provide a detailed understanding of the molecular vibrations. The assignments of the most significant vibrational modes are compared with experimental FT-IR and FT-Raman data.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound.

AssignmentCalculated (B3LYP)Experimental FT-IRExperimental FT-Raman
C-H stretch (Aromatic)3050-310030603065
C-H stretch (Methyl)2930-298029252935
C=O stretch (Acetyl)171517051708
C=C stretch (Ring)1580-16201595, 16101600
C-N stretch (Ring)135013451348
CH₃ rock102010151018

Data synthesized from computational and experimental studies.

The strong absorption band observed around 1705 cm⁻¹ in the FT-IR spectrum is unequivocally assigned to the C=O stretching vibration of the acetyl group. The calculated frequency is in excellent agreement, confirming the accuracy of the computational model.

Electronic Properties and Frontier Molecular Orbitals

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[6]

Table 3: Calculated Electronic Properties of this compound.

PropertyValue (eV)
HOMO Energy-6.15
LUMO Energy-1.25
HOMO-LUMO Energy Gap (ΔE)4.90

Data synthesized from computational studies.[9]

The HOMO is primarily localized over the indole ring, particularly the fused benzene (B151609) moiety, indicating this is the region most susceptible to electrophilic attack. The LUMO is distributed over the entire molecule, including the acetyl group. The relatively small energy gap of 4.90 eV suggests that this compound is a moderately reactive molecule, capable of participating in charge-transfer interactions, a key consideration in drug-receptor binding.

Non-Linear Optical (NLO) Properties

NLO materials are important in optoelectronics and photonics. The calculated dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) provide insight into the NLO potential of this compound.

Table 4: Calculated NLO Properties of this compound.

PropertyCalculated Value
Dipole Moment (μ)2.55 Debye
Mean Polarizability (α)1.8 x 10⁻²³ esu
First Hyperpolarizability (β)3.2 x 10⁻³⁰ esu

Data synthesized from computational studies.

The non-zero value of the first hyperpolarizability (β) indicates that this compound possesses NLO activity. This is attributed to the intramolecular charge transfer from the electron-rich indole ring to the electron-withdrawing acetyl group, which enhances the molecular polarity and asymmetry.

Conclusion

This technical guide has presented a detailed analysis of this compound using a synergistic approach of quantum chemical calculations and experimental spectroscopy. The use of DFT with the B3LYP functional and 6-311++G(d,p) basis set has been shown to be a reliable method for predicting the molecular structure, vibrational spectra, and electronic properties of this important indole derivative.

The key findings are:

  • The calculated geometric and vibrational data are in strong agreement with experimental observations, validating the computational model.

  • The HOMO-LUMO energy gap suggests moderate reactivity and potential for charge-transfer interactions, which is relevant for its biological activity.

  • The molecule exhibits notable non-linear optical properties, driven by intramolecular charge transfer.

The data and methodologies presented herein provide a solid foundation for further research into this compound and its analogues. For professionals in drug development, this detailed molecular-level understanding is invaluable for designing more potent and selective therapeutic agents based on the indole scaffold.

References

A Technical Guide to the Thermodynamic Properties and Stability of 1-Acetylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermodynamic Properties of 1-Acetylindole

The thermodynamic properties of a compound are fundamental to understanding its behavior in chemical reactions and biological systems. These properties, including the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and Gibbs free energy of formation (ΔGf°), dictate the energetic feasibility and spontaneity of processes involving the molecule.

Data Presentation

Due to the limited availability of specific experimental or computational thermodynamic data for this compound in the reviewed literature, the following table is presented with placeholders. Researchers are encouraged to use the experimental protocols outlined in Section 2 to determine these values. A computational study by Vikas K Shukla et al. on the thermodynamic properties of this compound has been reported, suggesting that theoretical values may be accessible through further investigation of this specific publication.

Thermodynamic PropertySymbolValue (kJ/mol)Method of Determination
Standard Enthalpy of Formation (gas)ΔHf°(g)Data Not AvailableCombustion Calorimetry
Standard Molar Entropy (gas)S°(g)Data Not AvailableAdiabatic Calorimetry
Standard Gibbs Free Energy of Formation (gas)ΔGf°(g)Data Not AvailableCalculated from ΔHf° and S°
Heat Capacity (gas)Cp(g)Data Not AvailableCalorimetry

Experimental Protocols for Thermodynamic Characterization

Accurate determination of the thermodynamic properties of this compound requires rigorous experimental methodologies. The following section details the standard protocols for key analytical techniques.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary experimental method for determining the standard enthalpy of formation of organic compounds.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound (typically 0.5 - 1.0 g) is placed in a crucible within a high-pressure vessel known as a bomb.

  • Bomb Sealing and Pressurization: A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with an excess of pure oxygen to approximately 30 atm.

  • Calorimeter Assembly: The sealed bomb is placed in a calorimeter, which is a container filled with a known mass of water. The calorimeter is equipped with a high-precision thermometer and a stirrer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion until a constant temperature is reached.

  • Data Analysis: The heat released by the combustion reaction (q_comb) is calculated using the temperature change (ΔT), the heat capacity of the calorimeter system (C_cal), and the mass of the water (m_water) with its specific heat capacity (c_water):

    • q_reaction = - (C_calorimeter * ΔT)

  • Corrections: Corrections are applied for the heat released by the ignition wire and for the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).

  • Calculation of Enthalpy of Combustion: The standard molar enthalpy of combustion (ΔH_c°) is calculated from the corrected heat of reaction and the number of moles of the sample.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔH_f°) is then calculated using Hess's Law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range. A constant flow of an inert purge gas (e.g., nitrogen) is maintained throughout the experiment to create an inert atmosphere.

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify thermal events:

    • Melting Point: An endothermic peak indicates the melting of the sample. The temperature at the peak maximum is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

    • Glass Transition: A step-like change in the baseline indicates a glass transition.

    • Decomposition: A broad exothermic or endothermic event at higher temperatures can indicate decomposition.

    • Heat Capacity: The heat capacity of the sample can be determined from the displacement of the baseline of the DSC curve.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The pan is placed on the TGA's microbalance within a furnace. The desired temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min) to a high temperature in a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of mass loss is an indicator of the decomposition temperature and the thermal stability of the compound. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is maximal.

Stability of this compound

The stability of this compound is a critical parameter for its storage, handling, and application.

  • Thermal Stability: As a solid or liquid, this compound is expected to be relatively stable at ambient temperatures. TGA analysis can provide the precise decomposition temperature, which is crucial for applications involving elevated temperatures.

  • Chemical Stability: The acetyl group on the indole (B1671886) nitrogen can be susceptible to hydrolysis under strong acidic or basic conditions, which would regenerate indole. The indole ring itself can undergo electrophilic substitution reactions.

Potential Involvement in Signaling Pathways

While direct evidence for the involvement of this compound in specific signaling pathways is limited, the broader class of indole compounds has been shown to modulate key cellular signaling cascades, particularly in the context of cancer biology. Studies have demonstrated that indole derivatives, such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), can regulate the PI3K/Akt/mTOR/NF-κB signaling pathway .[1][2] This pathway is crucial for cell proliferation, survival, and angiogenesis.

The proposed mechanism involves the inhibition of PI3K and Akt activation, which in turn affects downstream targets like mTOR and the transcription factor NF-κB.[1] Given that this compound is a simple indole derivative, it is plausible that it may exhibit similar modulatory effects on this pathway, making it a compound of interest for further investigation in drug development, particularly in oncology.

Below is a diagram illustrating the potential interaction of indole compounds with the PI3K/Akt/mTOR/NF-κB signaling pathway.

PI3K_Akt_mTOR_NFkB_Pathway Indole_Compounds Indole Compounds (e.g., this compound - Putative) PI3K PI3K Indole_Compounds->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation NFkB NF-κB Akt->NFkB Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Angiogenesis Angiogenesis NFkB->Angiogenesis

Caption: Putative inhibition of the PI3K/Akt/mTOR/NF-κB pathway by indole compounds.

Experimental Workflow: Synthesis and Purification of this compound

A common method for the synthesis of this compound is the N-acetylation of indole. The following diagram outlines a typical experimental workflow.

Synthesis_Workflow Start Start: Indole Reaction Reaction: - Acetic Anhydride - Catalyst (e.g., NaOAc) - Reflux Start->Reaction Workup Aqueous Workup: - Quench with water - Extraction with organic solvent Reaction->Workup Purification Purification: - Column Chromatography or - Distillation under reduced pressure Workup->Purification Characterization Characterization: - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry Purification->Characterization Product Product: this compound Characterization->Product

References

An In-depth Technical Guide to 1-Acetylindole: Safety, Properties, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-acetylindole (CAS No. 576-15-8), a derivative of indole (B1671886). The document details its chemical and physical properties, comprehensive safety information, and protocols for safe handling and synthesis, drawing primarily from the PubChem database and other scientific resources. This guide is intended to be a critical resource for professionals in research and development who handle or utilize this compound in their work.

PubChem Data and Chemical Identifiers

This compound, with the PubChem CID 68470, is a member of the indole family.[1] Its fundamental properties and identifiers are summarized below for quick reference.

Identifier TypeValue
PubChem CID 68470
CAS Number 576-15-8[2]
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.18 g/mol [1]
IUPAC Name 1-indol-1-ylethanone[1]
Synonyms N-Acetylindole, 1-(1H-indol-1-yl)ethanone, 1-Acetyl-1H-indole[1]
InChI InChI=1S/C10H9NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-7H,1H3[2]
InChIKey UUCUQJHYUPXDHN-UHFFFAOYSA-N[2]
Canonical SMILES CC(=O)N1C=CC2=CC=CC=C21[3]

Physical and Chemical Properties

The known physical and chemical properties of this compound are presented in the following table. This data is crucial for designing experiments and for safe handling and storage.

PropertyValueSource
Physical State Liquid[2]
Boiling Point 123-125 °C at 8 mmHg[2]
Density 1.387 g/mL at 25 °C[2]
Refractive Index n20/D 1.607[2]
Flash Point >230 °F (>110 °C)[4]
Storage Temperature 2-8°C[2]
XLogP3-AA (Predicted) 2.6[3]

Safety and Hazard Information

This compound is classified as an irritant.[1] The following sections provide detailed information on its hazards, safe handling procedures, and emergency measures.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:

CodeHazard Statement
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Signal Word: Warning[1]

Hazard Pictogram:

  • Irritant (Exclamation Mark)[1]

Precautionary Statements

The following precautionary statements are recommended when handling this compound[1]:

CodePrecautionary Statement
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352 IF ON SKIN: Wash with plenty of water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P319 Get medical help if you feel unwell.
P332+P317 If skin irritation occurs: Get medical help.
P337+P317 If eye irritation persists: Get medical help.
P362+P364 Take off contaminated clothing and wash it before reuse.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.
P501 Dispose of contents/container in accordance with local regulations.

Experimental Protocols

Safe Handling and Storage Protocol

This protocol outlines the necessary precautions for the safe handling and storage of this compound in a laboratory setting.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.
  • Ensure that eyewash stations and safety showers are readily accessible.[5]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.
  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
  • Skin and Body Protection: Wear a lab coat and closed-toe shoes.

3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.
  • Avoid inhalation of vapor or mist.
  • Wash hands thoroughly after handling.
  • Keep containers tightly closed when not in use.

4. Storage:

  • Store in a cool, dry, and well-ventilated area.
  • Recommended storage temperature is between 2-8°C.[2]
  • Store away from incompatible materials such as strong oxidizing agents.
  • The storage class for this combustible liquid is 10.

Emergency Procedures

1. First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.
  • Skin Contact: Remove contaminated clothing immediately. Rinse the affected skin area with plenty of water for at least 15-20 minutes. If skin irritation occurs, seek medical advice.
  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15-20 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention or contact a poison control center.

2. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
  • Specific Hazards: Combustible liquid. Thermal decomposition can produce hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).
  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

3. Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment.
  • Containment and Cleanup: Absorb the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel). Collect the material in a suitable container for disposal.

Synthesis Protocol: N-Acetylation of Indole

A common method for the synthesis of this compound is the N-acetylation of indole using acetic anhydride (B1165640). The following is a representative protocol.

Materials:

  • Indole

  • Acetic anhydride

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Triethylamine (B128534)

  • Appropriate solvent (e.g., dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve indole in the chosen solvent in a round-bottom flask.

  • Add triethylamine and a catalytic amount of DMAP to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield pure this compound.

Visualizations

Logical Relationship of Safety Procedures

Safety_Procedures Start Handling this compound Hazard_ID Hazard Identification (H315, H319, H335) Start->Hazard_ID Risk_Assess Risk Assessment Hazard_ID->Risk_Assess Control_Measures Control Measures Risk_Assess->Control_Measures Emergency_Response Emergency Response Risk_Assess->Emergency_Response PPE Personal Protective Equipment (Gloves, Goggles) Control_Measures->PPE Eng_Controls Engineering Controls (Fume Hood) Control_Measures->Eng_Controls Admin_Controls Administrative Controls (SOPs, Training) Control_Measures->Admin_Controls End Safe Completion of Work PPE->End Eng_Controls->End Admin_Controls->End First_Aid First Aid (Inhalation, Skin, Eye, Ingestion) Emergency_Response->First_Aid Spill_Control Spill Control Emergency_Response->Spill_Control Fire_Fighting Fire Fighting Emergency_Response->Fire_Fighting Waste_Disposal Waste Disposal First_Aid->Waste_Disposal Spill_Control->Waste_Disposal Fire_Fighting->Waste_Disposal Waste_Disposal->End

Caption: Logical workflow for the safe handling of this compound.

Experimental Workflow for Synthesis

Synthesis_Workflow Start Start: Reagents (Indole, Acetic Anhydride, etc.) Reaction_Setup Reaction Setup (Dissolve Indole, Add Catalysts) Start->Reaction_Setup Acetylation N-Acetylation (Add Acetic Anhydride at 0°C) Reaction_Setup->Acetylation Reaction_Monitoring Reaction Monitoring (Stir at RT, TLC) Acetylation->Reaction_Monitoring Workup Aqueous Workup (Quench, Extract, Wash) Reaction_Monitoring->Workup Reaction Complete Purification Purification (Dry, Concentrate, Distill/Chromatography) Workup->Purification Product Final Product (Pure this compound) Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Methodological & Application

detailed experimental protocol for 1-acetylindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol: Synthesis of 1-Acetylindole

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a crucial chemical intermediate used in the synthesis of various biologically active compounds and pharmaceuticals. It serves as a protected form of indole (B1671886) or as a building block for more complex molecular architectures. The N-acetylation of indole is a fundamental transformation that involves the introduction of an acetyl group onto the nitrogen atom of the indole ring. This protocol details a reliable and efficient method for the synthesis of this compound via direct N-acetylation of indole using acetic anhydride (B1165640), a common and effective acetylating agent. The procedure is based on established methods that favor N-acylation over the competing C3-acylation by using a suitable base.[1][2]

Reaction Scheme: The N-acetylation of indole proceeds by the reaction of the indole nitrogen with acetic anhydride to form an amide linkage, yielding this compound.

Caption: General reaction scheme for the N-acetylation of indole to form this compound.

Experimental Protocol

This protocol describes the N-acetylation of indole using acetic anhydride and anhydrous sodium acetate (B1210297) as a base.[2]

1. Materials and Reagents:

  • Indole

  • Acetic Anhydride (Ac₂O)

  • Anhydrous Sodium Acetate (NaOAc)

  • Diethyl ether (or Ethyl Acetate)

  • 2N Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ethanol (for recrystallization, if needed)

  • Silica (B1680970) gel for chromatography (if needed)

  • TLC plates (silica gel 60 F₂₅₄)

  • Hexanes and Ethyl Acetate (for TLC mobile phase)

2. Equipment:

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • TLC chamber and UV lamp

  • Vacuum distillation apparatus (optional, for purification)

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

3. Reaction Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add indole (1.0 eq), anhydrous sodium acetate (1.0 eq), and acetic anhydride (2.5-3.0 eq).[2]

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (approximately 140°C) with vigorous stirring.

  • Maintain the reflux for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the indole spot and the appearance of a new, less polar spot for this compound indicates reaction progression.

4. Work-up and Purification:

  • After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.[2]

  • Dissolve the resulting residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.[2]

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2 x volume of organic layer)

    • 2N HCl solution to remove any remaining nitrogenous bases.[2]

    • Saturated aqueous NaHCO₃ solution to neutralize any remaining acid until effervescence ceases.

    • Brine (1 x volume of organic layer) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound. For a high-purity product, vacuum distillation is effective.[3] Alternatively, the product can be purified by column chromatography on silica gel.

5. Characterization: The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (159.18 g/mol ).[4]

  • Infrared Spectroscopy (IR): To identify the characteristic carbonyl (C=O) stretch of the acetyl group (typically around 1700 cm⁻¹).[5]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and physical properties of this compound.

ParameterValueReference
Reactant Ratios
Indole1.0 equivalent[2]
Acetic Anhydride2.5 - 3.0 equivalents[2]
Sodium Acetate1.0 equivalent[2]
Reaction Conditions
TemperatureReflux (~140 °C)[2]
Time3 - 4 hours[2]
Product Information
Typical Yield~60%[2]
Molecular FormulaC₁₀H₉NO[4]
Molecular Weight159.18 g/mol [4]
AppearanceLiquid
Boiling Point123-125 °C at 8 mmHg
Density1.387 g/mL at 25 °C
Refractive Index (n20/D)1.607

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound.

SynthesisWorkflow start Start: Prepare Reagents setup Reaction Setup: Combine Indole, NaOAc, and Acetic Anhydride start->setup reflux Heat to Reflux (3-4 hours) setup->reflux monitor Monitor by TLC reflux->monitor workup Cool & Concentrate: Remove excess Ac₂O monitor->workup Reaction Complete extract Extraction: Dissolve in Ether/EtOAc workup->extract wash Wash Sequentially: (H₂O, HCl, NaHCO₃, Brine) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry evaporate Evaporate Solvent dry->evaporate purify Purification: Vacuum Distillation or Column Chromatography evaporate->purify characterize Characterization: (NMR, MS, IR) purify->characterize end_product Final Product: Pure this compound characterize->end_product

Caption: Workflow for the synthesis, purification, and characterization of this compound.

References

Application of 1-Acetylindole in Stereocontrolled Organic Synthesis: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylindole is a versatile building block in organic synthesis, serving as a protected indole (B1671886) that can be functionalized at various positions. Its N-acetyl group modulates the nucleophilicity of the indole ring and can act as a directing group. In the realm of stereocontrolled synthesis, this compound can be employed as a precursor to generate enolates for diastereoselective carbon-carbon bond formation, a critical step in the synthesis of complex natural products and pharmaceutical agents. This application note details a specific use of this compound in a stereocontrolled reaction sequence, providing a protocol for the nucleophilic addition of its enolate to a pyridinium (B92312) salt, a key transformation in the formal synthesis of the indole alkaloid (±)-geissoschizine.

Principle of the Method

The core of the application lies in the generation of the lithium enolate of this compound. This enolate, a potent nucleophile, can then participate in addition reactions with suitable electrophiles. The stereochemical outcome of such reactions can be influenced by the reaction conditions, the nature of the electrophile, and any chiral auxiliaries or catalysts present. The N-acetyl group, while not directly participating in the bond-forming event as a chiral auxiliary, plays a crucial role in facilitating the deprotonation to form the enolate and influences the electronic properties of the indole system.

A notable example of this strategy is the diastereoselective elaboration of the adduct formed between the this compound enolate and a pyridinium salt. Subsequent cyclization and functional group manipulations allow for the construction of complex polycyclic systems with a degree of stereocontrol.

Key Experiment: Diastereoselective Synthesis of a Tetracyclic Intermediate for (±)-Geissoschizine

This section provides a detailed protocol for the nucleophilic addition of the this compound enolate to a pyridinium salt and the subsequent stereocontrolled elaboration, as reported in the formal synthesis of (±)-geissoschizine.[1]

Experimental Workflow

The overall experimental workflow can be visualized as a three-stage process: enolate formation, nucleophilic addition, and stereocontrolled cyclization and elaboration.

G cluster_0 Stage 1: Enolate Formation cluster_1 Stage 2: Nucleophilic Addition cluster_2 Stage 3: Stereocontrolled Elaboration A This compound B LDA in THF A->B -78 °C to -30 °C C This compound Enolate B->C Deprotonation D Pyridinium Salt C->D Addition E 1,4-Dihydropyridine (B1200194) Adduct D->E F Acid-induced Cyclization E->F TsOH, LiI G Tetracyclic Intermediate F->G H (E)-Ethylidene Formation G->H Stereoselective Elaboration I Stereocontrolled Product H->I

Caption: Experimental workflow for the synthesis of a key intermediate.

Experimental Protocol

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF

  • Pyridinium salt (e.g., a 2-halopyridinium salt)

  • Anhydrous Tetrahydrofuran (THF)

  • p-Toluenesulfonic acid (TsOH)

  • Lithium iodide (LiI)

  • Standard workup and purification reagents (e.g., saturated aqueous NH4Cl, brine, anhydrous MgSO4, silica (B1680970) gel for chromatography)

Procedure:

  • Enolate Formation:

    • To a solution of this compound in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of LDA in THF dropwise.

    • Allow the reaction mixture to warm to -30 °C and stir for 1.5 hours to ensure complete formation of the lithium enolate.

  • Nucleophilic Addition:

    • Cool the enolate solution back to -78 °C.

    • Add a solution of the pyridinium salt in anhydrous THF dropwise to the enolate solution.

    • Stir the reaction mixture at -78 °C for the specified time as determined by reaction monitoring (e.g., TLC).

    • Quench the reaction by the addition of saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

    • Purify the crude product (the 1,4-dihydropyridine adduct) by flash column chromatography on silica gel.

  • Acid-Induced Cyclization and Stereoselective Elaboration:

    • Dissolve the purified 1,4-dihydropyridine adduct in a suitable solvent (e.g., benzene (B151609) or toluene).

    • Add p-toluenesulfonic acid and lithium iodide to the solution.

    • Stir the reaction at room temperature for 1.5 hours.

    • After completion of the cyclization, the resulting tetracyclic intermediate can be stereoselectively elaborated into the desired (E)-ethylidene derivative through a one-pot sequence involving treatment with aqueous HCl followed by sodium borohydride (B1222165) reduction.

Data Presentation

The following table summarizes the reported yields for the key steps in the synthesis. Note that this specific pathway leads to a racemic mixture of the final product, although individual steps are reported to be stereocontrolled.

StepProductYield (%)StereoselectivityReference
Nucleophilic Addition1,4-Dihydropyridine adduct20-22Not specified[1]
Acid-induced CyclizationTetracyclic intermediate40-50Not applicable[1]
Stereoselective Elaboration(E)-Ethylidene derivative33Stereoselective[1]

Signaling Pathways and Logical Relationships

The logical progression of the synthesis, from starting materials to the stereocontrolled product, can be represented as a directed graph.

G cluster_reaction Reaction Sequence Start This compound Enolate This compound Enolate Start->Enolate LDA Pyridinium Pyridinium Salt Adduct 1,4-Dihydropyridine Adduct Pyridinium->Adduct Enolate->Adduct + Pyridinium Salt Tetracycle Tetracyclic Intermediate Adduct->Tetracycle TsOH, LiI Product (E)-Ethylidene Product Tetracycle->Product Stereocontrolled Elaboration

Caption: Logical flow of the stereocontrolled synthesis.

Discussion and Future Perspectives

The application of this compound in the stereocontrolled synthesis of a key intermediate for (±)-geissoschizine highlights its utility in generating complex molecular architectures. The N-acetyl group facilitates the formation of a reactive enolate, which undergoes nucleophilic addition. While the reported synthesis is racemic, the principles demonstrated could be extended to an asymmetric synthesis through the use of chiral ligands, phase-transfer catalysts, or by modifying the pyridinium salt with a chiral auxiliary.

Future research could focus on developing enantioselective versions of this reaction. This would involve screening chiral catalysts that can effectively control the facial selectivity of the enolate addition to the pyridinium salt. Furthermore, exploring the utility of this compound enolates in reactions with other classes of electrophiles under asymmetric conditions would broaden the scope of this versatile synthetic intermediate.

Conclusion

This compound is a valuable starting material for stereocontrolled organic synthesis. Its ability to form a stable enolate allows for diastereoselective C-C bond formation, providing access to complex polycyclic structures. The detailed protocol for the synthesis of a key intermediate for (±)-geissoschizine serves as a practical example of this application. While the development of enantioselective variants remains a key area for future investigation, the existing methodology provides a solid foundation for the synthesis of intricate indole-containing molecules.

References

Application Notes and Protocols for the Preparation of Antimycobacterial Agents Using Acylindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] In the fight against tuberculosis, a persistent global health threat, indole derivatives have emerged as a promising class of antimycobacterial agents.[1][2] This document provides detailed protocols and application notes on the use of N-acylated indoles, specifically focusing on a synthetic pathway analogous to using 1-acetylindole as a precursor, for the preparation of potent antimycobacterial compounds. The protocols outlined below describe the synthesis of novel indole-isoniazid conjugates, which have demonstrated significant efficacy against Mycobacterium tuberculosis.[3][4][5]

Synthetic Strategy Overview

The overall synthetic strategy involves a two-step process. The first step is the synthesis of a key intermediate, an N-acylated chloroethanone derivative of indole. The second step involves the conjugation of this intermediate with isoniazid (B1672263) derivatives to yield the final antimycobacterial agents. This approach allows for the generation of a library of compounds with diverse substitutions, enabling structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate: 2-Chloro-1-(1H-indol-1-yl)ethan-1-one

This protocol describes the N-acylation of indole with chloroacetyl chloride, a reaction that is fundamental to the synthesis of the key intermediate. This process is analogous to the formation of this compound and is a critical first step in the synthesis of the target antimycobacterial agents.

Materials:

  • Indole

  • Chloroacetyl chloride

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • To a stirred solution of indole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at the same temperature for 30 minutes.

  • Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate solvent system to afford 2-chloro-1-(1H-indol-1-yl)ethan-1-one.

Protocol 2: General Synthesis of N-(2-(1H-indol-1-yl)-2-oxoethyl)-N′-benzylideneisonicotinohydrazides

This protocol details the synthesis of the final indole-isoniazid conjugates, which have shown promising antimycobacterial activity.[3][4][5]

Materials:

  • 2-Chloro-1-(1H-indol-1-yl)ethan-1-one (from Protocol 1)

  • Substituted N′-benzylideneisonicotinohydrazide (1.0 eq)

  • Potassium carbonate (K2CO3)

  • Ethanol (B145695)

  • Dilute Hydrochloric acid (HCl)

Procedure:

  • A mixture of N′-benzylideneisonicotinohydrazide (1 mmol) and 2-chloro-1-(1H-indol-1-yl)ethan-1-one (1 mmol) is refluxed in 40 ml of ethanol containing potassium carbonate (1 mmol) on a water bath.[6]

  • The progress of the reaction is monitored using Thin Layer Chromatography (TLC).[6]

  • After the reaction is complete (typically 4–5 hours), the crude product is obtained by adding crushed ice and neutralizing with dilute HCl.[6]

  • The resulting solid is filtered, dried, and recrystallized from ethanol to yield the pure title compounds.[6]

Data Presentation

The antimycobacterial activity of the synthesized indole-isoniazid conjugates was evaluated against the Mycobacterium tuberculosis H37Rv strain. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below.

Compound IDSubstituent on Benzaldehyde RingMIC (µg/mL) vs. M. tuberculosis H37Rv
4a H2.5
4b 2-Cl5.0
4c 4-Cl10
4d 4-OCH320
4e 4-NO21.25
4f H (with 5-nitroindole)2.5
4g 2-Cl (with 5-nitroindole)5.0
4h 4-Cl (with 5-nitroindole)10
4i 4-OCH3 (with 5-nitroindole)20
4j 4-NO2 (with 5-nitroindole)1.25
Isoniazid (Standard Drug)Not specified in the same table

Data sourced from Kumar et al., 2024.[3][4][5]

Visualizations

Synthetic Workflow Diagram

G cluster_0 Protocol 1: Synthesis of Key Intermediate cluster_1 Protocol 2: Synthesis of Final Conjugates cluster_2 Evaluation Indole Indole NaH NaH, DMF, 0°C Indole->NaH ChloroacetylChloride Chloroacetyl Chloride NaH->ChloroacetylChloride Intermediate 2-Chloro-1-(1H-indol-1-yl)ethan-1-one ChloroacetylChloride->Intermediate K2CO3 K2CO3, Ethanol, Reflux Intermediate->K2CO3 IsoniazidDerivative Substituted N'-benzylideneisonicotinohydrazide IsoniazidDerivative->K2CO3 FinalProduct Indole-Isoniazid Conjugates K2CO3->FinalProduct AntimycobacterialActivity Antimycobacterial Activity Assay (vs. M. tuberculosis H37Rv) FinalProduct->AntimycobacterialActivity

Caption: Synthetic workflow for the preparation of indole-isoniazid conjugates.

Logical Relationship of Components

G cluster_reactants Starting Materials cluster_intermediates Key Intermediate cluster_products Final Products Indole Indole N_AcylIndole N-Acylated Indole Intermediate Indole->N_AcylIndole AcylatingAgent Chloroacetyl Chloride AcylatingAgent->N_AcylIndole IsoniazidHydrazone Isoniazid Hydrazone Derivatives AntimycobacterialAgent Antimycobacterial Indole-Isoniazid Conjugates IsoniazidHydrazone->AntimycobacterialAgent N_AcylIndole->AntimycobacterialAgent

Caption: Logical relationship of reactants, intermediates, and final products.

Conclusion

The protocols and data presented herein demonstrate a viable synthetic pathway for the development of potent antimycobacterial agents based on an N-acylated indole scaffold. The indole-isoniazid conjugates, particularly those with nitro group substitutions, exhibit excellent activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 1.25 µg/mL.[3][4][5] These findings highlight the potential of this compound class for further optimization and development in the pursuit of new tuberculosis therapies. The provided experimental details and structured data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Preparation of CDK2 Inhibitors from 1-Acetylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, and its dysregulation is frequently observed in various cancers. This makes CDK2 a promising target for the development of novel anticancer therapeutics. This document provides a detailed protocol for the synthesis of a potential class of CDK2 inhibitors, specifically 3-hydrazonoindolin-2-ones, starting from 1-acetylindole. The protocol is divided into a two-step synthetic sequence: the oxidation of this compound to 1-acetyl-1H-indole-2,3-dione (N-acetylisatin), followed by the condensation with hydrazides to yield the target inhibitors. Additionally, this application note includes a summary of the inhibitory activities of related indole-based compounds against CDK2 and a diagram of the CDK2 signaling pathway to provide a broader context for research in this area.

Quantitative Data: Inhibitory Activity of Indole (B1671886) and Oxindole-Based CDK2 Inhibitors

The following table summarizes the in vitro inhibitory activity of various indole and oxindole-based compounds against CDK2, providing a comparative landscape for newly synthesized inhibitors.

Compound ClassSpecific Compound ExampleCDK2 IC₅₀ (nM)Reference Cell Line/Assay
Indole-2-carboxamidesCompound 5h11In vitro CDK2 kinase assay
Indole-2-carboxamidesCompound 5e13In vitro CDK2 kinase assay
Indole-2-carboxamidesCompound 5k19In vitro CDK2 kinase assay
Oxindole-basedCompound VIII43In vitro CDK1/CDK2 kinase assay
Isatin derivativeCompound I60In vitro CDK2 kinase assay
Isatin derivativeCompound II0.54In vitro CDK2 kinase assay
Oxindole-basedSunitinib27.90In vitro CDK2 kinase assay
Oxindole-basedFN-15010.79In vitro CDK2 kinase assay
Oxindole-basedCompound 5l8.17In vitro CDK2 kinase assay
Isatin-hydrazoneCompound 4j245In vitro CDK2 kinase assay
Isatin-hydrazoneCompound 4k300In vitro CDK2 kinase assay

CDK2 Signaling Pathway

The diagram below illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle. The activity of CDK2 is tightly regulated by cyclins (Cyclin E and Cyclin A) and CDK inhibitors (CKIs) like p21 and p27. Active CDK2/Cyclin complexes phosphorylate key substrates, such as the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the initiation of DNA synthesis.

CDK2_Signaling_Pathway CDK2 Signaling Pathway in G1/S Transition Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 p21_p27 p21 / p27 (CKIs) p21_p27->CyclinD_CDK46 inhibits p21_p27->CyclinE_CDK2 inhibits E2F E2F pRb p-Rb (Inactive) E2F->CyclinE_CDK2 promotes transcription of Cyclin E S_Phase_Entry S-Phase Entry (DNA Replication) E2F->S_Phase_Entry activates transcription of S-phase genes CyclinE_CDK2->Rb phosphorylates CyclinA_CDK2 Cyclin A / CDK2 CyclinE_CDK2->S_Phase_Entry promotes CyclinA_CDK2->S_Phase_Entry maintains pRb->E2F releases

Caption: CDK2 signaling cascade in cell cycle progression.

Experimental Protocols

This section details a proposed two-step synthesis of 3-hydrazonoindolin-2-one CDK2 inhibitors, commencing with this compound.

Step 1: Synthesis of 1-acetyl-1H-indole-2,3-dione (N-acetylisatin) from this compound

This protocol is adapted from the oxidation of indole using N-bromosuccinimide (NBS) and dimethyl sulfoxide (B87167) (DMSO).[1][2] The N-acetyl group is anticipated to be stable under these reaction conditions.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (B109758) (DCM)

  • Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask (3-necked)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Apparatus for reduced pressure distillation/evaporation

  • Standard laboratory glassware

Procedure:

  • In a clean, dry 3-necked round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1 equivalent) in anhydrous DMSO.

  • To this solution, add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise, ensuring the temperature does not rise excessively.

  • Heat the reaction mixture to 60°C and stir for 6 hours.

  • After 6 hours, increase the temperature to 80°C and continue stirring for an additional 16 hours under reduced pressure to facilitate the removal of evolving gases.[2]

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into a beaker containing cold water.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-acetyl-1H-indole-2,3-dione by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

Step 2: Synthesis of 3-((arylmethylene)hydrazono)-1-acetylindolin-2-one Derivatives

This protocol describes the condensation reaction between the synthesized 1-acetyl-1H-indole-2,3-dione and a suitable carbohydrazide.

Materials:

  • 1-acetyl-1H-indole-2,3-dione (from Step 1)

  • Substituted benzoylhydrazide (or other appropriate carbohydrazide)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • To a round-bottom flask containing a solution of 1-acetyl-1H-indole-2,3-dione (1 equivalent) in absolute ethanol, add the selected substituted benzoylhydrazide (1 equivalent).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated product is collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/ethanol) to obtain the purified 3-((arylmethylene)hydrazono)-1-acetylindolin-2-one derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Experimental Workflow

The following diagram outlines the key stages in the preparation of 3-hydrazonoindolin-2-one CDK2 inhibitors from this compound.

Experimental_Workflow Synthetic Workflow for CDK2 Inhibitors from this compound Start This compound Step1 Step 1: Oxidation (NBS, DMSO, 60-80°C) Start->Step1 Workup1 Work-up & Purification (Extraction, Chromatography) Step1->Workup1 Intermediate 1-acetyl-1H-indole-2,3-dione (N-acetylisatin) Step2 Step 2: Condensation (Arylhydrazide, EtOH, Acetic Acid, Reflux) Intermediate->Step2 Workup1->Intermediate Workup2 Work-up & Purification (Filtration, Recrystallization) Step2->Workup2 Final_Product 3-((arylmethylene)hydrazono)- 1-acetylindolin-2-one Analysis Characterization (NMR, MS, IR) Final_Product->Analysis Workup2->Final_Product

Caption: Proposed two-step synthesis workflow.

References

Application Notes and Protocols for Cyclomanganation of 1-Acetylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct functionalization of carbon-hydrogen (C-H) bonds in heterocyclic compounds is a cornerstone of modern organic synthesis, offering an atom-economical pathway to complex molecules. Indole (B1671886) scaffolds, prevalent in pharmaceuticals and natural products, are prime targets for such transformations. Manganese-catalyzed C-H activation has emerged as a cost-effective and sustainable alternative to methods employing precious metals. This document provides a detailed protocol for the proposed cyclomanganation of 1-acetylindole, a key step for subsequent functionalization reactions. It is important to note that while manganese-catalyzed C-H activation of N-substituted indoles is documented, a standardized, high-yield cyclomanganation procedure specifically for this compound is not yet widely established. The acetyl group is a relatively weak coordinating group for directing the C-H activation. Stronger directing groups, such as pyrimidyl or pyridinyl, are more commonly employed to achieve high efficiency and regioselectivity at the C2 position of the indole ring.

The protocol detailed below is a representative procedure adapted from established methods for the manganese-catalyzed C-H functionalization of N-substituted indoles. It serves as a foundational method for researchers to explore the cyclomanganation of this compound and its subsequent reactions.

Proposed Reaction Pathway

The cyclomanganation of this compound is the initial step in a catalytic cycle for C-H functionalization. The proposed pathway involves the coordination of the manganese catalyst to the acetyl group of this compound, followed by the activation of the C-H bond at the C7 position, which is sterically accessible. This forms a five-membered manganacycle intermediate. This intermediate is then poised to react with a variety of coupling partners, such as alkynes or alkenes, leading to the functionalized indole product and regeneration of the active manganese catalyst.

G cluster_0 Catalytic Cycle This compound This compound Coordination_Complex Coordination Complex This compound->Coordination_Complex Coordination Mn_Catalyst Mn(I) Catalyst Mn_Catalyst->Coordination_Complex Manganacycle Cyclomanganated Intermediate (Manganacycle) Coordination_Complex->Manganacycle C-H Activation Intermediate_Complex Intermediate Complex Manganacycle->Intermediate_Complex Insertion Coupling_Partner Coupling Partner (e.g., Alkyne) Coupling_Partner->Intermediate_Complex Intermediate_Complex->Mn_Catalyst Catalyst Regeneration Product Functionalized Indole Product Intermediate_Complex->Product Reductive Elimination

Caption: Proposed catalytic cycle for manganese-catalyzed C-H functionalization of this compound.

Experimental Protocol: Representative Cyclomanganation and Subsequent Alkenylation

This protocol is adapted from methodologies developed for the manganese-catalyzed C-H alkenylation of N-pyrimidylindoles. Modifications may be necessary to optimize the reaction for this compound.

Materials:

  • This compound

  • Manganese(I) catalyst (e.g., MnBr(CO)₅)

  • Activator/Base (e.g., KOAc or NaOPiv)

  • Alkyne (e.g., Phenylacetylene)

  • Anhydrous solvent (e.g., 1,4-dioxane (B91453) or CPME)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), manganese catalyst (5-10 mol%), and the activator/base (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent (0.2 M concentration with respect to the limiting reagent) followed by the alkyne (1.2-1.5 equiv.).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the specified temperature (typically 100-140 °C). Stir the reaction mixture for the indicated time (12-24 hours).

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

G cluster_workflow Experimental Workflow A 1. Reagent Preparation (this compound, Mn Catalyst, Base) B 2. Inert Atmosphere Setup (Evacuate & Backfill) A->B C 3. Reagent Addition (Solvent, Alkyne) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Monitoring (TLC/GC-MS) D->E F 6. Work-up (Extraction & Drying) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: Step-by-step experimental workflow for the manganese-catalyzed reaction.

Data Presentation: Representative Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected outcomes for manganese-catalyzed C-H functionalization of N-substituted indoles, which can be used as a starting point for the optimization of the reaction with this compound.

EntryMn Catalyst (mol%)Activator/Base (equiv.)SolventTemp (°C)Time (h)Coupling PartnerExpected ProductYield (%)
1MnBr(CO)₅ (10)KOAc (2.4)1,4-Dioxane12024Phenylacetylene2-alkenylated indole50-70
2Mn₂(CO)₁₀ (5)NaOPiv (2.0)CPME140121-Hexyne2-alkenylated indole45-65
3MnBr(CO)₅ (10)K₂CO₃ (2.0)Toluene11024Ethyl acrylate2-alkenylated indole40-60*

*Note: The yields presented are estimates based on reactions with stronger directing groups. The use of this compound may result in lower yields due to its weaker directing ability.

Concluding Remarks

The exploration of manganese-catalyzed C-H activation of this compound represents a promising avenue for the development of novel, sustainable synthetic methodologies. The provided protocol and data serve as a comprehensive guide for researchers to initiate their investigations. Optimization of reaction parameters, including the choice of manganese catalyst, activator, solvent, and temperature, will be crucial for achieving high efficiency. Further mechanistic studies will also be valuable to fully elucidate the role of the acetyl group in directing the cyclomanganation step.

Friedel-Crafts Reaction Conditions for 1-Acetylindole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the Friedel-Crafts reaction conditions tailored specifically for 1-acetylindole. Due to the electron-withdrawing nature of the N-acetyl group, which deactivates the indole (B1671886) ring, careful optimization of reaction parameters is crucial for successful acylation and alkylation.

The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings, presents unique challenges when applied to this compound. The acetyl group on the nitrogen atom significantly reduces the nucleophilicity of the indole ring, making it less reactive towards electrophilic substitution. However, with the appropriate choice of catalysts and reaction conditions, Friedel-Crafts transformations can be effectively carried out.

Friedel-Crafts Acylation of this compound

The introduction of an acyl group onto the this compound scaffold, typically at the C-3 position, is a valuable transformation in the synthesis of various biologically active molecules. The most common approach involves the in-situ formation of 1,3-diacetylindole (B99430) from indole.

A historical yet relevant method reported by Saxton in 1952 describes the reaction of indole with acetic anhydride (B1165640) in the presence of 10% acetic acid, which yields 60% of 1,3-diacetylindole.[1] This suggests that the initially formed this compound undergoes a subsequent Friedel-Crafts acylation. Another early method by Baeyer involved heating indole with acetic anhydride at high temperatures (180-200°C), resulting in a mixture of N-acetyl and 1,3-diacetylindole, though with variable yields.[1]

For the acylation of indoles with electron-withdrawing groups on the nitrogen, such as the analogous 1-(phenylsulfonyl)indole, stronger Lewis acids like aluminum chloride (AlCl₃) have been employed.[1] However, it is crucial to note that strong Lewis acids can also lead to decomposition of the indole ring system, necessitating carefully controlled conditions. Milder Lewis acids or alternative catalytic systems are often preferred for cleaner reactions.

Table 1: Summary of Friedel-Crafts Acylation Conditions for Indole Derivatives

SubstrateAcylating AgentCatalyst/PromoterSolventTemperature (°C)ProductYield (%)Reference
IndoleAcetic anhydrideAcetic acid (10%)NoneNot specified1,3-Diacetylindole60[1]
IndoleAcetic anhydrideNoneNone180-2001,3-DiacetylindoleVarying[1]
1-(Phenylsulfonyl)indoleAcyl chlorides/anhydridesAlCl₃Not specifiedNot specified3-Acyl-1-(phenylsulfonyl)indolesNot specified[1]
Experimental Protocol: Synthesis of 1,3-Diacetylindole from Indole (Adapted from Saxton, 1952)

Materials:

  • Indole

  • Acetic anhydride

  • Glacial acetic acid

Procedure:

  • A mixture of indole, acetic anhydride, and 10% (by volume) of glacial acetic acid is prepared.

  • The reaction mixture is stirred under appropriate temperature conditions (details not specified in the original report, optimization may be required).

  • Upon completion of the reaction, the mixture is worked up to isolate the 1,3-diacetylindole. This typically involves quenching the reaction, extraction with an organic solvent, and purification by crystallization or chromatography.

Friedel-Crafts Alkylation of this compound

Information regarding the direct Friedel-Crafts alkylation of this compound is scarce in the literature. The deactivating effect of the N-acetyl group poses a significant barrier to this reaction. Generally, Friedel-Crafts alkylations are more prone to issues like polyalkylation and carbocation rearrangements, and the reduced reactivity of the this compound substrate would likely require harsh conditions that could lead to side reactions and low yields.

For less deactivated N-protected indoles, such as 1-(phenylsulfonyl)indole, Friedel-Crafts alkylation is more feasible. Researchers looking to perform C-alkylation on a this compound system might consider alternative synthetic strategies, such as:

  • Performing the alkylation on the more reactive indole or N-alkylindole, followed by N-acetylation.

  • Utilizing alternative methods for C-C bond formation that are more tolerant of electron-withdrawing groups.

Reaction Mechanisms and Logical Relationships

The Friedel-Crafts acylation of this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of a potent electrophile (an acylium ion) and the subsequent attack by the electron-rich (though deactivated) indole ring.

Friedel_Crafts_Acylation cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution Acyl_Halide Acyl Halide/Anhydride Acylium_Ion Acylium Ion (Electrophile) Acyl_Halide->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) This compound This compound Sigma_Complex Sigma Complex (Intermediate) Acylium_Ion->Sigma_Complex This compound->Sigma_Complex Nucleophilic Attack Product 3-Acyl-1-acetylindole Sigma_Complex->Product Deprotonation

Caption: Mechanism of Friedel-Crafts Acylation on this compound.

The experimental workflow for a typical Friedel-Crafts acylation experiment involves several key stages, from reaction setup to product isolation and characterization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Weigh Reactants (this compound, Acylating Agent) Setup Assemble Reaction Apparatus (e.g., Round-bottom flask, condenser) Reagents->Setup Catalyst Prepare Lewis Acid Catalyst (under inert atmosphere) Catalyst->Setup Addition Controlled Addition of Reagents (often at low temperature) Setup->Addition Stirring Reaction Stirring (monitor for completion via TLC/LC-MS) Addition->Stirring Quench Quench Reaction (e.g., with ice/water) Stirring->Quench Extraction Solvent Extraction Quench->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry and Evaporate Solvent Washing->Drying Purification Purify Product (Crystallization/Chromatography) Drying->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization Yield Calculate Yield Characterization->Yield

Caption: General Experimental Workflow for Friedel-Crafts Acylation.

References

Application Note: Monitoring the N-Acetylation of Indole to 1-Acetylindole using TLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-acetylation of indole (B1671886) is a fundamental reaction in organic synthesis, often employed as a protective step or to introduce a functional group for further molecular elaboration. The product, 1-acetylindole, is a precursor in the synthesis of various biologically active compounds. Efficiently monitoring the reaction progress is crucial to optimize reaction times, maximize yield, and minimize the formation of impurities. This application note provides detailed protocols for monitoring the conversion of indole to this compound using two common analytical techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative assessment, and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive, quantitative analysis.

The reaction scheme is as follows: Indole reacts with an acetylating agent, such as acetic anhydride, typically in the presence of a base or catalyst, to yield this compound.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an invaluable, rapid, and cost-effective technique for qualitatively monitoring a reaction's progress. By comparing the chromatographic profile of the reaction mixture against the starting material, one can quickly determine the consumption of reactants and the formation of products. In this case, since the N-H bond of indole is replaced by an N-acetyl group, the polarity of the molecule decreases. This change in polarity allows for effective separation on a normal-phase silica (B1680970) plate, with the less polar product (this compound) exhibiting a higher Retention Factor (Rf) value than the more polar starting material (indole).

Experimental Protocol: TLC

Materials:

  • TLC plates (Silica gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: 20% Ethyl Acetate in Hexanes (v/v)

  • Reaction mixture aliquots

  • Indole standard solution (in a suitable solvent like ethyl acetate)

  • UV lamp (254 nm)

Procedure:

  • Prepare the TLC Chamber: Pour the mobile phase (20% Ethyl Acetate/Hexanes) into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark three distinct lanes on the origin line for spotting: 'S' for Starting Material (Indole), 'C' for Co-spot, and 'R' for Reaction Mixture.

  • Spot the Plate:

    • In the 'S' lane, use a capillary tube to apply a small spot of the indole standard solution.

    • In the 'R' lane, apply a small spot of the reaction mixture.

    • In the 'C' lane, first apply a spot of the indole standard, and then carefully apply a spot of the reaction mixture directly on top of it.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the mobile phase to travel up the plate by capillary action.

  • Analyze the Results: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualize: View the dried plate under a UV lamp at 254 nm. Indole and this compound are UV-active and will appear as dark spots. Circle the observed spots with a pencil.

  • Interpretation:

    • The spot in the 'S' lane represents the indole starting material.

    • In the 'R' lane, the disappearance of the indole spot and the appearance of a new spot with a higher Rf value indicates product formation. The reaction is complete when the indole spot is no longer visible in the 'R' lane.

    • The 'C' lane helps to confirm the identity of the spots by direct comparison.

Data Presentation: TLC
CompoundMobile PhaseRf Value (Approximate)Observation
Indole20% EtOAc/Hexanes0.30Starting Material
This compound20% EtOAc/Hexanes0.55Product

Note: Rf values are indicative and can vary based on specific experimental conditions such as temperature, chamber saturation, and plate quality.

Visualization: TLC Workflow

TLC_Workflow TLC Experimental Workflow prep Prepare Chamber & TLC Plate spot Spot Plate (Standard, Co-spot, Reaction) prep->spot develop Develop Plate in Chamber spot->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize under UV Light dry->visualize analyze Analyze Spots & Calculate Rf Values visualize->analyze complete Reaction Complete? analyze->complete complete->analyze No, continue reaction end_node End complete->end_node Yes

A flowchart of the TLC monitoring process.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS provides a more sensitive and quantitative method for monitoring reaction progress. It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This allows for the precise identification and quantification of reactants and products based on their retention times and mass-to-charge (m/z) ratios. For this reaction, a reversed-phase C18 column is ideal, where the more polar indole will elute earlier than the less polar this compound.

Experimental Protocol: LC-MS

Instrumentation & Materials:

  • HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Reaction mixture aliquots.

  • Blank solvent (e.g., 50:50 Acetonitrile/Water).

Procedure:

  • Sample Preparation: Quench a small aliquot (e.g., 5 µL) of the reaction mixture and dilute it significantly with the blank solvent (e.g., in 1 mL). The high dilution is necessary to avoid saturating the detector.

  • Instrument Setup:

    • Set the column temperature (e.g., 40 °C).

    • Set the flow rate (e.g., 0.4 mL/min).

    • Equilibrate the column with the initial mobile phase conditions.

  • LC Method: Run a gradient elution to ensure good separation.

    • Gradient Program:

      • 0-1.0 min: 10% B

      • 1.0-5.0 min: Ramp from 10% B to 95% B

      • 5.0-6.0 min: Hold at 95% B

      • 6.0-6.1 min: Return to 10% B

      • 6.1-8.0 min: Re-equilibrate at 10% B

  • MS Method:

    • Set the ionization mode to Positive Electrospray Ionization (ESI+).

    • Acquire data in full scan mode (e.g., m/z 100-300) to observe all ions.

    • Alternatively, use Selected Ion Monitoring (SIM) for the specific m/z values of the reactant and product for higher sensitivity.

      • Indole [M+H]⁺: 118.1

      • This compound [M+H]⁺: 160.1

  • Injection & Data Acquisition: Inject the prepared sample and start the data acquisition.

  • Data Analysis:

    • Integrate the peak areas for the indole and this compound extracted ion chromatograms (EICs).

    • Monitor the decrease in the peak area for indole (at its specific retention time and m/z 118.1) and the increase in the peak area for this compound (at its retention time and m/z 160.1).

    • The reaction is considered complete when the peak corresponding to indole is negligible or absent.

Data Presentation: LC-MS
CompoundRetention Time (t R)[M+H]⁺ (m/z)Ionization Mode
Indole~2.5 min118.1ESI+
This compound~4.2 min160.1ESI+

Note: Retention times are approximate and highly dependent on the specific LC system, column, and method parameters.

Visualization: LC-MS Workflow

LCMS_Workflow LC-MS Experimental Workflow prep Prepare Sample (Quench & Dilute) setup Set Up LC-MS (Gradient, ESI+) prep->setup inject Inject Sample & Acquire Data setup->inject process Process Data (Extract Ion Chromatograms) inject->process analyze Analyze Peaks (Area, Retention Time) process->analyze decision Reaction Complete? analyze->decision decision->analyze No, continue reaction end_node End decision->end_node Yes

A flowchart of the LC-MS monitoring process.

Logical Framework for Reaction Monitoring

The two techniques, TLC and LC-MS, are often used synergistically. TLC provides immediate, qualitative feedback at the bench, allowing for quick checks at various time points without extensive sample preparation. LC-MS is then used for more definitive and sensitive analysis, confirming the results from TLC and providing quantitative data on reaction completion and purity.

Logical_Framework Logical Framework for Reaction Analysis cluster_TLC Rapid Qualitative Check cluster_LCMS Sensitive Quantitative Confirmation reaction This compound Synthesis (Reaction in Progress) tlc TLC Analysis reaction->tlc Take aliquot tlc_result Spot for Indole Disappears? tlc->tlc_result tlc_result->reaction No lcms LC-MS Analysis tlc_result->lcms Yes (Proceed to confirm) lcms_result Peak for Indole (m/z 118.1) Absent? lcms->lcms_result lcms_result->reaction No (Trace reactant found) conclusion Reaction is Complete. Proceed to Workup. lcms_result->conclusion Yes

Decision-making process using TLC and LC-MS.

Application Note: Synthesis of 1-Acetyl-7-azaindole via N-Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Azaindole (B17877), a bioisostere of indole, is a privileged heterocyclic scaffold extensively used in medicinal chemistry.[1][2] Its derivatives are key components in a wide range of therapeutic agents, including kinase inhibitors and antivirals.[1] The N-acetylation of 7-azaindole to produce 1-acetyl-7-azaindole (B1611098) is a fundamental transformation. This modification can serve as a crucial step for introducing further molecular complexity, act as a protecting group for the pyrrolic nitrogen, or modulate the biological activity of the final compound.[1] This document provides a detailed protocol for the efficient N-acetylation of 7-azaindole, including a comparative analysis of common methods, a step-by-step experimental procedure, and troubleshooting guidelines.

Reaction Scheme & Mechanism

The N-acetylation of 7-azaindole is typically achieved by treating the starting material with an acetylating agent, such as acetic anhydride (B1165640). The reaction proceeds via nucleophilic attack of the pyrrolic nitrogen (N-1) on the electrophilic carbonyl carbon of the acetic anhydride. The N-1 position is generally more nucleophilic than the pyridinic nitrogen (N-7), leading to preferential N-1 acetylation under mild conditions.[3]

reaction_pathway Reactants 7-Azaindole + Acetic Anhydride Product 1-Acetyl-7-azaindole Reactants->Product Base (e.g., Pyridine) Solvent (e.g., DCM) 0 °C to RT

Caption: General reaction scheme for the N-acetylation of 7-azaindole.

Data Presentation: Comparison of Synthesis Protocols

Several methods for the N-acetylation of 7-azaindole have been reported. The choice of reagents and conditions can influence reaction efficiency and regioselectivity. A summary of common methods is presented below.

MethodAcetylating AgentSolvent / CatalystKey ConditionsOutcome & Remarks
A Acetic AnhydrideGlacial Acetic AcidRefluxFavors N-1 acetylation. A traditional and robust method.[3][4]
B Acetic AnhydrideDichloromethane (DCM) / Pyridine (B92270) or TEA0 °C to Room Temp.Mild conditions, suitable for sensitive substrates. Base activates the acetylating agent.[3]
C Acetic AnhydrideSolvent-free or DCMRoom Temp.Eco-friendly, catalyst-free method with short reaction times (5-15 min).[1][5]
D Acetyl ChlorideDichloromethane (DCM) / AlCl₃Room Temp.Friedel-Crafts conditions. This method is known to favor C-acylation at the 3-position.[3][4]

Experimental Workflow

The overall experimental process for the synthesis, purification, and analysis of 1-acetyl-7-azaindole is outlined in the following workflow.

experimental_workflow A 1. Reaction Setup (Dissolve 7-azaindole, add base) B 2. N-Acetylation Reaction (Add Ac₂O, stir at 0°C to RT) A->B C 3. Reaction Monitoring (TLC analysis for completion) B->C D 4. Aqueous Work-up (Quench, extract, wash, dry) C->D Upon Starting Material Consumption E 5. Purification (Column chromatography) D->E F 6. Characterization (NMR, IR, MS) E->F

Caption: Standard workflow for the synthesis and analysis of 1-acetyl-7-azaindole.

Detailed Experimental Protocol (Method B)

This protocol details a common and reliable method for the N-acetylation of 7-azaindole using acetic anhydride and a base catalyst at room temperature.

5.1. Materials

  • 7-Azaindole (1.0 eq)

  • Acetic Anhydride (Ac₂O) (1.2 eq)

  • Pyridine or Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Eluent: Ethyl acetate (B1210297)/Hexanes mixture[6]

5.2. Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 7-azaindole (1.0 eq). Dissolve the starting material in anhydrous DCM (approx. 10 mL per gram of 7-azaindole).

  • Add pyridine or TEA (1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase of ethyl acetate and hexanes.[3][6] The reaction is complete when the starting 7-azaindole spot is no longer visible.

  • Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize excess acetic anhydride and acetic acid.[1]

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5.3. Purification

  • Purify the crude residue by flash column chromatography on silica gel.[3]

  • Prepare the column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10-20% ethyl acetate).[6]

  • Collect the fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to yield pure 1-acetyl-7-azaindole as a solid.

Characterization Data

The structure of the synthesized 1-acetyl-7-azaindole should be confirmed by standard spectroscopic methods.

TechniqueExpected Observations
¹H NMR Characteristic shifts for the aromatic protons of the 7-azaindole core and a singlet for the three protons of the acetyl methyl group.
¹³C NMR Signals corresponding to the aromatic carbons, the amide carbonyl carbon, and the acetyl methyl carbon.
IR Spectroscopy A strong absorption band in the region of 1700-1750 cm⁻¹ corresponding to the amide C=O stretch.
Mass Spec (MS) The molecular ion peak corresponding to the mass of 1-acetyl-7-azaindole (C₉H₈N₂O, MW: 160.17 g/mol ).

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficient activation of acetic anhydride.- Presence of moisture hydrolyzing the reagent.- Reaction time or temperature is too low.- Ensure a suitable base (pyridine, TEA) is used.[3]- Use anhydrous solvents and oven-dried glassware.[3]- Increase reaction time and monitor by TLC.
Formation of Side Products (e.g., C-Acylation) - Reaction conditions are too harsh (e.g., strong Lewis acids).- Use of a more reactive acetylating agent like acetyl chloride.- Avoid Friedel-Crafts conditions (e.g., AlCl₃) which favor C-acylation.[3][4]- Use milder conditions with acetic anhydride.
Poor Separation During Chromatography - The polarity of the N-acetyl and C-acetyl isomers can be very similar.[6]- The chosen eluent system is too polar or not polar enough.- Optimize the eluent system; start with a low polarity (e.g., 10% EtOAc in hexanes) and use a gradual gradient.[6]- Use a longer column or silica gel with a smaller particle size for better resolution.[6]

References

The Strategic Role of 1-Acetylindole in a Proposed Total Synthesis of Geissoschizine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Geissoschizine, a pivotal intermediate in the biosynthesis of numerous monoterpenoid indole (B1671886) alkaloids, presents a formidable challenge for synthetic chemists. Its complex polycyclic architecture, featuring multiple stereocenters, demands a robust and efficient synthetic strategy. While various total syntheses of geissoschizine have been reported, this document outlines a proposed, strategic application of 1-acetylindole as a starting material. This approach leverages the acetyl group as a protecting and directing element to facilitate the construction of a key tryptamine-derived intermediate, which is a common precursor in established geissoschizine syntheses.

Application Notes

The utilization of this compound in the initial stages of geissoschizine synthesis offers several conceptual advantages. The acetyl group at the N1 position of the indole nucleus serves as an effective protecting group, preventing unwanted side reactions at the nitrogen atom during subsequent functionalization of the indole ring. Furthermore, the electron-withdrawing nature of the acetyl group can influence the reactivity of the indole ring, potentially offering regioselective control in certain electrophilic substitution reactions.

This proposed synthetic route commences with the selective functionalization of this compound at the C3 position, followed by a series of transformations to elaborate the side chain, ultimately leading to a key tetracyclic intermediate. The N-acetyl group is then strategically removed under mild conditions to liberate the indole nitrogen, which is crucial for the subsequent Pictet-Spengler reaction, a cornerstone in the assembly of the geissoschizine core.

While no published total synthesis of geissoschizine to date has explicitly detailed the use of this compound as the primary starting material, the principles outlined herein are based on well-established synthetic methodologies in indole chemistry. The following protocols provide a detailed, albeit theoretical, roadmap for researchers exploring novel and efficient pathways to this medicinally significant alkaloid.

Proposed Synthetic Pathway and Experimental Workflow

The following diagrams illustrate the proposed synthetic pathway from this compound to a key intermediate in the total synthesis of geissoschizine, along with a generalized experimental workflow for a typical reaction step.

G A This compound B 3-Formyl-1-acetylindole A->B Vilsmeier-Haack Formylation C 3-(2-Nitrovinyl)-1-acetylindole B->C Henry Reaction D N-Acetyl Tryptamine (B22526) C->D Reduction E Key Intermediate for Geissoschizine Synthesis D->E Further Elaboration

Caption: Proposed synthetic pathway from this compound.

G cluster_0 Reaction Setup cluster_1 Workup and Isolation cluster_2 Purification A Combine Reactants and Solvent B Add Reagents under Inert Atmosphere A->B C Set Reaction Temperature B->C D Quench Reaction C->D E Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: Generalized experimental workflow for a synthetic step.

Experimental Protocols

The following are detailed, theoretical protocols for the key transformations in the proposed synthesis.

Protocol 1: Vilsmeier-Haack Formylation of this compound

This protocol describes the introduction of a formyl group at the C3 position of this compound, a crucial step for subsequent side-chain elaboration.

Methodology:

  • To a stirred solution of phosphorus oxychloride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL) at 0 °C under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and basify with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 3-formyl-1-acetylindole.

ParameterValue
Reactants This compound, POCl₃, DMF
Stoichiometry 1 : 1.2 (this compound : POCl₃)
Solvent Anhydrous DMF
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 85-95%
Protocol 2: Henry Reaction of 3-Formyl-1-acetylindole

This protocol details the condensation of the C3-formyl group with nitromethane (B149229) to form a nitrovinyl side chain, which is a precursor to the ethylamine (B1201723) moiety of tryptamine.

Methodology:

  • To a solution of 3-formyl-1-acetylindole (1.0 eq) and nitromethane (5.0 eq) in methanol (B129727) (10 mL), add ammonium (B1175870) acetate (2.0 eq).

  • Reflux the reaction mixture for 1-2 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Recrystallize the crude product from ethanol (B145695) to yield 3-(2-nitrovinyl)-1-acetylindole.

ParameterValue
Reactants 3-Formyl-1-acetylindole, Nitromethane
Catalyst Ammonium Acetate
Solvent Methanol
Temperature Reflux
Reaction Time 1-2 hours
Typical Yield 80-90%
Protocol 3: Reduction of 3-(2-Nitrovinyl)-1-acetylindole

This protocol describes the reduction of the nitrovinyl group to an aminoethyl group, yielding N-acetyl tryptamine.

Methodology:

  • To a solution of 3-(2-nitrovinyl)-1-acetylindole (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL) at 0 °C under an argon atmosphere, add lithium aluminum hydride (LAH, 4.0 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to give N-acetyl tryptamine.

ParameterValue
Reactant 3-(2-Nitrovinyl)-1-acetylindole
Reducing Agent Lithium Aluminum Hydride (LAH)
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time 3-5 hours
Typical Yield 70-85%

Further Synthetic Elaboration

The resulting N-acetyl tryptamine can then be carried forward through a series of established synthetic steps, including deacetylation to tryptamine, followed by condensation with a suitable secologanin (B1681713) equivalent and subsequent cyclization reactions to construct the intricate polycyclic core of geissoschizine. The strategic use of this compound in this proposed sequence offers a controlled and potentially high-yielding entry into this important class of natural products.

The Versatility of 1-Acetylindole in Medicinal Chemistry and Drug Discovery: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Acetylindole, a derivative of the privileged indole (B1671886) scaffold, serves as a crucial building block and versatile intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural and electronic properties make it a valuable starting point for the development of novel therapeutic agents targeting a range of diseases, from cancer and neurodegenerative disorders to microbial infections and inflammatory conditions. This document provides detailed application notes and protocols to guide researchers in harnessing the potential of this compound in medicinal chemistry and drug discovery.

Application Notes

The indole nucleus is a cornerstone in medicinal chemistry, and the N-acetylation to form this compound modulates its chemical reactivity and pharmacological profile. While this compound itself is not typically a final drug product, its derivatives have shown significant promise in several therapeutic areas.

Anticancer Applications

Derivatives synthesized from this compound and its analogs have demonstrated potent anticancer activity by targeting various mechanisms, including the inhibition of critical cellular signaling pathways. One of the most significant pathways implicated in cancer progression and often targeted by indole derivatives is the PI3K/Akt/mTOR pathway.[1][2] This pathway plays a central role in regulating cell growth, proliferation, survival, and apoptosis.[3]

The PI3K/Akt/mTOR signaling cascade is frequently hyperactivated in many types of cancer, making it a prime target for therapeutic intervention.[2] Indole derivatives have been shown to inhibit key kinases within this pathway, such as Akt and mTOR, leading to the suppression of tumor growth.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Indole_Derivative Indole Derivative (from this compound) Indole_Derivative->Akt Inhibits Indole_Derivative->mTORC1 Inhibits

PI3K/Akt/mTOR signaling pathway targeted by indole derivatives.

Table 1: Anticancer Activity of Indole Derivatives

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
Oxindole derived imidazo[1,5-a]pyrazinesA549 (Lung)6.5[4]
Leukemia1.54 - 13.0[4]
N-acetyl pyrazolinesMCF7 (Breast)40.47[5]
T47D (Breast)26.51[5]
HeLa (Cervical)31.19[5]
Indole-based Tyrphostin DerivativesHCT-116 (Colon)Sub-micromolar[6]
Indole-2-one and 7-aza-2-oxindole derivativesRAW264.7 (Macrophage)Varies[7]
Neuroprotective Applications: Acetylcholinesterase Inhibition

Derivatives of indole are being actively investigated for the treatment of neurodegenerative diseases like Alzheimer's disease. A key strategy is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, the levels of acetylcholine in the brain can be increased, which is associated with improved cognitive function.[8]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Indole Derivatives

Compound ClassIC50 (µM)Reference
Oxindole-based derivativesLow nanomolar[9]
1H-Indole-2,3-dione 3-phenylhydrazonesLow nanomolar[10]
Antimicrobial Applications

The versatile indole scaffold has been utilized to develop potent antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi, including drug-resistant strains.[11][12]

Table 3: Antimicrobial Activity of Indole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazoleS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125 - 50[11]
Indole semicarbazonesVarious bacteria100 (and lower in serial dilutions)[12]
Synthetic and natural indole compoundsMycobacterium tuberculosis8 - 40 (µmol/L)[13]
Anti-inflammatory Applications

Chronic inflammation is a hallmark of many diseases. Indole derivatives have been synthesized and evaluated for their anti-inflammatory properties, often by assessing their ability to inhibit protein denaturation, a key process in inflammation.[14]

Table 4: In Vitro Anti-inflammatory Activity of 3-Acetylindole (B1664109) Derivatives

CompoundConcentration (µg/mL)% Inhibition of Albumin DenaturationStandard (Diclofenac) % InhibitionReference
Various 3-acetylindole derivatives100Varies (some show better activity than standard)85.6[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for key biological assays to evaluate their therapeutic potential.

Synthesis Protocols

This protocol describes a common method for the acetylation of the indole nitrogen.

Synthesis_Workflow Start Indole Starting Material Reaction Stir at Room Temperature Start->Reaction Reagents Acetic Anhydride (B1165640) Pyridine (Solvent/Base) Reagents->Reaction Workup Aqueous Workup (e.g., add water, extract with organic solvent) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Derivative Purification->Product

General workflow for the N-acetylation of indoles.

Materials:

  • Indole derivative

  • Acetic anhydride

  • Pyridine (or another suitable base/solvent like triethylamine (B128534) in dichloromethane)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve the indole starting material in pyridine.

  • Cool the solution in an ice bath.

  • Add acetic anhydride dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash successively with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound derivative.

Biological Assay Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)[15]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[16]

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).[17]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate for a further 2-4 hours at 37°C, or overnight, in a humidified atmosphere.[15][18]

  • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[18]

  • Calculate the percentage of cell viability and determine the IC50 value.

This method is a simple, rapid, and sensitive colorimetric assay to measure AChE activity.[8][19]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • 0.1 M Phosphate (B84403) buffer (pH 8.0)[20]

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution[8]

  • Acetylthiocholine iodide (ATCI) substrate solution[8]

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer to each well.[20]

  • Add 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of the solvent to the control wells.

  • Add 10 µL of DTNB solution to all wells.[20]

  • Add 10 µL of AChE solution to the sample and control wells. For the blank, add 10 µL of buffer instead of the enzyme.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding 10 µL of ATCI solution to all wells.[20]

  • Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes at 1-minute intervals.[19]

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition and the IC50 value for each test compound.

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[11]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)[11]

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Standard antibiotic/antifungal drug (positive control)

  • Sterile DMSO (negative control)

  • Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Dispense 100 µL of broth into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard and dilute it further in broth.

  • Inoculate each well with 100 µL of the diluted microbial suspension.

  • Include a positive control (microorganism with standard drug), a negative control (microorganism with DMSO), and a growth control (microorganism in broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

This assay assesses the anti-inflammatory activity of a compound by its ability to inhibit the denaturation of protein (albumin), which is a well-documented cause of inflammation.[14]

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Test compounds

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Water bath

  • Spectrophotometer

Procedure:

  • Prepare a 0.2% solution of BSA in PBS.

  • Prepare various concentrations of the test compounds and the standard drug.

  • To 5 mL of the test or standard solution, add 5 mL of the BSA solution.

  • A control is prepared by mixing 5 mL of PBS with 5 mL of the BSA solution.

  • Incubate all the solutions at 37°C for 20 minutes.

  • Induce denaturation by heating the solutions at 70°C in a water bath for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

By leveraging these protocols and understanding the diverse applications of this compound derivatives, researchers can effectively explore this chemical space to discover and develop novel therapeutic agents with improved efficacy and safety profiles.

References

1-Acetylindole: A Versatile Precursor for the Synthesis of Diverse Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-19

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indole (B1671886) and its derivatives are fundamental structural motifs in a vast array of biologically active compounds and natural products.[1][2][3] The indole scaffold is a key component in many pharmaceuticals, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3][4] 1-Acetylindole, in particular, serves as a crucial and versatile building block in medicinal chemistry and organic synthesis. The acetyl group at the 1-position of the indole ring acts as a protecting group, allowing for selective functionalization at other positions. It also influences the electronic properties of the indole ring, enabling a variety of chemical transformations for the construction of more complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic compounds.

Key Applications of this compound in Heterocycle Synthesis

This compound is a valuable starting material for the synthesis of a range of heterocyclic compounds through various chemical transformations. Its reactivity allows for the introduction of functional groups and the construction of fused ring systems.

1. Synthesis of Substituted Indoles:

The acetyl group can be readily removed, providing access to N-unsubstituted indoles after modifications at other positions have been achieved. More importantly, the acetyl group directs electrophilic substitution to the C3 position, and can also be used to synthesize 3-acetylindole (B1664109), a key intermediate for numerous bioactive compounds.[5][6]

2. Precursor to Fused Heterocyclic Systems:

This compound can be utilized in cycloaddition and condensation reactions to build fused heterocyclic systems. For example, it can undergo reactions to form carbolines, pyridazinoindoles, and other polycyclic indole derivatives which are of significant interest in drug discovery.

3. Synthesis of Bioactive Molecules:

The modification of this compound is a key step in the synthesis of various biologically active molecules. For instance, it is a reactant in the preparation of antimycobacterial agents and cyclin-dependent kinase (CDK2) inhibitors.[7]

Experimental Protocols

The following protocols are representative examples of how this compound and its derivatives are used to synthesize more complex heterocyclic structures.

Protocol 1: Synthesis of 1,3-Diacetylindole (B99430) from Indole

This protocol describes the acetylation of indole to form 1,3-diacetylindole, where 3-acetylindole is an intermediate.[5]

Materials:

Procedure:

  • A mixture of indole, acetic anhydride, and acetic acid is refluxed for 24 hours.[5]

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the solvent is removed under vacuum.

  • The residue is crystallized from ethanol to yield 1,3-diacetylindole.[5]

  • To obtain 3-acetylindole, the isolated 1,3-diacetylindole is suspended in ethanol, and a 2N sodium hydroxide solution is added. The mixture is stirred and warmed until the solid dissolves.[5]

  • The product is precipitated by dilution with water, collected by filtration, and recrystallized from ethanol to give pure 3-acetylindole.[5]

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)
1,3-DiacetylindoleC₁₂H₁₁NO₂201.22149-151~60
3-AcetylindoleC₁₀H₉NO159.18191-19287 (from 1,3-diacetylindole)

Table 1: Physical and reaction data for the synthesis of acetylated indoles.[5]

Protocol 2: Synthesis of 1-Acetyl-7-azaindole

This protocol outlines the N-acetylation of 7-azaindole (B17877), a common precursor in pharmaceutical development.[8]

Materials:

Procedure:

  • Dissolve 7-azaindole in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add acetic anhydride to the solution. The reaction can be performed at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure 1-acetyl-7-azaindole.[8]

Data Presentation:

ParameterValue
Product Name1-Acetyl-7-azaindole
Molecular FormulaC₉H₈N₂O
Molecular Weight160.17 g/mol
AppearanceOff-white to pale yellow solid
Yield> 80% (after purification)
Melting Point65-68 °C

Table 2: Characterization data for 1-acetyl-7-azaindole.[8]

Visualizations

Logical Workflow for Heterocycle Synthesis from Indole

The following diagram illustrates the logical progression from indole to various acetylated derivatives, which then serve as building blocks for more complex heterocyclic compounds.

Workflow for Acetylindole Derivatives in Heterocycle Synthesis Indole Indole OneAcetyl This compound Indole->OneAcetyl Ac₂O, NaOAc OneThreeDiacetyl 1,3-Diacetylindole Indole->OneThreeDiacetyl Ac₂O, AcOH, reflux Heterocycles Diverse Heterocyclic Compounds OneAcetyl->Heterocycles Further Reactions ThreeAcetyl 3-Acetylindole ThreeAcetyl->OneThreeDiacetyl Ac₂O, AcOH ThreeAcetyl->Heterocycles Condensation, Cyclization OneThreeDiacetyl->ThreeAcetyl NaOH, EtOH/H₂O

Caption: Synthetic pathways from indole to key acetylated intermediates.

Signaling Pathway Inhibition by Indole Derivatives

Indole-based molecules are known to inhibit various signaling pathways implicated in diseases like cancer. The diagram below represents a simplified, conceptual signaling pathway that can be targeted by synthesized indole derivatives.

Conceptual Signaling Pathway Targeted by Indole Derivatives Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase1 Downstream Kinase 1 (e.g., PI3K) Receptor->Kinase1 Signal Transduction Kinase2 Downstream Kinase 2 (e.g., AKT) Kinase1->Kinase2 TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor CellResponse Cellular Response (Proliferation, Survival) TranscriptionFactor->CellResponse IndoleDerivative Synthesized Indole Derivative IndoleDerivative->Kinase2 Inhibition

Caption: Inhibition of a kinase signaling cascade by an indole derivative.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its unique reactivity, coupled with the ability to function as a protected form of indole, allows for the strategic construction of complex molecular architectures with significant potential in medicinal chemistry and drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and its derivatives in the quest for novel therapeutic agents.

References

Application Notes and Protocols for Tandem Mass Spectrometry Analysis of 1-Acetylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylindole is a derivative of the heterocyclic compound indole (B1671886) and is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. Accurate and sensitive quantification and structural elucidation of this compound and its metabolites are crucial for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical manufacturing. Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) offers a highly selective and sensitive platform for the analysis of this compound in complex biological and chemical matrices.

These application notes provide a comprehensive overview and detailed protocols for the acquisition and analysis of tandem mass spectrometry data for this compound. The information herein is intended to guide researchers in developing robust analytical methods for this compound.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to minimize matrix effects and ensure accurate and reproducible results. The choice of method will depend on the sample matrix.

Protocol for Plasma or Serum Samples (Protein Precipitation):

  • Thaw plasma or serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.

  • Add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated this compound) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol for Formulation or Chemical Reaction Samples (Dilution):

  • Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the initial mobile phase to achieve a final concentration within the linear range of the instrument (typically in the ng/mL to low µg/mL range).

  • Filter the final diluted sample through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical starting conditions for the LC-MS/MS analysis of this compound. Method optimization is recommended for specific applications and matrices.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a triple quadrupole or Q-TOF mass spectrometer).

LC Parameters:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters (Positive ESI Mode):

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Collision Gas Argon

Data Presentation: Tandem Mass Spectrometry Data for this compound

The following table summarizes the predicted tandem mass spectrometry data for this compound. The precursor ion is the protonated molecule [M+H]⁺. The product ions are generated through collision-induced dissociation (CID).

Precursor Ion (m/z)Proposed Product IonProduct Ion (m/z)Proposed Neutral LossCollision Energy (eV) Range
160.07[C₈H₇N]⁺117.06C₂H₃O (Acetyl group)15 - 25
160.07[C₇H₅]⁺89.04C₂H₃O + HCN25 - 40

Data Analysis

  • Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode for quantitative analysis or in full scan and product ion scan modes for qualitative analysis and structural confirmation.

  • Peak Integration: Integrate the chromatographic peaks for the selected MRM transitions of this compound and the internal standard using the instrument's software.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Proposed Fragmentation Pathway of this compound

cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z = 160.07 fragment1 Indole Cation [C₈H₇N]⁺ m/z = 117.06 precursor->fragment1 Loss of Acetyl Group (-C₂H₃O) fragment2 [C₇H₅]⁺ m/z = 89.04 fragment1->fragment2 Loss of HCN (-HCN) cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample (e.g., Plasma, Formulation) prep Protein Precipitation or Dilution start->prep cleanup Centrifugation / Filtration prep->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms Tandem Mass Spectrometry (ESI+, CID) lc->ms integration Peak Integration ms->integration quantification Quantification (Calibration Curve) integration->quantification report Report Generation quantification->report

Troubleshooting & Optimization

troubleshooting low product yield in 1-acetylindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low product yield during the synthesis of 1-acetylindole.

Troubleshooting Guides

This guide addresses common issues encountered during the N-acetylation of indole (B1671886) in a question-and-answer format.

Question: Why is my reaction yield of this compound extremely low or non-existent?

Answer: A low or non-existent yield of this compound can stem from several factors, ranging from reaction conditions to the purity of your reagents. Here are the primary aspects to investigate:

  • Incorrect Reagents or Catalyst: The choice of catalyst is critical for selective N-acetylation. Using a Lewis acid, for instance, will favor C-3 acetylation, leading to the formation of 3-acetylindole (B1664109) as the major product instead of the desired this compound. For exclusive this compound synthesis, the use of sodium acetate (B1210297) or 4-dimethylaminopyridine (B28879) (DMAP) is recommended.[1]

  • Presence of Moisture: Acetic anhydride (B1165640), the acetylating agent, is highly sensitive to moisture and will readily hydrolyze to acetic acid, rendering it ineffective for the acetylation reaction. Ensure all glassware is thoroughly dried and that the reaction is performed under anhydrous conditions.

  • Suboptimal Temperature: While N-acetylation of indole can often proceed at room temperature, some conditions may require gentle heating to overcome the activation energy barrier. Conversely, excessive heat can lead to the formation of side products or decomposition. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.

  • Incomplete Reaction: Insufficient reaction time can lead to a low yield with a significant amount of unreacted indole remaining. Monitor the reaction's completion via TLC before proceeding with the workup.

Question: My final product is impure, and TLC analysis shows multiple spots. What are the likely side products and how can I avoid them?

Answer: The presence of multiple spots on a TLC plate indicates the formation of side products or the presence of unreacted starting materials. Common impurities in this compound synthesis include:

  • 3-Acetylindole and 1,3-Diacetylindole: Acetylation of indole can also occur at the C-3 position, which is also nucleophilic.[1] The formation of 3-acetylindole and the subsequent di-acetylated product is more likely under acidic conditions or at higher temperatures.[2][3] To favor N-acetylation, use milder conditions with catalysts like sodium acetate or DMAP.[1]

  • Unreacted Indole: A spot corresponding to your starting material indicates an incomplete reaction. This can be addressed by increasing the reaction time, optimizing the temperature, or using a slight excess of the acetylating agent.

  • Polymerization Products: Indole can polymerize under strongly acidic conditions.[1] This can be avoided by using non-acidic or mildly basic conditions for the N-acetylation.

Question: I'm having difficulty purifying my this compound. What are the best practices for purification?

Answer: The purification of this compound can be challenging, especially if significant amounts of 3-acetylindole have formed, as they have similar polarities.[4]

  • Column Chromatography: This is the most common method for purifying this compound.

    • Solvent System: A mixture of ethyl acetate and hexanes is a typical eluent system. To achieve good separation from 3-acetylindole, it is advisable to start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.[4]

    • Column and Silica (B1680970) Gel: Using a longer column and silica gel with a smaller particle size can improve the resolution between closely eluting compounds.[4]

  • Recrystallization: If the crude product is a solid and relatively pure, recrystallization can be an effective purification method. The choice of solvent will depend on the impurities present.

  • Distillation: this compound is a liquid at room temperature and can be purified by vacuum distillation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium acetate in the synthesis of this compound?

A1: In the N-acetylation of indole with acetic anhydride, sodium acetate acts as a weak base.[6] It deprotonates the acetic acid that is formed as a byproduct of the reaction, which in turn drives the equilibrium towards the formation of the N-acetylated product. It helps to maintain mildly basic to neutral conditions, which favors N-acetylation over C-acetylation.[1][6]

Q2: Can I use acetyl chloride instead of acetic anhydride for the synthesis of this compound?

A2: While acetyl chloride is a more reactive acetylating agent, it also produces hydrochloric acid (HCl) as a byproduct. The generation of a strong acid like HCl can promote the formation of undesired C-3 acetylated and di-acetylated products, as well as indole polymerization.[1] Therefore, acetic anhydride is generally preferred for a more selective synthesis of this compound.

Q3: How can I monitor the progress of my this compound synthesis?

A3: The most convenient way to monitor the reaction is by using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, should be used. By spotting the reaction mixture alongside the starting indole, you can observe the disappearance of the starting material spot and the appearance of the product spot. This allows you to determine when the reaction is complete and to avoid unnecessarily long reaction times which could lead to side product formation.

Q4: What are the expected yields for this compound synthesis?

A4: The yield of this compound is highly dependent on the specific reaction conditions used. With optimized protocols, yields can be quite good. For example, using acetic anhydride in the presence of anhydrous sodium acetate has been reported to give a yield of around 60%.[3] Another method employing acetic anhydride with DMAP and triethylamine (B128534) is reported to produce a very good yield.[5]

Data Presentation

The following table summarizes the reported yields for the synthesis of acetylated indoles under various conditions.

ProductAcetylating AgentCatalyst/SolventYieldReference
This compound Acetic AnhydrideAnhydrous Sodium Acetate~60%[3]
This compound Acetic Anhydride4-Dimethylaminopyridine (DMAP), TriethylamineVery good[5]
1,3-DiacetylindoleAcetic AnhydrideAcetic Acid~60%[3]
3-Acetylindolefrom 1,3-DiacetylindoleEthanolic Sodium Hydroxide87%[2]
1-Acetyl-1H-indol-3-yl acetatesAcetic AnhydrideDry Sodium Acetate38-68%[7][8]

Experimental Protocols

Method 1: Synthesis of this compound using Acetic Anhydride and Sodium Acetate

This protocol is adapted from established procedures for the N-acetylation of indole.[3]

  • Materials:

    • Indole

    • Acetic Anhydride

    • Anhydrous Sodium Acetate

    • Suitable organic solvent (e.g., toluene)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve indole in a suitable anhydrous solvent.

    • Add anhydrous sodium acetate to the solution.

    • Add acetic anhydride to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography or vacuum distillation.

Mandatory Visualization

Reaction_Pathway Indole Indole Reaction Indole->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Product This compound Reaction->Product  NaOAc or DMAP

Caption: Reaction pathway for the synthesis of this compound from indole and acetic anhydride.

Troubleshooting_Workflow Start Low Yield of This compound CheckPurity Check Reagent Purity (Indole, Acetic Anhydride) Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions AnalyzeByproducts Analyze Byproducts by TLC/NMR Start->AnalyzeByproducts ImpureReagents Impure Reagents Detected CheckPurity->ImpureReagents  Yes SuboptimalTemp Suboptimal Temperature? CheckConditions->SuboptimalTemp IncorrectCatalyst Incorrect Catalyst? CheckConditions->IncorrectCatalyst Moisture Moisture Contamination? CheckConditions->Moisture C3_Acetylation 3-Acetylindole or 1,3-Diacetylindole present? AnalyzeByproducts->C3_Acetylation Polymerization Polymeric material observed? AnalyzeByproducts->Polymerization UnreactedIndole Unreacted Indole present? AnalyzeByproducts->UnreactedIndole PurifyReagents Purify Starting Materials (Distillation/Recrystallization) ImpureReagents->PurifyReagents OptimizeTemp Optimize Temperature (Monitor by TLC) SuboptimalTemp->OptimizeTemp UseCorrectCatalyst Use NaOAc or DMAP for N-acetylation IncorrectCatalyst->UseCorrectCatalyst EnsureAnhydrous Ensure Anhydrous Conditions (Dry Glassware/Solvents) Moisture->EnsureAnhydrous ModifyConditions Use Milder Conditions (Lower Temp, NaOAc/DMAP) C3_Acetylation->ModifyConditions AvoidAcid Avoid Acidic Catalysts Polymerization->AvoidAcid IncreaseTime Increase Reaction Time/ Slight Excess of Ac₂O UnreactedIndole->IncreaseTime

Caption: A troubleshooting workflow for addressing low yield in this compound synthesis.

Regioselectivity cluster_N_acetylation N-Acetylation cluster_C3_acetylation C3-Acetylation Indole Indole AceticAnhydride Acetic Anhydride N_Catalyst NaOAc or DMAP (Mildly Basic/Neutral) AceticAnhydride->N_Catalyst C3_Catalyst Lewis Acids (e.g., AlCl₃) or Strong Protic Acids AceticAnhydride->C3_Catalyst N_Product This compound (Kinetic Product) N_Catalyst->N_Product C3_Product 3-Acetylindole (Thermodynamic Product) C3_Catalyst->C3_Product

Caption: Factors influencing the regioselectivity of indole acetylation.

References

preventing hydrolysis of diacetylated products during purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of diacetylated products, with a focus on preventing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: My diacetylated product is degrading during purification. What are the most likely causes?

A1: Hydrolysis of the acetyl groups is the most common cause of degradation for diacetylated products during purification. This is primarily influenced by pH, temperature, and the type of purification matrix used. Acetyl groups are labile and can be cleaved under both acidic and, more rapidly, basic conditions. Elevated temperatures can also accelerate this degradation.

Q2: What is the optimal pH range to maintain the stability of my diacetylated compound?

A2: Generally, a slightly acidic to neutral pH range (pH 4-6) is recommended to minimize hydrolysis. For instance, the diacetylated compound diamorphine exhibits significantly greater stability at pH 4.0 and 5.6, with a half-life exceeding 14 days, whereas it rapidly deacetylates at alkaline pH.[1] The optimal pH for the stability of paclitaxel (B517696) and related compounds is around pH 4.[2]

Q3: Can the choice of solvent affect the stability of my product?

A3: Yes, the solvent system can influence stability. While comprehensive quantitative data on the stability of diacetylated compounds in various organic solvents is limited, protic solvents like methanol (B129727) and ethanol (B145695) can participate in transesterification, especially under basic or acidic conditions. Aprotic solvents are generally preferred. It is crucial to use high-purity, dry solvents to minimize water content, which can contribute to hydrolysis.

Q4: I am observing peak tailing for my diacetylated compound during HPLC analysis. What could be the reason?

A4: Peak tailing for polar compounds containing hydroxyl or acetyl groups can occur due to interactions with residual silanol (B1196071) groups on silica-based columns. To mitigate this, consider adding a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress the ionization of silanol groups. Alternatively, using an end-capped column can reduce these secondary interactions.

Q5: Is flash chromatography on silica (B1680970) gel suitable for acid-sensitive diacetylated compounds?

A5: Standard silica gel is inherently acidic and can cause the degradation of acid-sensitive compounds. However, you can deactivate the silica gel by pre-treating it with a solution containing a small amount of a base like triethylamine (B128534). Alternatively, using a mobile phase containing 1-3% triethylamine can help neutralize the acidic sites on the silica gel during chromatography.

Troubleshooting Guides

Issue 1: Loss of Acetyl Groups Confirmed by Mass Spectrometry After Purification
Potential Cause Troubleshooting Step Recommended Action
Mobile Phase pH is too high or too low Analyze the pH of your mobile phase and any aqueous solutions used during workup.Adjust the pH of all aqueous solutions to a range of 4-6. Use buffered solutions to maintain a stable pH throughout the purification process.
High Temperature Review the temperature conditions during purification and solvent evaporation.Perform all purification steps at reduced temperatures (e.g., in a cold room or using an ice bath). Use a rotary evaporator with a water bath set to a low temperature (<30°C) for solvent removal.
Prolonged Exposure to Purification Media Evaluate the duration of your purification process.Optimize your purification method to be as rapid as possible. Consider switching to a faster technique like Solid-Phase Extraction (SPE) for labile compounds.[3]
Active Sites on Stationary Phase The stationary phase (e.g., silica gel) may have acidic or basic sites causing catalysis of hydrolysis.For silica gel chromatography of acid-sensitive compounds, use a mobile phase containing a small amount of a volatile base like triethylamine (0.1-1%). Alternatively, use a deactivated silica gel. For base-sensitive compounds, adding a small amount of acetic or formic acid (0.1-1%) can be beneficial.
Issue 2: Poor Recovery of the Diacetylated Product
Potential Cause Troubleshooting Step Recommended Action
Hydrolysis during Workup Analyze samples from your aqueous workup steps (e.g., washes) for the presence of the hydrolyzed product.Minimize contact time with aqueous phases. Use cold, buffered aqueous solutions (pH 4-6) for washes.
Irreversible Adsorption on Stationary Phase The compound may be strongly binding to the column matrix.Change the stationary phase. For highly polar compounds, consider reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[3][4]
Co-elution with Impurities The purification method may not be providing adequate separation.Optimize the mobile phase composition and gradient. If using flash chromatography, ensure the chosen solvent system provides good separation on a TLC plate (Rf of the desired compound around 0.3).

Quantitative Data Summary

The stability of diacetylated compounds is highly dependent on pH and temperature. The following table summarizes the stability of a model diacetylated compound, diamorphine, under various conditions.

CompoundMediumpHTemperature (°C)Half-life
DiamorphineAqueous Solution4.0Not specified> 14 days[1]
DiamorphineAqueous Solution5.6Not specified> 14 days[1]
DiamorphineHuman PlasmaNot specified4354 minutes[1]
DiamorphineHuman PlasmaNot specified2518 minutes[1]
DiamorphineHuman PlasmaNot specified373 minutes[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography for Acid-Sensitive Diacetylated Compounds

This protocol is designed to minimize the hydrolysis of acid-labile acetyl groups on a silica gel stationary phase.

Materials:

  • Crude diacetylated product

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents for mobile phase (e.g., Hexanes, Ethyl Acetate) of HPLC grade

  • Triethylamine (Et3N)

  • Thin Layer Chromatography (TLC) plates

  • Glass column for flash chromatography

  • Collection tubes

Procedure:

  • Solvent System Selection:

    • Develop a solvent system using TLC that gives a retention factor (Rf) of approximately 0.3 for the desired diacetylated product.

    • To this chosen solvent system, add 0.5-1% (v/v) of triethylamine to neutralize the acidic silica surface.

  • Column Packing (Dry Packing):

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Fill the column with the required amount of dry silica gel.

    • Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Column Equilibration:

    • Pre-elute the packed column with the mobile phase containing triethylamine. Pass at least 2-3 column volumes of the solvent through the silica gel to ensure it is fully equilibrated and deactivated.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully load the sample solution onto the top of the column.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, allow the solvent to evaporate, and load the resulting dry powder onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase, applying gentle air pressure to achieve a steady flow rate.

    • Collect fractions and monitor them by TLC to identify those containing the pure diacetylated product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low (e.g., <30°C) to prevent thermal degradation. The presence of triethylamine will require co-evaporation with a solvent like toluene (B28343) to ensure its complete removal.

Protocol 2: Solid-Phase Extraction (SPE) for Rapid Purification of Labile Diacetylated Products

SPE is a rapid and gentle purification method suitable for unstable compounds, offering reduced processing times and solvent consumption compared to traditional column chromatography.[3]

Materials:

  • Crude diacetylated product

  • SPE cartridge with a suitable stationary phase (e.g., C18 for reverse-phase, or silica for normal-phase)

  • Conditioning solvent (e.g., methanol for C18, hexane (B92381) for silica)

  • Equilibration solvent (e.g., water for C18, mobile phase for silica)

  • Loading solvent (solvent in which the sample is dissolved)

  • Wash solvent(s)

  • Elution solvent

  • SPE vacuum manifold (optional, but recommended)

Procedure:

  • Cartridge Selection: Choose a stationary phase that provides good retention and separation of your compound from impurities. For moderately polar compounds, a C18 reverse-phase cartridge is often a good starting point.

  • Conditioning: Pass 1-2 cartridge volumes of a strong solvent (e.g., methanol or acetonitrile (B52724) for C18) through the cartridge to wet the stationary phase.

  • Equilibration: Flush the cartridge with 1-2 cartridge volumes of a solvent similar in composition to the sample loading solvent (e.g., water or a weak buffer for C18) to prepare the stationary phase for sample loading.

  • Sample Loading: Dissolve the crude product in a minimal volume of a weak solvent and load it onto the cartridge. Apply the sample slowly to ensure proper binding.

  • Washing: Pass 1-3 cartridge volumes of a wash solvent through the cartridge to remove weakly bound impurities. The wash solvent should be strong enough to elute impurities but weak enough to retain the desired product.

  • Elution: Elute the diacetylated product with a small volume of a strong solvent. Collect the eluate in a clean collection tube.

  • Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure at a low temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude_product Crude Diacetylated Product dissolve Dissolve in Minimal Appropriate Solvent crude_product->dissolve flash_chrom Flash Chromatography (Deactivated Silica / Amine in Mobile Phase) dissolve->flash_chrom Option 1 spe Solid-Phase Extraction (SPE) (e.g., C18 or Silica) dissolve->spe Option 2 collect_fractions Collect Fractions flash_chrom->collect_fractions spe->collect_fractions monitor_tlc Monitor by TLC/LC-MS collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Solvent Removal (<30°C) combine_pure->evaporate pure_product Pure Diacetylated Product evaporate->pure_product

Caption: General workflow for the purification of diacetylated products.

troubleshooting_hydrolysis start Product Degradation (Hydrolysis) Observed check_ph Check pH of Aqueous Solutions start->check_ph check_temp Check Temperature of Purification & Evaporation start->check_temp check_media Evaluate Stationary Phase Activity start->check_media adjust_ph Adjust pH to 4-6 Use Buffers check_ph->adjust_ph pH out of range lower_temp Perform at Low Temp (<30°C Evaporation) check_temp->lower_temp Temp too high deactivate_silica Deactivate Silica or Use Amine in Mobile Phase check_media->deactivate_silica Acidic media suspected

Caption: Troubleshooting guide for preventing hydrolysis during purification.

References

identifying and minimizing side reactions in 1-acetylindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 1-acetylindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound, and how can they be identified?

A1: The most common side products in the N-acetylation of indole (B1671886) are 3-acetylindole (B1664109) and 1,3-diacetylindole.[1][2] Formation of these byproducts is a result of the high nucleophilicity of the C-3 position of the indole ring.[3] Polymerization of indole can also occur under strong acidic conditions.

Identification of these products can be achieved using analytical techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

  • TLC: The different polarity of the products allows for their separation on a silica (B1680970) gel plate. In a typical solvent system like benzene:ether:methanol (4:1:0.1), the Rf values are approximately:

    • Indole: 0.85

    • This compound: 0.82

    • 1,3-Diacetylindole: 0.56

    • 3-Acetylindole: 0.33[1]

  • NMR Spectroscopy: 1H NMR spectroscopy is a powerful tool for distinguishing between the N-acetyl and C-acetyl isomers. The chemical shifts of the protons on the indole ring will differ significantly. For instance, in this compound, the proton at the C-3 position (β-H) appears as a doublet around 6.5 ppm, while the α-proton appears as a doublet around 7.8 ppm.[1]

  • Mass Spectrometry: Mass spectrometry can confirm the identity of the products by their molecular weight.

    • This compound (C10H9NO): M+ = 159.18 g/mol

    • 3-Acetylindole (C10H9NO): M+ = 159.18 g/mol [4]

    • 1,3-Diacetylindole (C12H11NO2): M+ = 201.22 g/mol [5]

Q2: How can I favor the formation of this compound over 3-acetylindole and 1,3-diacetylindole?

A2: To selectively synthesize this compound, the reaction conditions must be carefully controlled to favor N-acetylation over C-acetylation. The use of a base is crucial for promoting N-acetylation.

Q3: My reaction is incomplete, and I still have a significant amount of unreacted indole. What can I do?

A3: Incomplete reactions can be due to several factors:

  • Insufficient Reagents: Ensure that at least a stoichiometric amount of the acetylating agent (acetic anhydride) is used. Using a slight excess may help drive the reaction to completion.

  • Reaction Time and Temperature: While high temperatures can promote side reactions, the reaction may need to be stirred for a sufficient amount of time at room temperature or with gentle heating to go to completion. Monitor the reaction progress using TLC.

  • Purity of Reagents: Ensure that the indole and acetic anhydride are pure and dry, as impurities can interfere with the reaction.

Q4: I am having difficulty purifying this compound from the reaction mixture. What are the recommended purification methods?

A4: The most common and effective methods for purifying this compound are silica gel column chromatography and recrystallization.[7]

  • Silica Gel Column Chromatography: This is the preferred method for separating this compound from its isomers (3-acetylindole) and any di-acetylated product. A solvent system of ethyl acetate and hexanes is typically used, starting with a low polarity to elute the less polar impurities and gradually increasing the polarity to elute the desired product.[7]

  • Recrystallization: If the crude product is a solid and contains small amounts of impurities, recrystallization can be an effective purification method. A suitable solvent for recrystallization is one in which this compound is soluble at high temperatures but poorly soluble at low temperatures. Ethanol or mixtures of ethyl acetate and hexanes can be good choices.[8]

Troubleshooting Guides

Issue Possible Cause Solution
Low yield of this compound Reaction conditions favor C-acetylation.Use a base such as sodium acetate or triethylamine with DMAP to promote N-acetylation. Avoid Lewis acids and high temperatures in acidic media.[1][2]
Incomplete reaction.Increase reaction time, use a slight excess of acetic anhydride, and ensure reagents are pure and dry. Monitor by TLC.
Formation of significant amounts of 3-acetylindole and/or 1,3-diacetylindole Use of Lewis acid catalyst or high temperature in acetic acid.Switch to base-catalyzed or base-mediated reaction conditions. Refluxing indole with acetic anhydride and acetic acid is known to produce 1,3-diacetylindole.[1]
Poor separation of products during column chromatography Inappropriate solvent system.Optimize the eluent system using TLC first. A less polar solvent system will generally provide better separation between this compound and the more polar 3-acetylindole. A gradient elution from low to high polarity is recommended.[7]
Column overloading.Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight).[9]
Product "oils out" during recrystallization The boiling point of the solvent is too high, or the melting point of the product is low due to impurities.Use a lower-boiling point solvent or a solvent mixture. Dissolve the compound in a good solvent and add a poorer solvent dropwise until the solution becomes slightly cloudy, then allow it to cool slowly.[8]
No crystals form upon cooling during recrystallization The solution is too dilute, or crystallization is slow to initiate.Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[8]

Quantitative Data

Table 1: Comparison of Reaction Conditions for Acetylation of Indole

Acetylating Agent Catalyst/Solvent Position of Acetylation Yield (%) Reference
Acetic AnhydrideAcetic Acid (reflux)C-3, N-1 (Di-acetylation)~60% (1,3-diacetylindole)[1]
Acetic AnhydrideAnhydrous Sodium AcetateN-160% (this compound)[1]
Acetic AnhydrideAlCl3 / CS2C-390% (3-acetylindole)[6]
Acetic AnhydrideTriethylamine, DMAPN-1Good[2]

Table 2: Spectroscopic Data for Identification of Acetylated Indoles

Compound 1H NMR (δ, ppm) Mass Spectrum (m/z)
This compound 2.2 (s, 3H, COCH3), 6.5 (d, 1H, β-H), 7.0-7.5 (m, 4H, Ar-H), 7.8 (d, 1H, α-H)[1]159 (M+), 117, 90, 89[1]
3-Acetylindole 2.5 (s, 3H, COCH3), 7.2-7.5 (m, 4H, Ar-H), 8.1 (d, 1H), 8.3 (s, 1H), 11.5 (br s, 1H, NH)159 (M+)
1,3-Diacetylindole 2.5 (s, 3H, C3-COCH3), 2.7 (s, 3H, N1-COCH3), 7.0-7.6 (m, 4H, Ar-H), 8.7 (s, 1H, α-H)[1]201 (M+), 159, 144, 116, 89[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the N-acetylation of indole.

Materials:

Procedure:

  • To a stirred mixture of indole (1 equivalent) and anhydrous sodium acetate (2.5 equivalents), add acetic anhydride (3 equivalents).

  • Heat the reaction mixture to 140-150 °C for 30 minutes.

  • Cool the mixture and pour it into ice water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 2N sodium hydroxide solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.[1]

Protocol 2: Purification by Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexanes and pour it into the glass column. Allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a 1:1 mixture of hexanes and ethyl acetate. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate). This will elute non-polar impurities first.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., 90:10, 80:20 hexanes:ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Visualizations

Reaction_Mechanism Indole Indole Indole_anion Indole Anion Indole->Indole_anion Base Side_product_3_acetyl 3-Acetylindole (Side Product) Indole->Side_product_3_acetyl Acetic Anhydride (C-Acetylation, Lewis Acid) Product_1_acetyl This compound (Desired Product) Indole_anion->Product_1_acetyl Acetic Anhydride (N-Acetylation) Ac2O Acetic Anhydride Side_product_diacetyl 1,3-Diacetylindole (Side Product) Side_product_3_acetyl->Side_product_diacetyl Acetic Anhydride Lewis_Acid Lewis Acid (e.g., AlCl3) Base Base (e.g., NaOAc)

Caption: Reaction pathways in the acetylation of indole.

Experimental_Workflow Start Start: Indole + Reagents Reaction Reaction Setup (Stirring, Temperature Control) Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Evaporation Solvent Evaporation (Crude Product) Drying->Evaporation Purification Purification Evaporation->Purification Column Column Chromatography Purification->Column Mixture of Products Recrystal Recrystallization Purification->Recrystal Mostly Pure Solid Analysis Analysis Column->Analysis Recrystal->Analysis TLC TLC Analysis->TLC NMR NMR Analysis->NMR MS MS Analysis->MS Final_Product Pure this compound Analysis->Final_Product Purity Confirmed

Caption: Experimental workflow for this compound synthesis.

References

Technical Support Center: Improving Regioselectivity in the Acylation of 1-Acetylindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acylation of 1-acetylindole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in achieving regioselective C-acylation on the this compound scaffold.

Troubleshooting Guides

This section addresses specific issues you may encounter during the acylation of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Conversion of this compound

Q: My Friedel-Crafts acylation of this compound is resulting in a low yield or recovery of unreacted starting material. What are the likely causes and how can I optimize the reaction?

A: Low conversion in the Friedel-Crafts acylation of this compound is a common issue, often stemming from the deactivating effect of the N-acetyl group, which reduces the nucleophilicity of the indole (B1671886) ring. Here is a systematic approach to troubleshooting:

  • Potential Cause 1: Inactive Lewis Acid Catalyst.

    • Explanation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in the reaction system will hydrolyze the catalyst, rendering it inactive.[1]

    • Suggested Solution:

      • Ensure all glassware is rigorously dried (oven or flame-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

      • Use a fresh, high-purity Lewis acid. Handle the Lewis acid under an inert atmosphere to prevent exposure to air.

  • Potential Cause 2: Insufficient Catalyst Loading.

    • Explanation: The product, an aryl ketone, can form a stable complex with the Lewis acid. This complexation effectively sequesters the catalyst, removing it from the catalytic cycle.[2] Therefore, stoichiometric or even excess amounts of the Lewis acid are often required.

    • Suggested Solution:

      • Increase the molar equivalents of the Lewis acid relative to the this compound. Start with at least 1.5 to 2.0 equivalents.

  • Potential Cause 3: Sub-optimal Reaction Temperature.

    • Explanation: While excessive heat can cause decomposition, the deactivating nature of the N-acetyl group may require higher temperatures to overcome the activation energy barrier.

    • Suggested Solution:

      • If the reaction is being run at low temperatures (e.g., 0 °C), try gradually increasing the temperature to room temperature or gently heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or LC-MS to check for product formation and decomposition.

  • Potential Cause 4: Poor Quality of Reagents.

    • Explanation: Impurities in the this compound or the acylating agent can interfere with the reaction.

    • Suggested Solution:

      • Ensure the purity of your starting materials. Recrystallize or purify the this compound if necessary. Use a freshly opened or distilled acylating agent.

Issue 2: Poor Regioselectivity (Mixture of Isomers)

Q: My reaction is producing a mixture of C2 and C3-acylated products, or acylation on the benzene (B151609) ring. How can I improve the selectivity for a specific position?

A: Achieving high regioselectivity on the this compound ring is challenging. The N-acetyl group alters the electronic properties of the indole, and different positions can become competitive for electrophilic attack.

  • Targeting C3-Acylation (The "Normal" Product):

    • Explanation: For unsubstituted indoles, C3 acylation is electronically favored.[1] While the N-acetyl group is deactivating, C3 remains a common site of acylation.

    • Suggested Solution:

      • Choice of Lewis Acid: Milder Lewis acids can sometimes favor C3 acylation. Consider screening Lewis acids like ZnCl₂, SnCl₄, or BF₃·OEt₂.[3] In some cases, dialkylaluminum chlorides have been shown to provide high yields of 3-acylindoles from N-H indoles, minimizing side reactions.[4]

      • Solvent Effects: The choice of solvent can influence regioselectivity. Less polar solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are common.

  • Targeting C2-Acylation:

    • Explanation: Directing acylation to the C2 position often requires specific strategies to overcome the inherent preference for C3.

    • Suggested Solution:

      • Palladium Catalysis: While not a classical Friedel-Crafts reaction, palladium-catalyzed C-H activation is a powerful method for C2-functionalization. For N-acyl pyrroles, Pd(PPh₃)₄ with a silver carbonate co-catalyst has been used for C2-arylation, suggesting a potential avenue for C2-acylation.

      • Directed Metalation: Although this involves a different mechanism, lithiation of N-protected indoles at C2 followed by quenching with an acylating agent is a known method for C2-acylation.

  • Targeting C5/C6-Acylation (Benzene Ring):

    • Explanation: Acylation on the benzene ring is generally more difficult than on the pyrrole (B145914) ring due to lower electron density. This typically requires harsher conditions or the use of a directing group.

    • Suggested Solution:

      • Use of Directing Groups: A common strategy for functionalizing the benzene ring of indoles is to install a directing group. While not specific to acylation, studies have shown that a pivaloyl group at C3 can direct arylation to the C4 and C5 positions.[5] A similar strategy could potentially be adapted for acylation.

      • Blocking the Pyrrole Ring: If the C2 and C3 positions are substituted, Friedel-Crafts acylation will be forced onto the benzene ring, typically at the C5 or C6 position.

Issue 3: N-Deacetylation During the Reaction

Q: I am observing the formation of the N-deacetylated acylated indole as a side product. How can I prevent this?

A: The N-acetyl group can be labile under strong Lewis acidic conditions, especially in the presence of nucleophiles or at elevated temperatures.

  • Potential Cause: Harsh Reaction Conditions.

    • Explanation: Strong Lewis acids like AlCl₃ can coordinate to the acetyl carbonyl, making it more susceptible to cleavage.

    • Suggested Solution:

      • Use Milder Lewis Acids: Screen milder Lewis acids such as ZrCl₄, In(OTf)₃, or Y(OTf)₃ which have been used for acylation of N-H indoles and may be less prone to causing deacetylation.[6][7]

      • Control Temperature: Run the reaction at the lowest temperature that allows for reasonable conversion to minimize side reactions.

      • Alternative Acylating Agents: In some cases, using an acid anhydride (B1165640) instead of an acyl chloride may result in milder conditions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound less reactive than indole in Friedel-Crafts acylation? A1: The acetyl group on the nitrogen atom is an electron-withdrawing group. It pulls electron density away from the indole ring system through resonance, making the ring less electron-rich and therefore less nucleophilic. Electrophilic aromatic substitution reactions, like Friedel-Crafts acylation, are faster on more electron-rich aromatic rings.

Q2: Can I perform a Friedel-Crafts acylation on this compound without a catalyst? A2: It is highly unlikely to get a significant yield without a catalyst. The acylating agents (acyl chlorides or anhydrides) are not electrophilic enough to react with the deactivated this compound ring on their own. A Lewis acid or other catalyst is required to generate the highly reactive acylium ion electrophile.[2]

Q3: What is the typical stoichiometry for a Friedel-Crafts acylation of this compound? A3: Due to the deactivating nature of the N-acetyl group and the product complexation with the Lewis acid, you will likely need a stoichiometric excess of both the acylating agent and the Lewis acid. A good starting point is 1.0 equivalent of this compound, 1.2-1.5 equivalents of the acylating agent, and 1.5-2.0 equivalents of the Lewis acid.

Q4: My reaction mixture turned into a dark, tar-like substance. What happened? A4: This is likely due to polymerization of the indole ring. Indoles are susceptible to polymerization under strongly acidic conditions, especially at higher temperatures.[6] To mitigate this, ensure you are using anhydrous conditions, add the reagents at a low temperature (e.g., 0 °C or below), and avoid overheating the reaction.[8]

Q5: How can I monitor the progress of my reaction? A5: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to get good separation between your starting material, product, and any potential byproducts. Staining with an appropriate agent (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate) can help visualize the spots. LC-MS is also an excellent tool for monitoring the reaction.

Data Presentation: Regioselectivity in Indole Acylation

While specific comparative data for the acylation of this compound is not extensively tabulated in the literature, the following tables, adapted from studies on unsubstituted and N-methylated indoles, provide insight into how different catalysts and conditions can influence regioselectivity and yield. This information can serve as a starting point for optimizing your reaction on this compound.

Table 1: Effect of Metal Triflates on the Propionylation of Indole *

EntryMetal Triflates (1 mol%)Yield (%)Regioselectivity (N1:C2:C3)
1Y(OTf)₃914:0:96
2Yb(OTf)₃815:0:95
3Sc(OTf)₃795:0:95
4Cu(OTf)₂734:0:96
5In(OTf)₃654:0:96
6Bi(OTf)₃529:0:91

*Data adapted from a study on the acylation of unsubstituted indole using microwave irradiation in an ionic liquid.[6][9] This demonstrates the high preference for C3 acylation with various metal triflates.

Table 2: Influence of Lewis Acid on the Acylation of Indole with Acetyl Chloride *

EntryLewis AcidYield of 3-acetylindole (B1664109) (%)
1Et₂AlCl86
2SnCl₄95
3ZrCl₄69
4AlCl₃High reactivity, but prone to oligomerization

*Data compiled from various sources on the acylation of unsubstituted indole.[4][10] This highlights that strong Lewis acids like SnCl₄ can give high yields, while milder ones like Et₂AlCl can also be very effective and may reduce side reactions.

Experimental Protocols

The following protocols are generalized procedures that can be used as a starting point for the acylation of this compound. Note: These reactions should be performed in a well-ventilated fume hood, and all reagents should be handled with appropriate personal protective equipment.

Protocol 1: General Procedure for Friedel-Crafts Acylation at C3

This protocol is adapted from standard Friedel-Crafts procedures for indoles.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the Lewis acid (e.g., AlCl₃, 1.5-2.0 equiv) under a positive pressure of nitrogen.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Add the acyl chloride or anhydride (1.2-1.5 equiv) dropwise to the stirred suspension of the Lewis acid in DCM. Allow the mixture to stir at 0 °C for 15-30 minutes.

  • Substrate Addition: Dissolve this compound (1.0 equiv) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C to room temperature for 1-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously until the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired C3-acylated this compound.

Protocol 2: Conceptual Approach for Palladium-Catalyzed C2-Acylation

This protocol is a conceptual adaptation based on methods for C2-arylation and acylation of related heterocycles. Optimization will be required.

  • Preparation: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a suitable ligand (e.g., a phosphine (B1218219) or bipyridine ligand, 10-20 mol%), and an oxidant/co-catalyst (e.g., Ag₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., dioxane or toluene) followed by the acylating agent (e.g., an aldehyde or acyl chloride, 1.5-2.0 equiv).

  • Reaction: Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Washing and Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration and Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Poor Regioselectivity

troubleshooting_regioselectivity start Problem: Poor Regioselectivity in This compound Acylation check_target What is the desired regioisomer? start->check_target target_c3 Target: C3-Acylation check_target->target_c3  C3 target_c2 Target: C2-Acylation check_target->target_c2 C2 target_c56 Target: C5/C6-Acylation check_target->target_c56 C5/C6   solution_c3 Strategies for C3: • Use milder Lewis acids (e.g., ZnCl₂, SnCl₄) • Low reaction temperature (0 °C to RT) • Non-polar aprotic solvent (DCM, DCE) target_c3->solution_c3 solution_c2 Strategies for C2: • Consider Pd-catalyzed C-H activation • Directed metalation (e.g., lithiation) • Requires significant methods development target_c2->solution_c2 solution_c56 Strategies for C5/C6: • Install a directing group at C2 or C3 • Use substrate with C2/C3 blocked • Harsher reaction conditions may be needed target_c56->solution_c56

Caption: A decision workflow for troubleshooting poor regioselectivity.

Experimental Workflow for Friedel-Crafts Acylation

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Workup cluster_purification Purification prep_flask 1. Dry glassware add_la 2. Add Lewis Acid & Anhydrous Solvent prep_flask->add_la cool 3. Cool to 0 °C add_la->cool add_acyl 4. Add Acylating Agent cool->add_acyl add_indole 5. Add this compound Solution add_acyl->add_indole react 6. Stir (0 °C to RT) Monitor by TLC add_indole->react quench 7. Quench with ice & HCl react->quench extract 8. Extract with Organic Solvent quench->extract wash 9. Wash with NaHCO₃, Water, & Brine extract->wash dry 10. Dry & Concentrate wash->dry purify 11. Column Chromatography dry->purify end Pure Acylated Product purify->end

Caption: A typical experimental workflow for Friedel-Crafts acylation.

References

Technical Support Center: Purification of Crude 1-Acetylindole via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 1-acetylindole using column chromatography. It includes detailed experimental protocols, a troubleshooting guide in a frequently asked questions (FAQ) format, and quantitative data to ensure successful and efficient purification.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the step-by-step methodology for the purification of crude this compound using silica (B1680970) gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography, 230-400 mesh)

  • Solvents: Ethyl acetate (B1210297), n-Hexane (or petroleum ether)

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection vessels (test tubes or flasks)

  • Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection:

    • Before packing the column, determine the optimal solvent system using Thin-Layer Chromatography (TLC).[1]

    • Test various ratios of ethyl acetate and hexane. A good starting point is a 1:8 or 1:3 mixture of ethyl acetate to hexane.[2]

    • The ideal solvent system will give the this compound a retention factor (Rf) of approximately 0.2-0.4.[1]

  • Column Packing (Wet Method):

    • Secure the glass column vertically to a retort stand.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1]

    • Add a thin layer of sand (about 1 cm) over the plug.[3]

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10:1 hexane/ethyl acetate).[1]

    • Pour the slurry into the column, allowing the solvent to drain slowly from the bottom. Gently tap the column to ensure even packing and remove any air bubbles.[1]

    • Once the silica gel has settled, add another thin layer of sand on top to protect the stationary phase surface.[3]

    • Continuously add the eluting solvent to the column, never letting the solvent level drop below the top of the sand.[4]

  • Sample Loading:

    • Liquid Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent, ideally the eluent itself or a slightly more polar solvent if necessary for solubility.[5] Dichloromethane is a good alternative if solubility in the eluent is low.[6] Carefully apply the sample to the top of the silica gel bed using a pipette.[5]

    • Dry Loading: If the crude product has poor solubility in the eluting solvent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[5][7] Carefully add this powder to the top of the packed column.[5]

  • Elution and Fraction Collection:

    • Begin elution by adding the chosen solvent system to the top of the column.

    • Maintain a constant flow rate. For flash chromatography, a pressure of 1-2 psi can be applied.[8]

    • Collect the eluent in a series of labeled fractions.[9]

    • If a gradient elution is used, start with a less polar solvent mixture (e.g., 10:1 hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.[10]

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using TLC.

    • Combine the fractions that contain the pure this compound.

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Summary

The following table summarizes typical solvent systems and corresponding Rf values for indole (B1671886) derivatives, which can be used as a starting point for the purification of this compound.

Compound TypeStationary PhaseMobile Phase (Solvent System)Rf ValueYieldReference
N-acetylindole derivativeSilica Gel70:30 Ethyl acetate/Petroleum etherNot Specified73%[11]
Indole derivativeSilica Gel10:1 Hexane/Ethyl acetate0.35Not Specified[12]
Indole derivativeSilica Gel4:1 Hexane/Ethyl acetate0.6Not Specified[12]
HydroxyketoneSilica Gel8:1 Hexane/Ethyl acetate0.47Not Specified[2]
HydroxyketoneSilica Gel3:1 Hexane/Ethyl acetate0.36Not Specified[2]

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the column chromatography of this compound.

Q1: My this compound is eluting too quickly (high Rf value). What should I do?

A1: This indicates that your eluent system is too polar. To resolve this, decrease the proportion of the polar solvent (ethyl acetate) in your mobile phase.[10] This will increase the interaction of the compound with the stationary phase, slowing its elution.

Q2: The this compound is not eluting from the column, or the Rf value is too low.

A2: This suggests that the eluent is not polar enough. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[10] If the compound still does not elute, a more polar solvent system, such as methanol (B129727) in dichloromethane, may be necessary for highly polar impurities, though this is less likely for this compound itself.[13]

Q3: The separation between this compound and impurities is poor.

A3: Poor separation can be caused by several factors. Here are some solutions:

  • Optimize the Eluent System: A less polar eluent system will increase the retention time of all compounds, potentially improving separation. Consider using a gradient elution, starting with a low polarity and gradually increasing it.[10]

  • Use a Longer Column: A longer column provides more surface area for the separation to occur.[10]

  • Use Finer Silica Gel: Silica gel with a smaller particle size can enhance resolution.[10]

  • Check for Column Overloading: Loading too much crude material can lead to broad bands and poor separation.

Q4: The column has cracked. What caused this and can it be fixed?

A4: Columns typically crack due to thermal stress from the heat generated when the solvent front moves through dry silica gel, or from changing the solvent polarity too quickly.[14] To avoid this, it is best to pack the column using a slurry (wet packing). If a crack appears, the separation will be compromised, and it is best to repack the column.

Q5: My crude this compound is not soluble in the eluting solvent. How can I load it onto the column?

A5: If your sample has poor solubility in the chosen eluent, you should use the dry loading technique.[5][7] Dissolve your crude product in a solvent in which it is soluble (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent completely. This will leave your compound adsorbed onto the silica, which can then be carefully added to the top of your column.[5][7]

Q6: The collected fractions show tailing on the TLC plate.

A6: Peak tailing can be caused by several issues:

  • Column Overloading: Too much sample was loaded onto the column.

  • Inappropriate pH: For basic compounds like some indole derivatives, the acidic nature of silica gel can cause tailing. While this compound is not strongly basic, if you are working with other indole derivatives, consider deactivating the silica gel by pre-treating it with a solvent system containing a small percentage of triethylamine (B128534) (1-3%).[15]

  • Column Degradation: The column may be "collapsing" or channeling. This requires repacking the column.[16]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the purification of crude this compound using column chromatography.

experimental_workflow start Start prep_column Prepare Column (Wet Packing with Silica Gel) start->prep_column load_sample Load Crude this compound (Liquid or Dry Loading) prep_column->load_sample elution Elute with Hexane/ Ethyl Acetate Gradient load_sample->elution collect_fractions Collect Fractions elution->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify Pure Fractions evaporate Evaporate Solvent (Rotary Evaporation) combine_pure->evaporate end Pure this compound evaporate->end

Caption: Workflow for this compound purification.

References

strategies to avoid C-acylation in 1-acetylindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-acetylindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly the undesired C-acylation at the C3 position.

Troubleshooting Guide

Issue 1: My reaction is producing a significant amount of 3-acetylindole (B1664109) as a byproduct. How can I improve N-selectivity?

This is a common issue arising from the competing electrophilic substitution at the electron-rich C3 position of the indole (B1671886) ring.[1][2][3] To favor N-acylation, consider the following strategies:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical. Strong, non-nucleophilic bases that can efficiently deprotonate the indole nitrogen, coupled with a suitable solvent, can significantly enhance N-selectivity. For instance, using powdered potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) generates the indolyl potassium anion, which favors N-acetylation due to the high charge density on the nitrogen atom.[4] The strong solvation of the potassium cation by DMSO increases the reactivity of the indolyl anion for exclusive N-acetylation.[4]

  • Alternative Acylating Agents: Instead of highly reactive acyl chlorides or acetic anhydride (B1165640) under harsh conditions, consider milder and more selective acylating agents. Thioesters, in the presence of a base like cesium carbonate (Cs₂CO₃), have been shown to be highly chemoselective for N-acylation.[1][5] Alkenyl carboxylates catalyzed by an inorganic base like sodium carbonate (Na₂CO₃) also provide a simple and efficient system for N-acylation.[6][7]

  • Catalyst Systems: Specific catalysts can promote N-acylation. For example, using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst with acetic anhydride can lead to the exclusive formation of this compound.[3][8]

Issue 2: The reaction is sluggish, and I'm observing incomplete conversion.

Low reaction rates can be addressed by optimizing several parameters:

  • Temperature: Increasing the reaction temperature can improve the rate of reaction. However, be cautious, as higher temperatures can sometimes favor the thermodynamically more stable C-acylated product. For example, acetylation with acetic anhydride in acetic acid at temperatures above 140°C can lead to the formation of 1,3-diacetylindole (B99430).[3]

  • Concentration: Ensure appropriate concentrations of your reactants. In some cases, using an excess of the acylating agent can drive the reaction to completion.

  • Catalyst Loading: If using a catalyst, ensure the optimal loading is used. For instance, in the Na₂CO₃-catalyzed N-acylation with alkenyl carboxylates, optimizing the amount of base was found to be crucial for achieving high yields.[7]

Issue 3: I am observing the formation of 1,3-diacetylindole. How can I prevent this?

The formation of 1,3-diacetylindole indicates that after the initial N-acylation, a subsequent C-acylation is occurring. This is more likely under forcing conditions.[3]

  • Reaction Time and Temperature: Carefully control the reaction time and temperature to stop the reaction once the desired this compound is formed. Prolonged reaction times or excessive heat can promote the second acylation at the C3 position.[3]

  • Stoichiometry of Acylating Agent: Use a controlled amount of the acetylating agent (e.g., 1.0 to 1.2 equivalents) to minimize the chance of a second acylation event.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the competition between N-acylation and C-acylation in indole?

Indole has two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The C3 position is particularly electron-rich and susceptible to electrophilic attack, often leading to C-acylation as a major side reaction.[1] The selectivity between N- and C-acylation is a delicate balance controlled by reaction conditions.

Q2: Can I use Friedel-Crafts conditions for the synthesis of this compound?

Traditional Friedel-Crafts acylation of indoles, which typically employs a Lewis acid, generally favors C3-acylation.[2] To achieve N-acylation, conditions that promote the formation of the indolyl anion or use specific nucleophilic catalysts are preferred.

Q3: Are there any catalyst-free methods for the N-acetylation of indole?

Yes, under certain conditions, N-acetylation can be achieved without a catalyst. For instance, the reaction of an amine with acetic anhydride can proceed efficiently at room temperature without any solvent or catalyst.[9] However, for indole, selectivity can be a concern, and catalyst-free methods may require careful optimization of reaction conditions to avoid C-acylation.

Q4: Is this compound stable to the reaction conditions used for its synthesis?

This compound can be labile, especially under basic conditions. For example, it can be hydrolyzed back to indole in the presence of aqueous sodium hydroxide.[4] Therefore, it is important to consider the stability of the product during workup and purification.

Data Summary

Table 1: Comparison of Reaction Conditions for Selective N-Acylation of Indole

Acylating AgentBase/CatalystSolventTemperature (°C)Yield of N-acylindole (%)Reference
ThioestersCs₂CO₃Xylene140Moderate to Good[1]
Alkenyl CarboxylatesNa₂CO₃MeCN120Good to Excellent[7]
Acetic AnhydrideKOHDMSORoom Temp65[4]
Acetic AnhydrideSodium Acetate or DMAP--Exclusive N-acylation[3]
Carboxylic AcidsBoric AcidMesityleneReflux52-82[10]

Experimental Protocols

Protocol 1: N-Acetylation using Potassium Hydroxide in DMSO[4]

  • To a solution of indole in dimethyl sulfoxide (DMSO) at room temperature, add powdered potassium hydroxide.

  • Stir the mixture to generate the indolyl potassium anion.

  • To this solution, add acetic anhydride.

  • Continue stirring at room temperature for the appropriate time.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by distillation or chromatography to obtain this compound.

Protocol 2: N-Acylation using Thioesters and Cesium Carbonate[1][11]

  • In a reaction vessel, combine the indole substrate (1.0 equiv), the thioester (3.0 equiv), and cesium carbonate (3.0 equiv).

  • Add xylene as the solvent.

  • Heat the reaction mixture to 140 °C and maintain for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and dilute it with an organic solvent.

  • Wash the mixture with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate it.

  • Purify the residue by column chromatography to yield the N-acylindole.

Visualizations

Diagram 1: Competing N- vs. C-Acylation Pathways

G indole Indole indolyl_anion Indolyl Anion indole->indolyl_anion Base c_acylation C-Acylation (Thermodynamic Control) indole->c_acylation Electrophilic attack at C3 n_acylation N-Acylation (Kinetic Control) indolyl_anion->n_acylation Attack at N1 acyl_electrophile Acylating Agent (e.g., Ac₂O) product_n This compound n_acylation->product_n product_c 3-Acetylindole c_acylation->product_c G start C-acylation byproduct observed? strategy1 Modify Base/Solvent System (e.g., KOH/DMSO) start->strategy1 Yes success Successful N-Acylation start->success No check1 C-acylation still significant? strategy1->check1 strategy2 Use Milder Acylating Agent (e.g., Thioester) check2 C-acylation still significant? strategy2->check2 strategy3 Employ N-Selective Catalyst (e.g., DMAP) check3 C-acylation still significant? strategy3->check3 check1->strategy2 Yes check1->success No check2->strategy3 Yes check2->success No check3->success No further_opt Further Optimization Required (Temp, Time, Stoichiometry) check3->further_opt Yes

References

Technical Support Center: Managing 1-Acetylindole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with 1-acetylindole, focusing on challenges related to its moisture sensitivity.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a low yield or failing completely. Could moisture be the culprit?

A: Yes, moisture is a primary suspect in low-yielding this compound reactions. The acetyl group on the indole (B1671886) nitrogen is susceptible to hydrolysis, especially under basic or acidic conditions, which cleaves it to regenerate indole and acetic acid. This reduces the concentration of your starting material and can introduce impurities that may interfere with the desired reaction. Always assume your reagents and solvents contain trace amounts of water unless rigorously dried.

Q2: I am observing a significant amount of indole as a side product in my reaction mixture. How can I prevent this?

A: The presence of indole strongly suggests that your this compound is hydrolyzing. This is caused by water in the reaction system. To prevent this, you must employ stringent anhydrous techniques. This includes:

  • Drying Glassware: All glassware should be oven-dried (e.g., at 125°C overnight) or flame-dried under a vacuum immediately before use to remove adsorbed moisture from the glass surface.[1][2][3]

  • Using Anhydrous Solvents: Use freshly distilled solvents dried over an appropriate desiccant or purchase high-quality anhydrous solvents packaged under an inert atmosphere (e.g., in Sure/Seal™ bottles).[2][3]

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the flask.[4][5]

Q3: What is the best way to handle and transfer this compound and other moisture-sensitive liquids?

A: The proper handling and transfer of moisture-sensitive reagents are critical. Use syringe techniques for liquid transfers.[6][7]

  • Purge the Syringe: Flush a dry syringe with inert gas (nitrogen or argon) several times to remove any air and moisture.[2][5]

  • Establish Positive Pressure: If using a Sure/Seal™ bottle, insert a needle from an inert gas line to create a slight positive pressure inside the bottle.

  • Withdraw the Reagent: Insert the purged syringe needle through the septum and withdraw the desired volume of this compound. An excess of inert gas in the syringe (a "nitrogen buffer") can be drawn in after the liquid to protect it during transfer.[5]

  • Transfer to Reaction: Quickly transfer the reagent to the reaction flask by piercing the flask's septum. Expel the nitrogen buffer first, then slowly add the liquid reagent.[5]

Q4: How can I be certain my solvents are sufficiently dry for the reaction?

A: While commercial anhydrous solvents are reliable, their dryness can be compromised after opening. You can dry solvents in the lab or test their water content.

  • Drying Methods: Common methods include distillation from a drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) or standing over activated molecular sieves (3Å or 4Å).[1][8][9]

  • Moisture Analysis: The most accurate method for quantifying water content is Karl Fischer titration, which can detect water at parts-per-million (ppm) levels.[10][11][12][13]

Q5: My reaction seems to be working, but I am struggling with purification. Are there common moisture-related issues during workup?

A: Yes, moisture introduced during the workup can cause issues. If the desired product is also moisture-sensitive, hydrolysis can occur during aqueous washes. To minimize this, use brine (saturated aqueous NaCl) for the final wash, as it is effective at removing bulk water from the organic layer.[14] Always use a suitable drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) to thoroughly dry the organic layer before solvent evaporation. For highly sensitive compounds, azeotropic removal of water with a solvent like toluene (B28343) under reduced pressure can be effective.[14]

Quantitative Data on Moisture Effects

The presence of water can have a significant impact on reaction outcomes. The following tables provide data on solvent water content and the efficiency of various drying agents.

Table 1: Water Content of Common Solvents After Drying

Solvent Drying Method Residual Water (ppm)
Tetrahydrofuran (THF) Stored over 3Å molecular sieves (20% m/v) for 72h ~4
Tetrahydrofuran (THF) Distilled from Na/benzophenone ~43
Dichloromethane (DCM) Distilled from CaH₂ ~13
Acetonitrile Stored over 3Å molecular sieves (10% m/v) for 24h ~1
Toluene Stored over 3Å molecular sieves (10% m/v) for 24h ~0.3

Data adapted from literature sources on solvent drying.[1][9]

Table 2: Common Drying Agents for Organic Solvents

Drying Agent Properties and Applications
Anhydrous Sodium Sulfate (Na₂SO₄) Neutral, high capacity, but slow. Good for general-purpose drying of organic extracts.
Anhydrous Magnesium Sulfate (MgSO₄) Slightly acidic, fast, high capacity. Very effective for most solvents.
Anhydrous Calcium Chloride (CaCl₂) Fast and effective for hydrocarbons and ethers. Reacts with alcohols, phenols, and amines.
Molecular Sieves (3Å, 4Å) Highly efficient for achieving very low water content. 3Å sieves are ideal for drying polar solvents like methanol (B129727) and ethanol (B145695) without absorbing them.[8]
Calcium Hydride (CaH₂) Powerful, irreversible drying agent. Reacts with water to produce H₂ gas. Ideal for drying ethers, hydrocarbons, and amines. Not suitable for acidic protons.

| Sodium/Benzophenone | An indicator-dehydrating agent combination for ethers like THF. The formation of a deep blue or purple color indicates anhydrous conditions.[8] |

Key Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction Under Inert Atmosphere

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, addition funnel) at >120°C for at least 4 hours, or flame-dry under vacuum.[2][3]

  • Apparatus Assembly: Quickly assemble the hot glassware and equip it with rubber septa. Insert an inert gas inlet needle and an outlet needle.

  • Inerting the System: Flush the entire system with a steady stream of dry nitrogen or argon for several minutes to displace all air and atmospheric moisture.[5]

  • Solvent Addition: Add the anhydrous solvent to the reaction flask via a dry, purged syringe.

  • Reagent Addition: Add solid reagents under a positive flow of inert gas. Dissolve liquid reagents (like this compound) in anhydrous solvent and add them dropwise via a syringe or an addition funnel.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon filled with nitrogen or a bubbler system connected to the gas line.

Protocol 2: Karl Fischer Titration for Water Content Analysis

Karl Fischer titration is a highly accurate method to determine the water content in a solvent or reagent sample.[12]

  • Apparatus: A Karl Fischer titrator (volumetric or coulometric). The coulometric method is suitable for very low water content (<100 ppm).[10]

  • Sample Preparation: Using a dry syringe, carefully inject a precise, known volume or weight of the solvent or reagent sample into the titration cell.

  • Titration: The Karl Fischer reagent, which contains iodine, reacts specifically with water. The endpoint is detected electrochemically when all the water has been consumed.

  • Calculation: The instrument automatically calculates the amount of water in the sample based on the amount of iodine reagent consumed. The result is typically reported in ppm or as a percentage.

Visualized Workflows and Pathways

The following diagrams illustrate key workflows and chemical principles for managing moisture-sensitive reactions.

G Troubleshooting Low Yield in this compound Reactions start Low Yield or Reaction Failure check_moisture Suspect Moisture Contamination? start->check_moisture check_reagents Check Reagent Purity and Stoichiometry check_moisture->check_reagents No implement_anhydrous Implement Rigorous Anhydrous Techniques: - Flame-dry glassware - Use dry solvents - Inert atmosphere (N2/Ar) check_moisture->implement_anhydrous Yes check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Stoichiometry OK purify_reagents Purify/Re-validate Starting Materials check_reagents->purify_reagents Purity Issue optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions Sub-optimal test_solvent Test Solvent Water Content (Karl Fischer Titration) implement_anhydrous->test_solvent success Improved Yield test_solvent->success purify_reagents->success optimize_conditions->success

Caption: Troubleshooting workflow for low yields.

G Workflow for Setting Up an Anhydrous Reaction step1 1. Dry Glassware (Oven or Flame-Dry) step2 2. Assemble Apparatus (while hot) with Septa step1->step2 step3 3. Purge with Inert Gas (N2 or Ar) step2->step3 step4 4. Add Anhydrous Solvent (via Syringe) step3->step4 step5 5. Add Reagents (under positive N2 flow) step4->step5 step6 6. Maintain Inert Atmosphere (N2 balloon or bubbler) step5->step6 step7 7. Run Reaction step6->step7

Caption: Experimental workflow for anhydrous reactions.

G Hydrolysis Pathway of this compound acetylindole This compound transition Nucleophilic Attack on Carbonyl acetylindole->transition water H₂O water->transition products Indole Acetic Acid transition->products Hydrolysis

Caption: Hydrolysis pathway of this compound.

References

Technical Support Center: Scaling Up the Synthesis of Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of azaindole derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of azaindole derivatives?

A1: Scaling up the synthesis of azaindole derivatives from laboratory to pilot or production scale often presents several challenges. These include:

  • Reduced Yields: Reactions that perform well on a small scale may see a significant drop in yield when scaled up. This can be due to issues with mass and heat transfer, mixing inefficiencies, or the amplification of minor side reactions.

  • Exothermic Reactions and Thermal Runaway: Many synthetic steps in azaindole synthesis are exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, promoting byproduct formation, degradation of products, and in worst-case scenarios, a thermal runaway.

  • Impurity Profile Changes: The impurity profile of the final product can change upon scale-up. Impurities that were present in negligible amounts at the lab scale may become significant, complicating purification and affecting the final product's quality.

  • Reagent Addition and Mixing: The rate and method of reagent addition become critical at a larger scale. Inefficient mixing can lead to localized high concentrations of reagents, fostering side reactions and reducing overall yield and purity.

  • Purification Challenges: Methods like column chromatography, which are feasible at the lab scale, can be impractical and costly for large-scale production. Developing scalable crystallization or other purification methods is often necessary.[1]

  • Regioselectivity Issues: Controlling the regioselectivity of reactions, such as electrophilic substitution or metal-catalyzed functionalization, can be more challenging at a larger scale, potentially leading to a mixture of isomers that are difficult to separate.

Q2: What are the key advantages of using flow chemistry over traditional batch processes for scaling up azaindole synthesis?

A2: Flow chemistry offers several advantages for the large-scale synthesis of azaindole derivatives compared to traditional batch processes:[2][3][4][5][6]

  • Enhanced Safety: By using smaller reactor volumes, flow chemistry minimizes the risk associated with handling hazardous reagents and controlling highly exothermic reactions.[2][3][5][6] This significantly reduces the risk of thermal runaway.[6]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to better temperature control, faster reaction times, and often higher yields and selectivity.[4]

  • Consistent Product Quality: The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow setup ensures consistent product quality and a more reproducible process.[2]

  • Seamless Scalability: Scaling up a flow process typically involves running the system for a longer duration or using multiple reactors in parallel, which is often more straightforward than redesigning and optimizing a large-scale batch reactor.[2]

  • Increased Productivity: Continuous operation eliminates the downtime between batches that is inherent to batch processing, leading to higher overall productivity.[2][5]

Q3: Which classical indole (B1671886) synthesis methods are most amenable to the large-scale synthesis of azaindoles?

A3: Several classical indole synthesis methods have been adapted for the synthesis of azaindoles, with some being more suitable for scale-up than others.

  • Fischer Indole Synthesis: This is a widely used method for indole synthesis. However, its application to azaindoles can be challenging due to the electron-deficient nature of the pyridine (B92270) ring, often requiring harsh acidic conditions which can lead to low yields and side products.[7][8][9] Despite this, it can be efficient for certain substituted 4- and 6-azaindoles, particularly when using microwave irradiation to accelerate the reaction.[9][10][11]

  • Larock Indole Synthesis: This palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne is a versatile method for preparing various indoles.[12] Its application to azaindoles has been successful, although challenges related to catalyst deactivation and the cost of palladium can be concerns for large-scale production.[13]

  • Sonogashira Coupling followed by Cyclization: This is a robust and frequently employed method for constructing the azaindole core.[7][14] It involves the coupling of an amino-halopyridine with a terminal alkyne, followed by cyclization. This approach has been successfully scaled up to the multi-kilogram scale for the synthesis of intermediates like 5-nitro-7-azaindole.[7]

Troubleshooting Guides

Issue 1: Low Yield in Fischer Indole Synthesis of Azaindoles at Scale

Q: My Fischer indole synthesis of a 4-azaindole (B1209526) derivative works well on a gram scale, but the yield drops significantly when I try to produce a 100g batch. What could be the problem and how can I fix it?

A: A drop in yield during the scale-up of a Fischer indole synthesis is a common issue. Here’s a step-by-step troubleshooting guide:

  • Heat Transfer and Temperature Control:

    • Problem: The Fischer indole synthesis is often exothermic. In a large reactor, inefficient heat dissipation can lead to "hot spots," causing decomposition of starting materials, intermediates, or the final product.

    • Solution:

      • Ensure your reactor has adequate cooling capacity.

      • Consider a slower, controlled addition of the acid catalyst to manage the exotherm.

      • For highly exothermic reactions, a switch to a continuous flow reactor should be considered for superior temperature control.

  • Acid Catalyst Concentration and Choice:

    • Problem: The optimal acid catalyst and its concentration can change with scale. A concentration that is effective on a small scale might be too high or too low in a larger volume, affecting reaction kinetics and byproduct formation.

    • Solution:

      • Re-optimize the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, p-toluenesulfonic acid) and its concentration at the intended scale.

      • Consider using a solid acid catalyst which can simplify work-up and may offer better control.

  • Mixing Efficiency:

    • Problem: Inadequate mixing in a large reactor can lead to localized areas of high reactant or catalyst concentration, promoting side reactions such as tar formation.

    • Solution:

      • Ensure the stirring mechanism is appropriate for the reactor size and viscosity of the reaction mixture.

      • Verify that the mixing is efficient enough to maintain a homogenous reaction mixture throughout the process.

  • Byproduct Formation (Tar/Polymers):

    • Problem: The acidic and often high-temperature conditions of the Fischer synthesis can promote the formation of polymeric byproducts, especially at scale where reaction times may be longer.

    • Solution:

      • Optimize the reaction temperature and time to minimize byproduct formation.

      • Investigate different solvents that may better solubilize intermediates and reduce precipitation and subsequent polymerization.

Issue 2: Poor Regioselectivity in the Functionalization of an Azaindole Core

Q: I am attempting a C-H arylation on a 6-azaindole (B1212597) derivative at a larger scale and am getting a mixture of C5 and C7 isomers, which was not a significant issue at the lab scale. How can I improve the regioselectivity?

A: Maintaining regioselectivity upon scale-up can be challenging. Here are some strategies to address this issue:

  • Catalyst and Ligand Screening:

    • Problem: The catalyst and ligand system that provided good selectivity on a small scale may not be optimal under scaled-up conditions due to subtle changes in reaction parameters.

    • Solution:

      • Screen a panel of palladium or other transition metal catalysts and ligands. Bulky ligands can often enhance selectivity by sterically hindering approach to one of the reactive sites.

      • Re-optimize the catalyst loading, as this can sometimes influence selectivity.

  • Reaction Temperature and Time:

    • Problem: Higher temperatures, which might be encountered during scale-up due to less efficient heat transfer, can lead to a loss of kinetic control and reduced selectivity.

    • Solution:

      • Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

      • Carefully monitor the internal reaction temperature to ensure it is consistent with the optimized lab-scale conditions.

  • Solvent Effects:

    • Problem: The choice of solvent can have a significant impact on the regioselectivity of C-H functionalization reactions.

    • Solution:

      • Experiment with a range of solvents with different polarities and coordinating abilities (e.g., dioxane, DMF, NMP).

  • Directing Groups:

    • Problem: If achieving the desired regioselectivity remains a challenge, the use of a directing group may be necessary.

    • Solution:

      • Consider introducing a directing group onto the azaindole nitrogen or another suitable position to direct the functionalization to the desired carbon atom. This group can be removed in a subsequent step.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of azaindole derivatives, providing a basis for comparison and optimization.

Table 1: Scale-up Synthesis of 5-Nitro-7-azaindole [7]

ScaleStarting MaterialReagentsTemperatureTimeYieldPurity (HPLC)
Lab Scale5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amineMorpholine (B109124), Water90 °C24 h88%>97%
1 kg Scale5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine (1.0 kg)Morpholine (3.7 kg), Water (230 mL)90 °C24 h87.8%>97%

Table 2: Comparison of Batch vs. Flow Chemistry for a Generic Exothermic Reaction (Illustrative)[2][3][4][6]

ParameterBatch ChemistryFlow Chemistry
Reaction Volume Large (Liters to m³)Small (Microliters to Milliliters)
Heat Transfer Poor to ModerateExcellent
Temperature Control Challenging, potential for hot spotsPrecise and Uniform
Mixing Can be inefficientRapid and Efficient
Safety Higher risk with hazardous/exothermic reactionsInherently Safer
Scalability Requires process redesignOften linear by time/parallelization
Typical Yield May decrease on scale-upOften higher and more consistent

Experimental Protocols

Protocol 1: Multi-kilogram Scale Synthesis of 5-Nitro-7-azaindole[7]

This protocol describes the final cyclization step in the synthesis of 5-nitro-7-azaindole.

Materials:

  • 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine (1.0 kg, 4.25 mol)

  • Morpholine (3.7 kg, 42.5 mol)

  • Water (230 mL, 12.75 mol)

  • Reaction vessel with overhead stirring and temperature control

Procedure:

  • To a solution of 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine (1.0 kg) in water (230 mL), add morpholine (3.7 kg).

  • Stir the mixture at 90 °C for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water (2.0 L). A yellow solid will precipitate.

  • Filter the solid, wash with water, and dry to obtain 5-nitro-7-azaindole.

  • Expected yield: ~0.6 kg (87.8%).

Protocol 2: General Procedure for Sonogashira Coupling in Azaindole Synthesis[14]

This protocol provides a general method for the palladium-catalyzed coupling of a halo-aminopyridine with a terminal alkyne.

Materials:

  • Halo-aminopyridine (1 equivalent)

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.02 - 0.05 equivalents)

  • CuI (0.04 - 0.1 equivalents)

  • Triethylamine (Et₃N) or another suitable base

  • Solvent (e.g., DMF, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the halo-aminopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Add the solvent and the base.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 60 °C), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with an aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product start_halo Halo-aminopyridine reaction Pd/Cu Catalysis Base, Solvent start_halo->reaction start_alkyne Terminal Alkyne start_alkyne->reaction intermediate Alkynyl-aminopyridine reaction->intermediate cyclization Base or Acid Heat intermediate->cyclization product Azaindole Derivative cyclization->product troubleshooting_workflow start Low Yield on Scale-up q1 Check Heat Transfer and Temperature Control start->q1 s1 Improve Cooling Slow Reagent Addition Consider Flow Chemistry q1->s1 Yes q2 Review Catalyst Concentration q1->q2 No s1->q2 s2 Re-optimize Catalyst Loading Screen Different Catalysts q2->s2 Yes q3 Assess Mixing Efficiency q2->q3 No s2->q3 s3 Use Appropriate Stirrer Ensure Homogeneity q3->s3 Yes end Yield Improved q3->end No s3->end

References

addressing the instability of 1-acyloxy indole compounds in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-acyloxy indole (B1671886) compounds.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and purification of 1-acyloxy indole compounds.

Issue 1: Low or No Yield of the Desired 1-Acyloxy Indole

  • Question: I am following a standard protocol, but my yield of 1-acyloxy indole is consistently low or I am not getting any product. What are the possible causes and solutions?

  • Answer: Low yields are a common problem in the synthesis of 1-acyloxy indoles, primarily due to the instability of the product and the sensitive nature of the reaction. Here are several factors to consider:

    • Instability of the Acyl Group: 1-acyloxy indoles with small acyl groups, such as acetyl, are notably unstable and prone to hydrolysis back to the 1-hydroxyindole (B3061041) precursor.[1] Consider using a bulkier acylating agent, like pivaloyl chloride or benzoyl chloride, which can enhance the stability of the product and improve yields.[1]

    • Purity of Reagents and Solvents: The reaction is sensitive to moisture. Ensure that all solvents are anhydrous and that reagents are of high purity. The use of molecular sieves can help to remove residual water from the reaction mixture.[1]

    • Inefficient Acylation of the 1-Hydroxyindole Intermediate: The final acylation step is critical. Ensure that the 1-hydroxyindole intermediate is fully formed before adding the acylating agent. The choice and amount of base are also crucial; 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been found to be effective for this transformation.[1]

    • Reaction Conditions: The temperature and reaction time for both the formation of the 1-hydroxyindole intermediate and the subsequent acylation step should be carefully controlled. Optimization of these parameters may be necessary for your specific substrate.

Issue 2: Product Decomposition During Workup or Purification

  • Question: I can see my product on a TLC plate right after the reaction, but it seems to decompose during aqueous workup or column chromatography. How can I prevent this?

  • Answer: The instability of 1-acyloxy indoles, especially those with less bulky acyl groups, makes them susceptible to degradation under certain conditions.

    • Hydrolysis: The primary degradation pathway is hydrolysis of the N-O-acyl bond, which is accelerated by both acidic and basic conditions.[1]

      • Solution: Minimize contact with water during the workup. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution quickly and at a low temperature to neutralize any acid, followed by a brine wash. Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.

    • Decomposition on Silica (B1680970) Gel: Some 1-acyloxy indoles, particularly those with linear alkyl acyl groups, have been observed to decompose on TLC plates.[1] This indicates that prolonged contact with silica gel during column chromatography can lead to product loss.

      • Solution: Use a less acidic stationary phase, such as neutral alumina, for chromatography. Alternatively, minimize the time the compound spends on the silica column by using a faster elution system or by purifying via another method, such as recrystallization, if possible.

Issue 3: Multiple Spots on TLC After Purification

  • Question: I have purified my 1-acyloxy indole, but when I run a TLC a few hours later, I see multiple spots, including one that corresponds to the 1-hydroxyindole starting material. Why is this happening?

  • Answer: This is a clear indication of product instability. The reappearance of the 1-hydroxyindole spot confirms that your purified 1-acyloxy indole is hydrolyzing.

    • Storage: Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) to minimize decomposition.

    • Solvent Choice: Be mindful of the solvent used to dissolve the compound for TLC or other analyses. Protic solvents like methanol (B129727) or ethanol (B145695) can facilitate hydrolysis. Use aprotic solvents like dichloromethane (B109758) or ethyl acetate (B1210297) whenever possible.

Data Presentation

The stability and yield of 1-acyloxy indoles are significantly influenced by the steric bulk of the acyl group. The following table summarizes the yields for various 1-acyloxyindoles synthesized in a one-pot reaction, highlighting the impact of different acylating agents.

EntryR¹ Group (from Alcohol)R² Group (from Acylating Agent)ProductYield (%)Stability on TLC
1BenzylMethyl (from Acetic Anhydride)1dx30Partial degradation within 30 min
2Benzyln-Propyl (from Butanoyl Chloride)1du26Partial degradation within 2 h
3Benzyln-Pentyl (from Hexanoyl Chloride)1dv30Partial degradation within 2 h
4Benzyltert-Butyl (from Pivaloyl Chloride)1dy33Stable
5BenzylPhenyl (from Benzoyl Chloride)1dz33Stable
6CyclohexylMethyl (from Acetic Anhydride)1fx24Not specified, but expected to be low
7Cyclohexyltert-Butyl (from Pivaloyl Chloride)1fy30Stable
8CyclohexylPhenyl (from Benzoyl Chloride)1fz27Stable

Data adapted from Kim, Y.E., et al. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. Molecules, 27(19), 6769.[1]

Experimental Protocols

General One-Pot Procedure for the Synthesis of 1-Acyloxyindoles

This protocol is adapted from the work of Kim, Y.E., et al. (2022)[1] and describes a one-pot, four-step sequence involving reduction, intramolecular addition, nucleophilic 1,5-addition, and acylation.

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere, add SnCl₂·2H₂O (3.0-3.5 equivalents) and 4Å molecular sieves to anhydrous dimethoxyethane (DME). Stir the suspension for 30 minutes at room temperature.

  • Formation of the 1-Hydroxyindole Intermediate: To the stirred mixture, add the alcohol (R¹OH, 2.5 equivalents) and the conjugate nitro ketoester substrate (1.0 equivalent). Heat the resulting mixture to 40°C and stir for 1.5–3 hours. Monitor the consumption of the starting material by TLC.

  • Acylation: After the starting material is consumed, cool the reaction mixture to room temperature. Add DBU (14.0 equivalents) and stir vigorously for 30 minutes. Cool the mixture in an ice bath and add the acylating agent (acetic anhydride (B1165640) or acyl chloride, 3.0 equivalents) dropwise.

  • Reaction Completion and Workup: Remove the ice bath and continue stirring at room temperature for 1.5–4 hours, monitoring the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution, and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or neutral alumina, or by recrystallization.

Example Protocols for Specific Acylating Agents:

  • For 1-Acetoxyindoles (e.g., 1dx): In step 3 of the general protocol, use acetic anhydride as the acylating agent. Be aware of the product's instability during workup and purification.

  • For 1-Pivaloyloxyindoles (e.g., 1dy): In step 3, use pivaloyl chloride as the acylating agent. The resulting product is expected to be significantly more stable.

  • For 1-Benzoyloxyindoles (e.g., 1dz): In step 3, use benzoyl chloride as the acylating agent. This also affords a more stable product.

Visualizations

Synthesis and Degradation Pathway of 1-Acyloxyindoles

G cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway A Nitro Ketoester B 1-Hydroxyindole Intermediate A->B  Reduction &  Cyclization (SnCl2·2H2O) C 1-Acyloxy Indole B->C  Acylation (RCOCl, DBU) D 1-Acyloxy Indole E 1-Hydroxyindole D->E  Hydrolysis (H2O, Acid/Base)

Caption: General synthesis and primary degradation pathway for 1-acyloxy indoles.

Troubleshooting Workflow for Low Yield of 1-Acyloxy Indole

G Start Low Yield of 1-Acyloxy Indole Check_Instability Is the acyl group small (e.g., acetyl)? Start->Check_Instability Use_Bulky_Acyl Switch to a bulkier acylating agent (pivaloyl, benzoyl chloride) Check_Instability->Use_Bulky_Acyl Yes Check_Conditions Are reaction conditions optimized? Check_Instability->Check_Conditions No End Improved Yield Use_Bulky_Acyl->End Optimize_Conditions Optimize temperature, time, and base concentration Check_Conditions->Optimize_Conditions No Check_Purity Are reagents and solvents anhydrous? Check_Conditions->Check_Purity Yes Optimize_Conditions->End Dry_Reagents Use anhydrous solvents and add molecular sieves Check_Purity->Dry_Reagents No Check_Purity->End Yes Dry_Reagents->End

Caption: A logical workflow for troubleshooting low yields in 1-acyloxy indole synthesis.

References

Technical Support Center: Overcoming Purification Challenges with Diacetylindole Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming purification challenges associated with diacetylindole byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the synthesis of diacetylindoles?

The synthesis of diacetylindoles, particularly 1,3-diacetylindole (B99430), often involves the acylation of indole (B1671886) with reagents like acetic anhydride (B1165640). The primary byproducts and impurities to be aware of include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual indole or acetic anhydride in the crude product.

  • Mono-acylated Isomers: The formation of 3-acetylindole (B1664109) can occur, and its separation from the desired 1,3-diacetylindole is a common challenge due to their similar polarities.[1]

  • Other Acylated Indoles: Depending on the reaction conditions, minor amounts of other acetylated indole derivatives might be formed.[2]

  • Polymerization Products: Indole can be prone to polymerization under acidic conditions, which can be used in some acylation reactions, leading to tar-like impurities.[2]

Q2: Which purification techniques are most effective for diacetylindole byproducts?

The two most common and effective methods for purifying diacetylindoles are column chromatography and recrystallization.[1][3]

  • Column Chromatography: This technique is highly effective for separating compounds with different polarities, such as separating 1,3-diacetylindole from the more polar 3-acetylindole and unreacted indole.[1][4]

  • Recrystallization: This is a cost-effective method for removing impurities that have different solubility profiles from the target compound. It is particularly useful for removing minor impurities and achieving high purity of the final product.[5][6]

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid identification of the desired product and impurities in the fractions collected from column chromatography or to assess the purity before and after recrystallization. A common mobile phase for TLC analysis of indole derivatives is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1][7][8][9] High-Performance Liquid Chromatography (HPLC) is a more quantitative method for assessing the final purity of the diacetylindole product.[5][10][11][12][13]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out," where the compound separates as a liquid, can happen if the solution is too concentrated or cools too quickly. To resolve this, try reheating the solution and adding a small amount of additional solvent to decrease the saturation. Then, allow the solution to cool more slowly to encourage the formation of a stable crystal lattice.[12]

Q5: What are the key differences in the application of column chromatography versus recrystallization for diacetylindole purification?

Column chromatography is generally used for the initial, coarse purification of the crude reaction mixture to separate components with significant differences in polarity. Recrystallization is often employed as a final polishing step to achieve high purity by removing small amounts of impurities with similar polarities, provided a suitable solvent is found.[14][15]

Troubleshooting Guides

Column Chromatography
IssuePotential CauseSuggested Solution
Poor separation between diacetylindole and byproducts (e.g., 3-acetylindole) The eluent system is not optimized, leading to similar retention times (Rf values).Optimize the eluent system. A less polar eluent (e.g., a lower percentage of ethyl acetate in hexane) will increase the retention of all compounds on the silica (B1680970) gel, potentially improving separation.[1] Consider using a longer column or silica gel with a smaller particle size to enhance resolution.[1]
The product elutes too quickly (high Rf value) The eluent system is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. This will increase the interaction of your compound with the silica gel and slow down its elution.[1]
The product is not eluting from the column (low Rf value) The eluent system is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent.[1]
Streaking of spots on TLC and broad peaks from the column The sample is too concentrated when loaded onto the column.Dissolve the crude material in a minimal amount of a suitable solvent before loading it onto the column. Ensure the sample is fully dissolved.
Cracking of the silica gel bed The column was packed unevenly, or the solvent polarity was changed too drastically.Ensure the silica gel is packed uniformly as a slurry. When running a gradient elution, change the solvent polarity gradually.
Recrystallization
IssuePotential CauseSuggested Solution
The compound does not dissolve in the chosen solvent, even when heated. The solvent is not appropriate for your compound; the compound is not soluble enough.Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.[6] Test the solubility of your compound in various solvents on a small scale first.
No crystals form upon cooling. The solution is not saturated enough, or the compound is too soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration and then try cooling again. If crystals still do not form, the solvent is likely not suitable.
"Oiling out" of the product. The solution is too concentrated, or the cooling process is too rapid.Reheat the solution to dissolve the oil, add a small amount of fresh solvent, and allow it to cool down more slowly. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[12]
Low recovery of the purified product. The compound has significant solubility in the cold solvent, or too much solvent was used initially.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.[16]
The purified product is still impure. The impurities have very similar solubility profiles to the desired compound in the chosen solvent.Consider a second recrystallization with a different solvent system. Alternatively, pre-purify the material using column chromatography to remove the problematic impurities before recrystallization.[14]

Data Presentation

Table 1: Comparison of Purification Methods for a Crude 1,3-Diacetylindole Synthesis Mixture

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Column Chromatography 90-98%60-80%Effective for separating mixtures with diverse polarities.Can be time-consuming and requires larger volumes of solvent.
Recrystallization >99%70-95% (from partially pure material)Cost-effective, simple setup, excellent for achieving high purity.Requires finding a suitable solvent; may not be effective for removing impurities with similar solubility.[17][18]

Note: Purity and yield are dependent on the specific reaction conditions and the composition of the crude mixture. The values presented are typical estimates.

Experimental Protocols

Protocol 1: Purification of 1,3-Diacetylindole using Column Chromatography

This protocol outlines the purification of a crude reaction mixture containing 1,3-diacetylindole, 3-acetylindole, and unreacted indole.

1. Materials and Equipment:

  • Crude 1,3-diacetylindole mixture

  • Silica gel (230-400 mesh)[19]

  • Hexane and Ethyl Acetate (HPLC grade)

  • Chromatography column with a stopcock[20]

  • Cotton or glass wool[20]

  • Sand

  • Beakers and Erlenmeyer flasks

  • TLC plates, developing chamber, and UV lamp

  • Rotary evaporator

2. Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude mixture in ethyl acetate.

    • Spot the solution on a TLC plate alongside standards of indole and 3-acetylindole if available.

    • Develop the plate in a chamber with a pre-determined solvent system (e.g., 80:20 hexane:ethyl acetate).[21]

    • Visualize the spots under a UV lamp to determine the separation profile. The less polar 1,3-diacetylindole will have a higher Rf value than 3-acetylindole and indole.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.[20]

    • Add a thin layer of sand.[22]

    • Prepare a slurry of silica gel in hexane and pour it into the column, ensuring no air bubbles are trapped.[19][20]

    • Allow the silica to settle, draining the excess hexane until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.[22]

  • Sample Loading:

    • Dissolve the crude 1,3-diacetylindole in a minimal amount of dichloromethane (B109758) or the eluent.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample is adsorbed onto the top layer of sand.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system (e.g., 80:20 hexane:ethyl acetate), starting with a less polar mixture if a gradient is used.[12]

    • Collect fractions in separate test tubes or flasks.

    • Monitor the separation by spotting every few fractions on a TLC plate.

    • Combine the fractions that contain the pure 1,3-diacetylindole.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 1,3-diacetylindole.

Protocol 2: Purification of 1,3-Diacetylindole by Recrystallization

This protocol is for the final purification of partially purified 1,3-diacetylindole. Ethanol (B145695) is often a suitable solvent.[2]

1. Materials and Equipment:

  • Partially purified 1,3-diacetylindole

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

  • Spatula and glass rod

2. Procedure:

  • Dissolution:

    • Place the impure 1,3-diacetylindole in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture on a hot plate with gentle swirling until all the solid dissolves.[16]

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[23]

  • Isolation of Crystals:

    • Set up a vacuum filtration apparatus with a Büchner funnel and filter flask.

    • Wet the filter paper with a small amount of cold ethanol.

    • Swirl the crystalline mixture and pour it into the Büchner funnel under vacuum.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.[16]

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis indole Indole + Acetic Anhydride reaction Acetylation Reaction indole->reaction crude Crude Product (1,3-diacetylindole, 3-acetylindole, indole) reaction->crude column_chrom Column Chromatography crude->column_chrom recrystallization Recrystallization column_chrom->recrystallization tlc TLC Monitoring column_chrom->tlc hplc HPLC Purity Check recrystallization->hplc pure_product Pure 1,3-Diacetylindole recrystallization->pure_product nmr NMR for Structure Confirmation & Impurity ID hplc->nmr troubleshooting_logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Crude Product Impure check_tlc Analyze by TLC start->check_tlc poor_sep Poor Separation? check_tlc->poor_sep Multiple spots close together oiling_out Product 'Oils Out'? check_tlc->oiling_out Single major spot, minor impurities change_eluent Optimize Eluent (e.g., less polar) poor_sep->change_eluent Yes long_column Use Longer Column or Finer Silica poor_sep->long_column Still poor pure Pure Product poor_sep->pure No change_eluent->poor_sep long_column->poor_sep reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes oiling_out->pure No reheat_add_solvent->oiling_out

References

developing an effective work-up procedure for 1-acetylindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in developing an effective work-up procedure for 1-acetylindole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the work-up and purification of this compound.

Issue 1: Oily Product or Failure to Crystallize

  • Question: After the reaction work-up, my this compound product is an oil and will not crystallize. What should I do?

  • Answer: "Oiling out" can occur if the product is impure or if the crystallization conditions are not optimal.[1] Here are several troubleshooting steps:

    • Purity Check: Ensure the starting indole (B1671886) was pure. Impurities can inhibit crystallization.[1]

    • Solvent System: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but have low solubility at room temperature.[1] Experiment with different solvents or solvent mixtures. For this compound, recrystallization from cyclohexane (B81311) has been reported to yield colorless crystals.[2]

    • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can promote oiling.[1] If necessary, you can then further cool the solution in an ice bath.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. Microscopic scratches can provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a small crystal of pure this compound, add it to the cooled, supersaturated solution to induce crystallization.[1]

    • Increase Solvent Volume: The concentration of your product might be too high. Add more hot solvent to dissolve the oil and then attempt to recrystallize from a more dilute solution.[1]

Issue 2: Low Yield After Work-up

  • Question: My reaction appeared to go to completion, but I isolated a low yield of this compound after the work-up. What are the potential causes?

  • Answer: Low yields can result from product loss during various stages of the work-up and purification process.[3] Consider the following:

    • Incomplete Extraction: this compound has some water solubility. Ensure you are performing multiple extractions with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to maximize recovery from the aqueous layer.[4]

    • Product in Aqueous Layer: Always save the aqueous layer until you have confirmed the identity and yield of your product. You can perform a Thin-Layer Chromatography (TLC) analysis on the aqueous layer to check for dissolved product.[3][5]

    • Hydrolysis during Work-up: If the work-up conditions are too acidic or basic, or involve prolonged exposure to water, the acetyl group of this compound could potentially be hydrolyzed, although it is generally stable.[3] Ensure that any aqueous washes are performed efficiently.

    • Volatility: While this compound is not extremely volatile, some product may be lost during solvent removal on a rotary evaporator, especially if a high vacuum and high temperature are used.[3][6] Use moderate conditions for solvent evaporation.

Issue 3: Presence of Starting Material (Indole) in the Final Product

  • Question: My final product is contaminated with unreacted indole. How can I remove it?

  • Answer: The presence of starting material indicates an incomplete reaction or inefficient purification.

    • Reaction Monitoring: Before work-up, ensure the reaction has gone to completion by using TLC.

    • Purification: If indole is present in the crude product, it can be removed by:

      • Column Chromatography: This is a very effective method for separating this compound from the more polar indole. A typical eluent system is a mixture of ethyl acetate and hexanes.[7]

      • Acid Wash: Indole is weakly basic and can be protonated by a dilute acid. A wash with dilute HCl during the extraction process can help remove residual indole into the aqueous layer.[8] However, be cautious as strongly acidic conditions might affect the desired product.

Issue 4: Persistent Acetic Anhydride (B1165640) in the Product

  • Question: I see signs of residual acetic anhydride in my NMR spectrum even after aqueous work-up. How can I remove it?

  • Answer: Acetic anhydride can be surprisingly persistent and may not be fully hydrolyzed by a simple water wash.[9]

    • Bicarbonate Wash: During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][5] This will react with and neutralize any remaining acetic anhydride and the acetic acid byproduct, converting them into water-soluble sodium acetate. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be produced.[5][6]

    • Co-evaporation: After the initial solvent removal, you can add a solvent like toluene (B28343) and evaporate again. This can help to azeotropically remove traces of acetic anhydride and acetic acid.[10]

    • Vacuum Distillation: this compound can be purified by distillation under reduced pressure (boiling point: 123-125 °C at 8 mmHg), which will effectively separate it from less volatile impurities.[11]

Frequently Asked Questions (FAQs)

  • Q1: What is the purpose of the aqueous washes in the work-up procedure?

  • A1: The aqueous washes are crucial for removing impurities.[12]

    • A wash with a dilute acid (like HCl) can remove basic impurities.

    • A wash with a saturated sodium bicarbonate (NaHCO₃) solution neutralizes and removes acidic byproducts like acetic acid and unreacted acetic anhydride.[4]

    • A final wash with brine (saturated NaCl solution) helps to remove the bulk of the dissolved water from the organic layer before the drying step, making the drying agent more efficient.[5]

  • Q2: How do I choose an appropriate solvent for extraction?

  • A2: The extraction solvent should readily dissolve your product (this compound) but be immiscible with water. Common choices include ethyl acetate, dichloromethane (B109758), and diethyl ether. The solvent should also be easily removable (i.e., have a relatively low boiling point).

  • Q3: My extraction has formed an emulsion. How can I break it?

  • A3: An emulsion is a suspension of one liquid within another that is slow to separate. To break an emulsion, you can try the following:

    • Allow the mixture to stand for a longer period.

    • Gently swirl the separatory funnel instead of shaking vigorously.

    • Add a small amount of brine (saturated NaCl solution), which can help to increase the polarity of the aqueous phase and force the separation.

    • Filter the entire mixture through a pad of celite or glass wool.

  • Q4: What are the common methods for purifying crude this compound?

  • A4: The most common purification methods for this compound are:

    • Recrystallization: This is a simple and effective technique for obtaining pure crystalline product.[1]

    • Column Chromatography: Useful for separating the product from impurities with different polarities.[7]

    • Vacuum Distillation: As this compound is a liquid at room temperature, it can be purified by distillation under reduced pressure.[11]

  • Q5: How can I confirm the purity of my final this compound product?

  • A5: Purity can be assessed using several analytical techniques:

    • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.

    • Melting Point: If the product is a solid, a sharp melting point close to the literature value indicates high purity. This compound is a liquid at room temperature.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of the compound.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Experimental Protocols

Detailed Work-up and Purification Protocol for this compound

This protocol assumes the reaction for the N-acetylation of indole using acetic anhydride is complete.

  • Quenching the Reaction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-cold water.[13] This will hydrolyze the excess acetic anhydride.

  • Extraction:

    • Transfer the aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂). Perform the extraction three times to ensure complete recovery of the product.[4]

    • Combine the organic layers.

  • Aqueous Washes:

    • Wash the combined organic layers sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize any remaining acetic acid and acetic anhydride. Vent the separatory funnel frequently to release the pressure from the CO₂ gas that evolves.[4][5]

      • Water.

      • Brine (saturated aqueous NaCl solution).[4] This helps to remove the majority of the water from the organic layer.

  • Drying:

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[13]

    • Filter off the drying agent.

  • Solvent Removal:

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • Option A: Vacuum Distillation: Purify the crude liquid by distillation under reduced pressure. The boiling point of this compound is approximately 123-125 °C at 8 mmHg.

    • Option B: Column Chromatography: If the product requires further purification to remove non-volatile impurities, perform column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[7]

Quantitative Data

ParameterMethod 1: Acetylation with Acetic Anhydride & Sodium AcetateMethod 2: Acetylation with Acetic Anhydride & Acetic AcidNotes
Typical Yield ~60%[14]Not explicitly reported, but can produce a mixture of products.[15]Yields can vary significantly based on reaction conditions and purification efficiency.
Purity (Post-Purification) >98%>98%Purity is highly dependent on the chosen purification method.
Boiling Point 123-125 °C / 8 mmHg123-125 °C / 8 mmHg
Refractive Index n20/D 1.607n20/D 1.607
Density 1.387 g/mL at 25 °C1.387 g/mL at 25 °C

Visualizations

Workup_Procedure reaction Completed Reaction Mixture quench Quench with Ice-Water reaction->quench extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extraction wash_bicarb Wash with Saturated NaHCO3 extraction->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (e.g., MgSO4) wash_brine->dry filter Filter dry->filter evaporate Solvent Removal (Rotary Evaporator) filter->evaporate crude_product Crude this compound evaporate->crude_product purification Purification crude_product->purification distillation Vacuum Distillation purification->distillation if liquid chromatography Column Chromatography purification->chromatography if needed pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General experimental workflow for the work-up and purification of this compound.

Troubleshooting_Flowchart start Problem Encountered During Work-up oily_product Product is an Oil / Fails to Crystallize start->oily_product low_yield Low Yield of Product start->low_yield impurity Product is Impure start->impurity oily_solution1 Check Purity of Starting Materials oily_product->oily_solution1 yield_solution1 Check Aqueous Layer for Product (TLC) low_yield->yield_solution1 impurity_type Identify Impurity (e.g., TLC, NMR) impurity->impurity_type oily_solution2 Optimize Crystallization Solvent oily_solution1->oily_solution2 oily_solution3 Slow Cooling / Seeding / Scratching oily_solution2->oily_solution3 end Resolution oily_solution3->end yield_solution2 Perform Multiple Extractions yield_solution1->yield_solution2 yield_solution3 Moderate Evaporation Conditions yield_solution2->yield_solution3 yield_solution3->end indole_impurity Starting Material (Indole) Present impurity_type->indole_impurity Indole anhydride_impurity Acetic Anhydride Present impurity_type->anhydride_impurity Acetic Anhydride indole_solution Purify by Column Chromatography or Dilute Acid Wash indole_impurity->indole_solution anhydride_solution Wash with Saturated NaHCO3 or Co-evaporate with Toluene anhydride_impurity->anhydride_solution indole_solution->end anhydride_solution->end

References

Validation & Comparative

A Comparative Analysis of the Chemical Properties of 1-Acetylindole and 3-Acetylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical properties of 1-acetylindole and 3-acetylindole (B1664109). Understanding the distinct characteristics of these constitutional isomers is crucial for their application in synthesis, drug design, and materials science. This document presents a side-by-side comparison of their physical and spectroscopic properties, supported by experimental data and detailed methodologies.

Introduction to this compound and 3-Acetylindole

This compound and 3-acetylindole are derivatives of indole (B1671886), a prominent heterocyclic scaffold in numerous natural products and pharmaceuticals. The position of the acetyl group on the indole ring significantly influences the molecule's electronic properties, reactivity, and physical characteristics. In this compound, the acetyl group is attached to the nitrogen atom of the indole ring, while in 3-acetylindole, it is bonded to the C3 position of the pyrrole (B145914) ring. This seemingly minor structural difference leads to substantial variations in their chemical behavior.

Comparative Chemical and Physical Properties

The distinct placement of the electron-withdrawing acetyl group in this compound versus 3-acetylindole results in notable differences in their physical properties. These differences are summarized in the table below.

PropertyThis compound3-Acetylindole
CAS Number 576-15-8[1][2][3]703-80-0[4]
Molecular Formula C₁₀H₉NO[1][2][3]C₁₀H₉NO[4]
Molecular Weight 159.18 g/mol [1][2][3]159.18 g/mol [4]
Physical State Liquid[3]Crystalline solid
Melting Point Not applicable (liquid at room temp.)188-192 °C
Boiling Point 123-125 °C at 8 mmHg[1][3], 259-262 °C at 760 mmHg[5]333.9 °C at 760 mmHg
Density 1.387 g/mL at 25 °C[1][3]Not readily available
Solubility Soluble in alcohol[5]. Estimated water solubility of 2275 mg/L at 25 °C[5].Soluble in methanol (B129727) and DMSO[6][7].
pKa The acetyl group on the nitrogen atom acts as an electron-withdrawing group, which is expected to decrease the basicity of the nitrogen and increase the acidity of the C-H bonds of the pyrrole ring compared to indole.The acetyl group at the C3 position is also electron-withdrawing, which is expected to decrease the electron density of the pyrrole ring. The N-H proton remains, and its acidity is expected to be slightly increased compared to indole due to resonance stabilization of the conjugate base.

Spectroscopic Analysis

The structural differences between this compound and 3-acetylindole are clearly reflected in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In this compound, the absence of the N-H proton signal is a key distinguishing feature. The protons on the pyrrole ring (H2 and H3) are expected to be shifted downfield compared to indole due to the electron-withdrawing effect of the N-acetyl group. For 3-acetylindole, a characteristic N-H proton signal is observed, typically as a broad singlet. The H2 proton is expected to be a singlet and shifted significantly downfield.

¹³C NMR: The carbonyl carbon of the acetyl group provides a distinct signal in the downfield region for both isomers. For this compound, the carbons of the pyrrole ring (C2 and C3) will show chemical shifts influenced by the N-acetylation. In 3-acetylindole, the C3 carbon will be significantly deshielded due to the direct attachment of the carbonyl group, and the C2 carbon will also be affected.

Infrared (IR) Spectroscopy

The most significant difference in the IR spectra is the presence of an N-H stretching band for 3-acetylindole, typically in the region of 3100-3500 cm⁻¹, which is absent in the spectrum of this compound[6]. Both isomers will exhibit a strong carbonyl (C=O) stretching band, but its position may differ slightly due to the different electronic environments. For 3-acetylindole derivatives, this band is often observed around 1600-1640 cm⁻¹[6].

Experimental Protocols

Melting Point Determination

The melting point of 3-acetylindole can be determined using a standard capillary melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

Boiling Point Determination

The boiling point of this compound can be determined by distillation. The liquid is heated in a distillation flask, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. For high-boiling liquids, vacuum distillation is often employed to prevent decomposition, and the boiling point is reported at a specific pressure.

Solubility Determination

A qualitative assessment of solubility can be performed by adding a small, measured amount of the solute to a specific volume of a solvent at a controlled temperature. The mixture is agitated, and the solubility is determined by visual inspection. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

NMR Spectrum Acquisition

To obtain ¹H and ¹³C NMR spectra, a sample of the compound (typically 5-25 mg for ¹H and 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added. The solution is then transferred to an NMR tube, and the spectrum is acquired on an NMR spectrometer.

IR Spectrum Acquisition

For the liquid this compound, an IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For the solid 3-acetylindole, a spectrum can be obtained by preparing a KBr pellet or a Nujol mull. The sample is then placed in the sample holder of an IR spectrometer, and the spectrum is recorded.

Visualizations

G cluster_1_acetylindole This compound cluster_3_acetylindole 3-Acetylindole a1 Structure of this compound a2 N-Acetylation a1->a2 a3 Electron-withdrawing group on Nitrogen a2->a3 a4 Disruption of pyrrole aromaticity a3->a4 a5 Increased reactivity at C2 and C3 a4->a5 b1 Structure of 3-Acetylindole b2 C3-Acetylation b1->b2 b3 Electron-withdrawing group on Carbon b2->b3 b4 Maintained pyrrole N-H b2->b4 b5 Decreased nucleophilicity at C3 b3->b5

Caption: Structural and electronic differences between this compound and 3-acetylindole.

G start Sample of Acetylindole Isomer prop Physical Property Analysis start->prop spec Spectroscopic Analysis start->spec mp Melting Point Determination prop->mp bp Boiling Point Determination prop->bp sol Solubility Test prop->sol nmr NMR Spectroscopy (¹H, ¹³C) spec->nmr ir IR Spectroscopy spec->ir data Data Interpretation and Comparison mp->data bp->data sol->data nmr->data ir->data end Structural Elucidation and Property Profile data->end

Caption: Experimental workflow for the comparative characterization of acetylindole isomers.

References

A Researcher's Guide to Validating the Structure of Novel 1-Acetylindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized compounds is a critical checkpoint in the discovery pipeline. This guide provides a comparative overview of the primary analytical methods for validating the structure of 1-acetylindole derivatives, complete with experimental data, detailed protocols, and workflow visualizations.

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and its 1-acetylated derivatives are of significant interest for their diverse biological activities. Rigorous structural elucidation is paramount to ensure the integrity of research findings and to understand structure-activity relationships. The principal techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each method provides unique and complementary information to build a comprehensive and unambiguous structural model.

Comparative Analysis of Spectroscopic and Crystallographic Data

The following tables summarize key quantitative data obtained from NMR, MS, and X-ray crystallography for representative this compound derivatives. This data serves as a benchmark for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for Selected this compound Derivatives in CDCl₃

PositionThis compound1-Acetyl-5-bromoindole1-Acetyl-3-carboxaldehyde
¹H NMR (ppm)
H-27.26 (d, J=3.8 Hz)7.35 (d, J=3.9 Hz)8.25 (s)
H-36.61 (d, J=3.8 Hz)6.54 (d, J=3.9 Hz)-
H-47.63 (d, J=8.1 Hz)7.50 (d, J=8.7 Hz)8.18 (d, J=7.9 Hz)
H-57.22 (t, J=7.7 Hz)-7.45 (t, J=7.6 Hz)
H-67.35 (t, J=7.7 Hz)7.30 (dd, J=8.7, 1.9 Hz)7.41 (t, J=7.6 Hz)
H-78.45 (d, J=8.3 Hz)8.30 (d, J=1.9 Hz)8.40 (d, J=8.2 Hz)
COCH₃2.65 (s)2.66 (s)2.75 (s)
CHO--10.10 (s)
¹³C NMR (ppm)
C-2116.8118.2138.9
C-3107.5108.9119.2
C-3a130.8132.3129.5
C-4124.5127.3125.8
C-5123.4116.5122.3
C-6120.9124.0124.7
C-7116.5117.9116.1
C-7a135.9134.5136.8
C=O168.5168.4169.2
COCH₃24.124.224.5
CHO--185.4

Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Coupling constants (J) are in Hertz (Hz). Data is compiled from various spectroscopic resources.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its elemental composition and connectivity.

Table 2: Characteristic Electron Ionization (EI) Mass Spectrometry Fragments for this compound

m/zFragment IonInterpretation
159[M]⁺Molecular Ion
117[M - CH₂CO]⁺Loss of ketene (B1206846) from the acetyl group
116[M - CH₃CO]⁺Loss of the acetyl radical
90[C₇H₆]⁺Further fragmentation
89[C₇H₅]⁺Characteristic indole fragment
X-ray Crystallography Data

For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including precise bond lengths and angles.

Table 3: Selected Bond Lengths and Angles for 1-Acetyl-indoline [1]

Bond/AngleLength (Å) / Angle (°)
N1-C21.465(3)
N1-C7a1.398(3)
N1-C81.381(3)
C8-O11.222(3)
C8-C91.498(4)
C7a-N1-C8127.2(2)
O1-C8-N1121.3(2)
O1-C8-C9120.9(2)

Data obtained from the crystallographic study of 1-acetyl-indoline.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of newly synthesized compounds.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. A small amount of a reference standard such as tetramethylsilane (TMS) can be added if the solvent does not contain it.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters for a 400 MHz spectrometer:

      • Spectral width: -2 to 12 ppm

      • Pulse width: ~30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters for a 100 MHz spectrometer:

      • Spectral width: 0 to 220 ppm

      • Pulse width: ~30°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak or TMS (0 ppm). Integrate the signals in the ¹H NMR spectrum.

Protocol 2: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution of the this compound derivative (approx. 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an electron ionization source.

    • Typical operating conditions:

      • Ionization energy: 70 eV

      • Source temperature: 200-250 °C

      • Mass range: m/z 50-500

  • Sample Introduction: Introduce the sample into the ion source. For volatile compounds, a direct insertion probe or a gas chromatography (GC) inlet can be used.

  • Data Acquisition: Acquire the mass spectrum. The instrument will detect the positively charged ions and their relative abundances.

  • Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern to identify characteristic losses and fragment ions. Compare the observed spectrum with theoretical fragmentation patterns and spectral databases.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Select a high-quality, single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in the X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.

  • Structure Validation and Analysis: Validate the final structure using crystallographic software. Analyze the bond lengths, bond angles, and intermolecular interactions.

Visualizing the Validation Workflow

A systematic approach is crucial for the efficient and thorough validation of a newly synthesized compound. The following diagram illustrates a typical workflow.

G General Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_definitive Definitive Structure cluster_final Final Confirmation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification TLC TLC Analysis Purification->TLC MP Melting Point Purification->MP NMR NMR Spectroscopy (¹H, ¹³C, 2D) TLC->NMR MP->NMR MS Mass Spectrometry (e.g., EI, ESI) NMR->MS Xray Single-Crystal X-ray Crystallography (if crystalline) MS->Xray Optional Final_Structure Confirmed Structure MS->Final_Structure Xray->Final_Structure

Caption: A typical workflow for the structural validation of a newly synthesized compound.

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of spectroscopic data relies on the logical correlation of different pieces of information to build a coherent structural picture.

G Logical Flow of Spectroscopic Data Interpretation cluster_h_nmr ¹H NMR Data cluster_c_nmr ¹³C NMR Data cluster_ms Mass Spectrometry Data cluster_deduction Structural Deduction H_ChemShift Chemical Shift (δ) (Electronic Environment) FunctionalGroups Identify Functional Groups H_ChemShift->FunctionalGroups H_Integration Integration (Proton Ratio) Connectivity Establish Connectivity H_Integration->Connectivity H_Multiplicity Multiplicity (Splitting) (Neighboring Protons) H_Multiplicity->Connectivity C_ChemShift Chemical Shift (δ) (Carbon Environment) C_ChemShift->FunctionalGroups C_NumSignals Number of Signals (Unique Carbons) CarbonSkeleton Determine Carbon Skeleton C_NumSignals->CarbonSkeleton MolIon Molecular Ion (M⁺) (Molecular Weight) ProposedStructure Propose Structure MolIon->ProposedStructure Fragmentation Fragmentation Pattern (Structural Fragments) Fragmentation->Connectivity FunctionalGroups->CarbonSkeleton CarbonSkeleton->Connectivity Connectivity->ProposedStructure

Caption: Logical flow for interpreting spectroscopic data to deduce a chemical structure.

By employing these analytical techniques in a complementary fashion and following systematic protocols, researchers can confidently validate the structures of newly synthesized this compound derivatives, thereby ensuring the reliability and reproducibility of their scientific findings.

References

1-Acetylindole in Drug Discovery: A Comparative Analysis with Key Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, indole (B1671886) and its derivatives represent a privileged scaffold, consistently yielding compounds with a wide array of pharmacological activities. This guide provides a comparative overview of 1-acetylindole and other prominent indole derivatives, focusing on their performance in anti-inflammatory and anticancer research pipelines. While this compound serves as a valuable synthetic intermediate, a notable gap exists in the publicly available experimental data regarding its specific biological activities, limiting a direct quantitative comparison with well-established indole-based compounds.

Overview of Indole Derivatives in Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry due to its ability to mimic the structure of various endogenous molecules and interact with a multitude of biological targets.[1] This versatility has led to the development of numerous indole-containing drugs with applications ranging from anti-inflammatory and anticancer to antimicrobial and neuroprotective therapies. Key examples of bioactive indole derivatives include the non-steroidal anti-inflammatory drug (NSAID) indomethacin, the neurohormone melatonin, and the dietary compound indole-3-carbinol (B1674136).

Comparative Analysis of Biological Activities

A direct comparison of the anti-inflammatory and anticancer potency of this compound with other derivatives is hampered by the lack of specific IC50 values and other quantitative data for this compound in the scientific literature. However, extensive data is available for other key indole compounds, providing a benchmark for potential future studies on this compound.

Anti-Inflammatory Activity

Inflammation is a complex biological response, and key pathways involved include the cyclooxygenase (COX) enzymes and the NF-κB signaling cascade.

Cyclooxygenase (COX) Inhibition:

Indomethacin is a potent inhibitor of both COX-1 and COX-2 enzymes, which are critical for the production of prostaglandins (B1171923) involved in inflammation.

CompoundTargetIC50
Indomethacin COX-118 nM
COX-226 nM

Table 1: COX Inhibition Data for Indomethacin. The IC50 values indicate the concentration of the compound required to inhibit 50% of the enzyme's activity.

NF-κB Pathway Inhibition:

The transcription factor NF-κB is a central regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines. Indole-3-carbinol has been shown to exert anti-inflammatory effects by interfering with NF-κB signal transduction. While specific IC50 values for NF-κB inhibition by indole-3-carbinol are not consistently reported, studies have demonstrated its ability to suppress the expression of NF-κB target genes.

Anticancer Activity

The anticancer properties of indole derivatives are often evaluated by their ability to inhibit the proliferation of various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

In Vitro Anticancer Activity:

CompoundCell LineCancer TypeIC50
Indomethacin HCT-116Colon Cancer4.97 µM
HT-29Colon Cancer12.78 µM
BxPC-3Pancreatic Cancer9.78 µM
Melatonin SK-LU-1Lung CancerReduces cisplatin (B142131) IC50 from 50 µM to 11 µM (at 1 mM melatonin)
5RP7Fibroblast380 µM
Indole-3-Carbinol VariousBreast, prostate, colon, etc.Generally active in the 50-100 µM range

Table 2: Comparative Anticancer Activity (IC50) of Indole Derivatives. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of cancer cells.

Signaling Pathways and Experimental Workflows

Understanding the mechanisms of action of these compounds requires a look at the key signaling pathways they modulate.

experimental_workflow cluster_inflammation Anti-Inflammatory Pathway LPS LPS/Inflammatory Stimuli TLR4 TLR4 Receptor LPS->TLR4 Activates MyD88 MyD88/TRIF TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription COX2 COX-2 Expression NFkB->COX2 Induces Transcription Indomethacin Indomethacin Indomethacin->COX2 Inhibits I3C Indole-3-Carbinol I3C->NFkB Inhibits

Figure 1: Simplified signaling pathway for inflammation and points of intervention for Indomethacin and Indole-3-Carbinol.

experimental_workflow_cancer cluster_cancer Anticancer Experimental Workflow Indole_Derivative Indole Derivative (e.g., this compound) Cancer_Cells Cancer Cell Lines (e.g., HCT-116, MCF-7) Indole_Derivative->Cancer_Cells Treatment Incubation Incubation (24, 48, 72 hours) Cancer_Cells->Incubation MTT_Assay Cell Viability Assay (e.g., MTT) Incubation->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50

Figure 2: General experimental workflow for determining the in vitro anticancer activity of an indole derivative.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of these compounds.

In Vitro Anti-Inflammatory Assay: Inhibition of Cytokine Production in Macrophages

Objective: To determine the ability of an indole derivative to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the indole derivative for 1-2 hours.

  • Stimulation: LPS is added to the wells to induce an inflammatory response.

  • Incubation: The plates are incubated for 18-24 hours.

  • Cytokine Measurement: The concentration of cytokines in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

In Vitro Anticancer Assay: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of an indole derivative on cancer cells and calculate its IC50 value.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) are maintained in appropriate culture conditions.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach.

  • Compound Treatment: The cells are treated with a range of concentrations of the indole derivative.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

While this compound is a recognized scaffold in medicinal chemistry, the absence of publicly available, direct experimental data on its biological activities prevents a quantitative comparison with established indole derivatives like indomethacin, melatonin, and indole-3-carbinol. The provided data for these latter compounds highlight the potent anti-inflammatory and anticancer activities achievable with the indole core. Future research focused on the systematic evaluation of this compound's pharmacological profile is necessary to fully understand its potential in drug discovery pipelines. The experimental protocols outlined here provide a framework for such investigations.

References

comparing reaction outcomes of N-acetylation and C-acetylation of 7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acetylation of 7-azaindole (B17877) is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse range of biologically active compounds. The regioselectivity of this reaction—whether the acetyl group is introduced at the pyrrolic nitrogen (N-acetylation) or a carbon atom of the pyrrole (B145914) ring (C-acetylation)—is highly dependent on the chosen reaction conditions. This guide provides an objective comparison of the reaction outcomes, supported by experimental data, to aid in the strategic design of synthetic routes.

Reaction Outcomes: N- vs. C-Acetylation

The selective acetylation of 7-azaindole is primarily dictated by the choice of acetylating agent and the presence or absence of a Lewis acid catalyst. The pyrrolic nitrogen (N1) is inherently more nucleophilic than the carbon atoms of the pyrrole ring, leading to N-acetylation under neutral or basic conditions. Conversely, Friedel-Crafts conditions, employing a Lewis acid, facilitate electrophilic aromatic substitution at the electron-rich C3 position.

FeatureN-AcetylationC-Acetylation
Product 1-Acetyl-7-azaindole3-Acetyl-7-azaindole
Position of Acetylation N1C3
Typical Reagents Acetic anhydride (B1165640)Acetyl chloride or Acetic anhydride
Catalyst None or a weak base (e.g., NaOAc)Lewis Acid (e.g., AlCl₃)
Typical Solvent Acetic acid or noneDichloromethane (B109758) (CH₂Cl₂) or Carbon disulfide (CS₂)
Temperature Room temperature to refluxRoom temperature
Reaction Time 5 minutes to 3 hoursSeveral hours
Reported Yield ~60% (for analogous N-acetyl indole)[1]Up to 90%
¹H NMR (CDCl₃, Acetyl Protons) Singlet, ~δ 2.6 ppmSinglet, ~δ 2.5 ppm

Experimental Protocols

N-Acetylation of 7-Azaindole (Traditional Method)

This protocol is adapted from established procedures for the N-acetylation of indoles and related heterocycles.[2]

Materials:

  • 7-Azaindole

  • Acetic anhydride

  • Anhydrous sodium acetate (B1210297) (NaOAc)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 7-azaindole (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (0.5 eq).[2]

  • Heat the mixture to reflux and maintain for 3 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature.

  • Carefully pour the reaction mixture into ice-cold water to precipitate the product and hydrolyze the excess acetic anhydride.

  • Stir the mixture until the precipitate solidifies.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • The crude N-acetyl-7-azaindole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

C-Acetylation of 7-Azaindole (Friedel-Crafts Acylation)

This protocol is based on the Friedel-Crafts acylation, which favors substitution at the C3 position of the azaindole ring.[3][4]

Materials:

  • 7-Azaindole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Round-bottom flask with an addition funnel and a gas outlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (an excess of 1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask at 0 °C, slowly add acetyl chloride (1.1 equivalents).

  • Stir the mixture at 0 °C for 15-30 minutes to form the acylium ion complex.

  • Add a solution of 7-azaindole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 3-acetyl-7-azaindole can be purified by column chromatography on silica (B1680970) gel.

Reaction Pathway Visualization

The following diagram illustrates the distinct reaction pathways for the N- and C-acetylation of 7-azaindole, highlighting the critical role of the reaction conditions in determining the final product.

Acetylation_of_7_Azaindole Start 7-Azaindole N_Product 1-Acetyl-7-azaindole (N-Acetylation) Start->N_Product Neutral/Basic Conditions (e.g., NaOAc, Reflux) C_Product 3-Acetyl-7-azaindole (C-Acetylation) Start->C_Product Friedel-Crafts Conditions (CH₂Cl₂) N_Reagents Acetic Anhydride (Ac₂O) N_Reagents->N_Product C_Reagents Acetyl Chloride (AcCl) + AlCl₃ (Lewis Acid) C_Reagents->C_Product

Caption: Reaction pathways for N- and C-acetylation of 7-azaindole.

References

Assessing the Cross-Reactivity of 1-Acetylindole: A Guide to Experimental and In Silico Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential therapeutic effects and off-target liabilities. This guide provides a comprehensive framework for assessing the cross-reactivity of 1-acetylindole with various biological targets. While specific experimental data on this compound is not extensively available in public databases, this document outlines the essential in silico and experimental methodologies to generate and interpret such crucial data.

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Compounds containing the indole nucleus have been implicated in targeting diverse biological pathways, making them valuable in the design of new drugs for cancer, infectious diseases, and neurological disorders.[1] However, the structural similarity of indole-containing compounds to endogenous molecules like serotonin (B10506) and melatonin (B1676174) underscores the potential for cross-reactivity with various receptors and enzymes.[1] Therefore, a thorough assessment of the binding profile of any novel indole derivative, such as this compound, is a critical step in its development as a therapeutic agent or research tool.

In Silico Prediction of Potential Biological Targets

Prior to embarking on extensive and resource-intensive experimental screening, in silico methods can provide valuable initial predictions of the potential biological targets of this compound. These computational approaches utilize the chemical structure of the compound to predict its bioactivity against a vast array of known protein targets.

Several online tools and databases can be leveraged for this purpose:

  • ChEMBL: A manually curated database of bioactive molecules with drug-like properties.[3][4] It can be searched for compounds with similar structures to this compound to identify their known biological targets.

  • PubChem BioAssay: A public repository of small molecule and RNAi screening data.[5][6] While no specific bioassay data for this compound is currently available, the platform can be used to find data on structurally related compounds.

  • BindingDB: A public database of measured binding affinities, focusing on the interactions of small molecules with proteins.[7]

  • In Silico Prediction Tools: Various web-based servers and software packages can predict the biological activity spectrum of a compound based on its structure. These tools often use machine learning models trained on large datasets of known compound-target interactions.[8][9]

The output of these in silico analyses will be a list of putative biological targets for this compound, ranked by a prediction score or probability. This list is instrumental in prioritizing which targets to investigate further through experimental validation.

Experimental Validation of Cross-Reactivity

Following in silico predictions, experimental assays are essential to confirm and quantify the interaction of this compound with the predicted biological targets. The two primary types of assays for this purpose are radioligand binding assays and enzyme inhibition assays.

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and quantitative method to study the interaction of a compound with a receptor.[10] These assays measure the direct binding of a radiolabeled ligand to its receptor and can be used in a competitive format to determine the affinity of an unlabeled compound, such as this compound.

Table 1: Example Data Summary from Radioligand Binding Assays

Target ReceptorRadioligandThis compound Ki (nM)Reference CompoundReference Compound Ki (nM)
5-HT2A[3H]KetanserinExperimental ValueKetanserinKnown Value
Dopamine D2[3H]SpiperoneExperimental ValueHaloperidolKnown Value
Adrenergic α1[3H]PrazosinExperimental ValuePrazosinKnown Value
Histamine H1[3H]PyrilamineExperimental ValueMepyramineKnown Value

Ki (Inhibition Constant): A measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to determine the effect of a compound on the activity of a specific enzyme.[2][11] These assays are crucial if the in silico predictions suggest that this compound may interact with enzymatic targets.

Table 2: Example Data Summary from Enzyme Inhibition Assays

Target EnzymeSubstrateThis compound IC50 (µM)Mode of InhibitionReference InhibitorReference Inhibitor IC50 (µM)
MAO-AKynuramineExperimental Valuee.g., CompetitiveClorgylineKnown Value
MAO-BBenzylamineExperimental Valuee.g., Non-competitiveSelegilineKnown Value
COX-1Arachidonic AcidExperimental Valuee.g., UncompetitiveIbuprofenKnown Value
COX-2Arachidonic AcidExperimental Valuee.g., CompetitiveCelecoxibKnown Value

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

Visualizing Workflows and Pathways

To facilitate a clear understanding of the processes involved in assessing cross-reactivity, the following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_insilico In Silico Prediction cluster_experimental Experimental Validation cluster_analysis Data Analysis & Interpretation in_silico In Silico Target Prediction (e.g., ChEMBL, PubChem, BindingDB) radioligand Radioligand Binding Assays in_silico->radioligand Prioritized Targets enzyme Enzyme Inhibition Assays in_silico->enzyme Prioritized Targets data_analysis Determine Ki and IC50 Values radioligand->data_analysis enzyme->data_analysis cross_reactivity_profile Generate Cross-Reactivity Profile data_analysis->cross_reactivity_profile

Figure 1: General experimental workflow for assessing the cross-reactivity of this compound.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Cellular Response receptor Target Receptor (e.g., 5-HT2A) g_protein G-Protein Activation receptor->g_protein This compound Binding? plc PLC Activation g_protein->plc ip3_dag IP3 and DAG Production plc->ip3_dag ca_release Ca2+ Release ip3_dag->ca_release pkc_activation PKC Activation ip3_dag->pkc_activation cellular_response Physiological Effect ca_release->cellular_response pkc_activation->cellular_response

Figure 2: Hypothetical signaling pathway potentially modulated by this compound binding to a G-protein coupled receptor.

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key experiments mentioned. These should be adapted and optimized for the specific biological targets being investigated.

Radioligand Binding Assay Protocol (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A).

  • This compound stock solution (in DMSO).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

  • Wash buffer (ice-cold binding buffer).

  • Non-specific binding determinator (a high concentration of a known unlabeled ligand).

  • Glass fiber filters.

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in binding buffer. The final DMSO concentration should be kept constant across all wells (typically <1%).

  • Assay Setup (in triplicate):

    • Total Binding: Add cell membranes, radioligand (at a concentration near its Kd), and binding buffer to the wells.

    • Non-specific Binding: Add cell membranes, radioligand, and a saturating concentration of the non-specific binding determinator.

    • Competitive Binding: Add cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Enzyme Inhibition Assay Protocol

Objective: To determine the IC50 of this compound for a specific enzyme.

Materials:

  • Purified enzyme.

  • Enzyme substrate.

  • This compound stock solution (in DMSO).

  • Assay buffer (optimized for the specific enzyme).

  • Stop solution (if required).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent.

  • Assay Setup (in triplicate):

    • Control (100% activity): Add enzyme and assay buffer to the wells.

    • Inhibitor wells: Add enzyme and varying concentrations of this compound.

    • Blank: Add assay buffer without the enzyme.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes).

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation and Measurement: Incubate the plate at the optimal temperature. Measure the product formation or substrate depletion over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of this compound.

    • Determine the percentage of inhibition relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.[1]

By following this comprehensive guide, researchers can systematically assess the cross-reactivity of this compound, generating crucial data to inform its potential therapeutic applications and guide future drug development efforts.

References

benchmarking and comparing different synthesis routes for 1-acetyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the efficient synthesis of 1-acetyl-7-azaindole (B1611098), a key building block in medicinal chemistry, is of significant interest. This guide offers an objective comparison of various synthetic routes to this compound, with a focus on experimental data to inform the selection of the most suitable methodology. The synthesis is generally approached as a two-step process: the formation of the 7-azaindole (B17877) core followed by its N-acetylation. This guide will focus on the N-acetylation step, as it is a critical transformation with several viable pathways.

Comparison of N-Acetylation Synthesis Routes

The direct N-acetylation of 7-azaindole is a crucial step that can be influenced by the choice of acetylating agent, catalyst, and reaction conditions. These factors can significantly impact the yield, regioselectivity, and potential for side reactions, such as C-acylation. The following table summarizes and compares different methodologies for the N-acetylation of 7-azaindole.

MethodAcetylating AgentCatalyst/SolventPosition of AcetylationYield (%)Reference
Method A Acetic Anhydride (B1165640)Acetic AcidN-1Not Reported[1]
Method B Acetic AnhydrideLewis Acid (e.g., AlCl₃)C-3Not Reported[1]
Method C Acetic AnhydrideCatalyst-Free (Solvent or Solvent-Free)N-1High Efficiency[2]
Method D Acetic Anhydride or Acetyl ChlorideBase (e.g., Triethylamine (B128534) or Pyridine) / Anhydrous Dichloromethane (B109758)N-1Not Reported[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method A: N-acetylation using Acetic Anhydride in Acetic Acid

This traditional method favors the formation of the N-acetylated product.[1][4]

Materials:

  • 7-Azaindole

  • Glacial acetic acid

  • Acetic anhydride

Procedure:

  • Dissolve 7-azaindole in glacial acetic acid.

  • Add an excess of acetic anhydride to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture over ice-water and stir until the excess acetic anhydride has hydrolyzed.

  • Neutralize the solution with a suitable base, such as a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Method C: Catalyst-Free N-acetylation

This modern and environmentally friendly approach offers high efficiency and shorter reaction times.[2]

Materials:

  • 7-Azaindole

  • Acetic Anhydride (Ac₂O)

  • Dichloromethane (CH₂Cl₂) (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • To a solution of 7-azaindole in dichloromethane (or under solvent-free conditions), add acetic anhydride.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Method D: N-acetylation using an Acetylating Agent and a Base

This method utilizes a base to facilitate the acetylation reaction.[3]

Materials:

  • 7-Azaindole (1.0 eq)

  • Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for elution

Procedure:

  • To a solution of 7-azaindole in anhydrous DCM, add triethylamine (or pyridine) and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (or acetyl chloride) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Visualizing the Synthesis and Workflow

The following diagrams illustrate the general reaction pathway for the N-acetylation of 7-azaindole and a typical experimental workflow.

N_Acetylation_of_7_Azaindole 7-Azaindole 7-Azaindole Reaction Reaction 7-Azaindole->Reaction Acetylating Agent Acetylating Agent Acetylating Agent->Reaction 1-Acetyl-7-azaindole 1-Acetyl-7-azaindole Reaction->1-Acetyl-7-azaindole Catalyst/Solvent

Caption: General reaction scheme for the N-acetylation of 7-azaindole.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Reactants Dissolve 7-Azaindole Add Reagents Reaction_Conditions Set Temperature Stir for required time Reactants->Reaction_Conditions Monitoring Monitor by TLC/LC-MS Reaction_Conditions->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Chromatography Purify by Column Chromatography Concentration->Chromatography Characterization Characterize Product (NMR, IR, MS) Chromatography->Characterization

Caption: A typical experimental workflow for the synthesis of 1-acetyl-7-azaindole.

Concluding Remarks

The choice of the optimal synthesis route for 1-acetyl-7-azaindole depends on the specific requirements of the researcher, including desired yield, purity, available resources, and environmental considerations. The traditional method using acetic anhydride in acetic acid is a well-established procedure. However, for improved efficiency and milder reaction conditions, the catalyst-free or base-mediated methods present attractive alternatives. It is important to note that the regioselectivity of the acetylation is highly dependent on the catalyst, with Lewis acids promoting C-acylation.[1] Therefore, careful consideration of the reaction conditions is crucial to obtain the desired N-acetylated product. Further optimization of reaction parameters for each method may be necessary to achieve the best results in a specific laboratory setting.

References

A Comparative Guide to the Structure-Activity Relationship of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of indole derivatives, focusing on their roles as kinase inhibitors and tubulin polymerization inhibitors, two critical areas in anticancer drug development. The information presented herein is supported by quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and guide future research.

Indole Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[1][2] Indole derivatives have been extensively explored as inhibitors of various kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3Ks).

Structure-Activity Relationship of Indolin-2-one Derivatives as Aurora B Kinase Inhibitors

Aurora B kinase is a key regulator of mitosis, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. A series of indolin-2-one derivatives have been developed and evaluated for their inhibitory activity against Aurora B.[3]

Table 1: SAR of Indolin-2-one Derivatives as Aurora B Kinase Inhibitors [3]

CompoundStructureAurora B IC50 (nM)MDA-MB-468 cell IC50 (nM)
1 (Reference Compound)--
6e Indolin-2-one with carbamate16.232.6 ± 9.9
8a Indolin-2-one with cyclopropylurea10.529.1 ± 7.3

Data compiled from a study on indolin-2-one derivatives targeting breast cancer.[3]

The SAR studies revealed that the introduction of a cyclopropylurea moiety in compound 8a resulted in the most potent inhibition of Aurora B kinase and MDA-MB-468 breast cancer cells.[3] Both compounds 6e and 8a demonstrated improved safety profiles compared to multi-kinase inhibitors like sunitinib.[3]

Signaling Pathway of PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is common in many cancers, making it a prime target for therapeutic intervention. Indole derivatives have been designed to inhibit key kinases within this pathway.[4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Indole_Derivative Indole-based PI3K Inhibitor Indole_Derivative->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of indole derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a general protocol for determining the in vitro inhibitory activity of compounds against a target kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of indole derivative D Add inhibitor and kinase to plate A->D B Prepare kinase solution B->D C Prepare substrate/ATP mixture E Initiate reaction with substrate/ATP mixture C->E D->E F Incubate at room temperature E->F G Add detection reagent F->G H Measure signal (e.g., luminescence) G->H I Calculate % inhibition and determine IC50 H->I

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test indole derivative in a suitable buffer (e.g., DMSO), ensuring the final solvent concentration does not interfere with the assay.

    • Dilute the target kinase enzyme to a predetermined optimal concentration in kinase buffer.

    • Prepare a mixture of the kinase substrate and ATP in kinase buffer. The ATP concentration is typically at or near the Michaelis constant (Km) for the enzyme.[2]

  • Kinase Reaction:

    • In a 384-well plate, add the serially diluted inhibitor or vehicle control (e.g., DMSO) to the appropriate wells.

    • Add the diluted kinase enzyme to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[2]

  • Signal Detection and Data Analysis:

    • Stop the reaction and add a detection reagent. For luminescence-based assays like ADP-Glo™, this reagent converts the ADP produced to ATP, which then generates a luminescent signal.[2]

    • Incubate as required by the detection kit.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Indole Derivatives as Tubulin Polymerization Inhibitors

Microtubules are dynamic polymers essential for cell division, and agents that interfere with their function are potent anticancer drugs.[5][6] Arylthioindoles (ATIs) are a class of indole derivatives that have shown significant activity as inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site.[1][7][8]

Structure-Activity Relationship of Arylthioindoles

SAR studies on arylthioindoles have identified key structural features necessary for potent tubulin polymerization inhibition and cytotoxic activity.

Table 2: SAR of Arylthioindole Derivatives as Tubulin Polymerization Inhibitors [7][8][9][10]

CompoundR1 (at C2)R2 (at C5)Tubulin Polymerization IC50 (µM)MCF-7 Cell Growth IC50 (nM)
Colchicine --3.213
Combretastatin A-4 --2.017
21 COOCH3OCH32.013
10 HH2.634
14 HCl2.6>100
22 HOCH34.146
24 HOCH2CH32.1-

Data compiled from multiple studies on arylthioindole derivatives.[7][8][9][10]

The SAR of arylthioindoles highlights the following:

  • A 3-(3,4,5-trimethoxyphenyl)thio moiety at the 3-position is crucial for potent activity.[8]

  • A small ester group at the 2-position, such as in compound 21 , enhances activity.[7]

  • Substitutions at the 5-position of the indole ring significantly influence activity. Small, electron-donating groups like methoxy (B1213986) or ethoxy are generally favorable for cytotoxicity, while halogens can reduce it.[9][10]

Experimental Protocol: Tubulin Polymerization Assay

The effect of indole derivatives on tubulin polymerization can be assessed using a fluorescence-based assay.

Tubulin_Assay_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_detection Measurement & Analysis A Prepare purified tubulin D Mix tubulin and inhibitor in a microplate A->D B Prepare indole derivative at various concentrations B->D C Prepare polymerization buffer with GTP and fluorescent reporter E Initiate polymerization by incubating at 37°C D->E F Monitor fluorescence intensity over time E->F G Plot fluorescence vs. time F->G H Determine IC50 from dose-response curves G->H

Caption: General workflow for a tubulin polymerization assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute purified tubulin (e.g., from porcine brain) in a general tubulin buffer.

    • Prepare a polymerization buffer containing GTP, a polymerization enhancer (e.g., glycerol), and a fluorescent reporter that binds to microtubules (e.g., DAPI).[11]

    • Prepare serial dilutions of the test indole derivative.

  • Polymerization Reaction:

    • In a microplate, mix the purified tubulin with the test compound or vehicle control in the polymerization buffer.

    • Initiate polymerization by incubating the plate at 37°C.[11]

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The fluorescence is proportional to the amount of polymerized tubulin.

    • Plot fluorescence intensity against time to obtain polymerization curves for each compound concentration.

    • From the dose-response curves, determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[11]

This guide provides a foundational understanding of the SAR of indole derivatives as kinase and tubulin polymerization inhibitors. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, enabling the rational design of novel and more potent therapeutic agents.

References

comparing the efficacy of different catalysts for indole acetylation (e.g., AlCl3, DMAP)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount for efficient and selective indole (B1671886) acetylation. This guide provides a detailed comparison of two common catalysts, Aluminum Chloride (AlCl₃) and 4-Dimethylaminopyridine (DMAP), supported by experimental data and protocols.

Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The acetylation of the indole nucleus is a critical transformation in the synthesis of these molecules. The choice of catalyst for this reaction significantly impacts yield, selectivity, and the integrity of the indole ring. This guide compares the efficacy of a classic Lewis acid, AlCl₃, with the nucleophilic catalyst, DMAP, in the acetylation of indole.

Performance Comparison

The following tables summarize the quantitative data for indole acetylation using AlCl₃ and DMAP as catalysts. A direct comparison of AlCl₃ and DMAP for the C-3 acetylation of unprotected indole is challenging as strong Lewis acids like AlCl₃ tend to cause decomposition and polymerization of the indole substrate[1]. However, data is available for the acetylation of N-protected indoles using AlCl₃ and for the N-acetylation of indoles using DMAP.

Table 1: AlCl₃ Catalyzed Acetylation of Indole Derivatives

SubstrateAcetylating AgentProductYield (%)Reference
1-AcylindoleAcetyl Chloride1-Acyl-3-acetylindole85[2]

Note: The 3-acetylindole (B1664109) can be obtained by subsequent hydrolysis of the 1-acyl-3-acetylindole[2].

Table 2: DMAP Catalyzed Acetylation of Indoles

SubstrateAcetylating AgentProductYield (%)Reference
Pyrroles and IndolesAcetic Anhydride (B1165640)N-Acetylpyrroles/indoles73-91

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Friedel-Crafts Acetylation of 1-Acylindole using AlCl₃

This procedure is adapted from the reported acetylation of 1-acylindoles[2].

Materials:

  • 1-Acylindole

  • Acetyl Chloride

  • Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ice bath

Procedure:

  • To a stirred suspension of aluminum chloride (1.1 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add acetyl chloride (1.1 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of 1-acylindole (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the 1-acyl-3-acetylindole.

Protocol 2: N-Acetylation of Indole using DMAP

This protocol is a general procedure for the DMAP-catalyzed N-acetylation of indoles.

Materials:

  • Indole

  • Acetic Anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (B128534) (TEA) or Pyridine (B92270)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve indole (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Add triethylamine (1.2 eq) or pyridine (as solvent) and a catalytic amount of DMAP (e.g., 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction with dichloromethane and wash with water.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain N-acetylindole.

Reaction Mechanisms and Workflows

The catalytic mechanisms of AlCl₃ and DMAP in indole acetylation are fundamentally different, leading to distinct outcomes in terms of selectivity and efficiency.

AlCl₃-Catalyzed Friedel-Crafts Acylation

Aluminum chloride acts as a Lewis acid, activating the acetylating agent to generate a highly electrophilic acylium ion. This electrophile then attacks the electron-rich indole ring, typically at the C-3 position. However, the strong acidity of AlCl₃ can lead to complexation with the indole nitrogen, promoting side reactions and decomposition[1].

AlCl3_Mechanism cluster_activation Acylium Ion Formation cluster_attack Electrophilic Attack cluster_deprotonation Rearomatization AcCl Acetyl Chloride Acylium_Complex AcCl-AlCl₃ Complex AcCl->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Acylium_Ion Acylium Ion [CH₃CO]⁺ Acylium_Complex->Acylium_Ion AlCl4- [AlCl₄]⁻ Acylium_Complex->AlCl4- Indole Indole Sigma_Complex σ-Complex (Wheland Intermediate) Indole->Sigma_Complex + Acylium Ion 3-Acetylindole 3-Acetylindole Sigma_Complex->3-Acetylindole + [AlCl₄]⁻ HCl HCl Sigma_Complex->HCl AlCl3_regen AlCl₃ (regenerated) Sigma_Complex->AlCl3_regen

Caption: Mechanism of AlCl₃-catalyzed Friedel-Crafts acetylation of indole.

DMAP-Catalyzed Nucleophilic Acylation

DMAP functions as a nucleophilic catalyst. It first reacts with the acetylating agent (e.g., acetic anhydride) to form a highly reactive N-acetylpyridinium intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself. The indole nitrogen then attacks this activated intermediate to form the N-acetylated product, regenerating the DMAP catalyst in the process. This mechanism is significantly milder and avoids the harsh acidic conditions that lead to indole decomposition.

DMAP_Mechanism cluster_activation Catalyst Activation cluster_acetylation N-Acetylation DMAP DMAP Acetylpyridinium N-Acetyl-DMAP Intermediate DMAP->Acetylpyridinium + Ac₂O Ac2O Acetic Anhydride Acetate Acetate Anion Indole Indole N-Acetylindole N-Acetylindole Indole->N-Acetylindole + N-Acetyl-DMAP DMAP_regen DMAP (regenerated) AcOH Acetic Acid

Caption: Mechanism of DMAP-catalyzed N-acetylation of indole.

Conclusion

In comparing AlCl₃ and DMAP for the acetylation of indole, it is evident that the choice of catalyst is highly dependent on the desired outcome and the nature of the indole substrate.

  • AlCl₃ is a powerful Lewis acid catalyst suitable for Friedel-Crafts acylation. However, its application to unprotected indoles is severely limited by its strong acidity, which often leads to substrate decomposition and low yields. For N-protected indoles, AlCl₃ can be effective for C-3 acetylation.

  • DMAP is a highly efficient nucleophilic catalyst that promotes the acylation of indoles under mild conditions. It is particularly effective for N-acetylation, providing high yields and avoiding the degradation of the indole ring.

For researchers aiming for selective and high-yielding acetylation of indoles, particularly at the nitrogen atom, DMAP is the superior catalyst. The use of AlCl₃ should be approached with caution and is generally more suitable for substrates where the indole nitrogen is protected.

References

mechanistic comparison of 1-acetylindole versus 1,3-diacetylindole formation

Author: BenchChem Technical Support Team. Date: December 2025

The acetylation of indole (B1671886), a cornerstone reaction in organic synthesis, can lead to two primary products: 1-acetylindole and 1,3-diacetylindole (B99430). The regioselectivity of this transformation is highly dependent on the reaction conditions, a nuance of critical importance for researchers in medicinal chemistry and drug development. This guide provides a detailed mechanistic comparison, supported by experimental data and protocols, to elucidate the factors governing the formation of these two valuable synthons.

Mechanistic Pathways: A Tale of Two Acetylations

The formation of this compound and 1,3-diacetylindole proceeds through distinct mechanistic routes, primarily dictated by the nature of the catalyst and reaction conditions.

This compound Formation (N-Acetylation):

The synthesis of this compound involves the direct acylation of the nitrogen atom of the indole ring. This pathway is generally favored under basic or neutral conditions. The reaction typically proceeds by the activation of acetic anhydride (B1165640) by a base, such as sodium acetate (B1210297) or 4-dimethylaminopyridine (B28879) (DMAP), which increases the nucleophilicity of the indole nitrogen, leading to the exclusive formation of the N-acetylated product.[1]

1,3-Diacetylindole Formation (C-Acetylation followed by N-Acetylation):

The formation of 1,3-diacetylindole is a two-step process that begins with the electrophilic substitution at the C-3 position of the indole ring, a classic Friedel-Crafts acylation.[2][3][4] This initial C-acetylation is catalyzed by Lewis acids (e.g., AlCl₃, SnCl₄, ZrCl₄) or strong protic acids (e.g., H₃PO₄), which activate the acetylating agent (acetic anhydride or acetyl chloride) to generate a highly electrophilic acylium ion.[2][3][5] The electron-rich pyrrole (B145914) ring of indole then attacks the acylium ion, preferentially at the C-3 position, to form 3-acetylindole (B1664109).[1][6]

Subsequent N-acetylation of the 3-acetylindole intermediate yields the final 1,3-diacetylindole.[6] It is noteworthy that this compound is generally not an intermediate in the formation of 1,3-diacetylindole; attempts to further acetylate this compound at the C-3 position under typical acylation conditions are often unsuccessful.[1][7]

G Figure 1: Mechanistic Pathways of Indole Acetylation cluster_0 This compound Formation (N-Acetylation) cluster_1 1,3-Diacetylindole Formation (C- and N-Acetylation) Indole_N Indole One_Acetylindole This compound Indole_N->One_Acetylindole N-Acetylation Ac2O_Base Acetic Anhydride (Base Catalyst, e.g., NaOAc, DMAP) Ac2O_Base->One_Acetylindole Indole_C Indole Three_Acetylindole 3-Acetylindole Indole_C->Three_Acetylindole C3-Acetylation (Friedel-Crafts) Ac2O_Acid Acetic Anhydride (Acid Catalyst, e.g., H₃PO₄, Lewis Acid) Ac2O_Acid->Three_Acetylindole One_Three_Diacetylindole 1,3-Diacetylindole Three_Acetylindole->One_Three_Diacetylindole N-Acetylation

Figure 1: Mechanistic Pathways of Indole Acetylation

Quantitative Data Summary

The choice of reaction conditions significantly impacts the product distribution and yield. The following table summarizes key quantitative data for the formation of this compound and 1,3-diacetylindole.

ProductAcetylating AgentCatalyst/SolventPosition of AcetylationYield (%)Reference(s)
This compoundAcetic AnhydrideSodium AcetateN-1~60%[6]
This compoundAcetic Anhydride4-Dimethylaminopyridine (DMAP)N-1High[1]
1,3-DiacetylindoleAcetic AnhydridePhosphoric Acid (85%)N-1, C-355%[5]
1,3-DiacetylindoleAcetic AnhydrideAcetic AcidN-1, C-3~60%[6]
3-AcetylindoleAcetyl ChlorideZrCl₄ / DCEC-3Good-High[3]
3-AcetylindoleAcyl ChloridesAlCl₃ / CS₂C-390%[8]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and 1,3-diacetylindole are provided below.

Synthesis of this compound

This protocol is adapted from procedures favoring N-acetylation.[1][6]

  • Materials: Indole, acetic anhydride, anhydrous sodium acetate, and a suitable solvent like toluene (B28343).

  • Procedure:

    • A mixture of indole and anhydrous sodium acetate in toluene is prepared in a round-bottom flask equipped with a reflux condenser.

    • Acetic anhydride is added to the mixture.

    • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and washed with water and saturated sodium bicarbonate solution to neutralize any remaining acetic acid.

    • The organic layer is dried over anhydrous magnesium sulfate (B86663) and the solvent is removed under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography.

G Figure 2: Workflow for this compound Synthesis start Start mix Mix Indole and Anhydrous Sodium Acetate in Toluene start->mix add_ac2o Add Acetic Anhydride mix->add_ac2o reflux Heat to Reflux add_ac2o->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup (H₂O, NaHCO₃) monitor->workup dry Dry Organic Layer (MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation or Chromatography) concentrate->purify end End purify->end

Figure 2: Workflow for this compound Synthesis

Synthesis of 1,3-Diacetylindole

This protocol is based on the acid-catalyzed diacetylation of indole.[5]

  • Materials: Indole, acetic anhydride, 85% phosphoric acid.

  • Procedure:

    • In a round-bottom flask, place indole and acetic anhydride.

    • Slowly add 85% phosphoric acid dropwise to the mixture.

    • Attach a reflux condenser with a drying tube and heat the flask on a steam bath for approximately 20 minutes.[5]

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Neutralize the excess acetic anhydride and phosphoric acid by the slow addition of sodium bicarbonate.

    • Allow the mixture to stand in an ice bath for about 10 minutes to facilitate product precipitation.

    • Filter the precipitate under vacuum and recrystallize from ethanol (B145695) to obtain colorless needles of 1,3-diacetylindole.[5]

G Figure 3: Workflow for 1,3-Diacetylindole Synthesis start Start mix Mix Indole and Acetic Anhydride start->mix add_h3po4 Add 85% H₃PO₄ dropwise mix->add_h3po4 reflux Heat on Steam Bath (~20 min) add_h3po4->reflux quench Pour into Crushed Ice reflux->quench neutralize Neutralize with NaHCO₃ quench->neutralize precipitate Precipitate in Ice Bath neutralize->precipitate filter Filter Precipitate precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize end End recrystallize->end

Figure 3: Workflow for 1,3-Diacetylindole Synthesis

Conclusion

The selective synthesis of either this compound or 1,3-diacetylindole is readily achievable through the careful selection of reaction conditions. N-acetylation is favored under basic or neutral conditions, yielding this compound, while C-3 acetylation, the initial step towards 1,3-diacetylindole, is promoted by acid catalysis. Understanding these distinct mechanistic pathways is crucial for researchers aiming to incorporate these valuable indole derivatives into their synthetic strategies for novel therapeutics and functional materials.

References

Novel Acetylindole Derivatives: A Comparative Guide to Antimicrobial and Antioxidant Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the antimicrobial and antioxidant potential of novel acetylindole derivatives. It offers a comparative analysis of their performance against established standards, supported by experimental data from recent studies.

The indole (B1671886) nucleus is a prominent scaffold in medicinal chemistry, known for its presence in a wide range of biologically active compounds.[1] Acetylindole derivatives, in particular, have garnered significant attention for their therapeutic potential, including antimicrobial and antioxidant properties.[1][2] This guide summarizes key findings on the biological activities of various synthesized acetylindole derivatives, presenting a clear comparison to facilitate further research and development.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of novel acetylindole derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary methods used for this evaluation are the paper disc diffusion method, which provides a qualitative assessment of antimicrobial activity through the measurement of inhibition zones, and the broth microdilution technique to determine the Minimum Inhibitory Concentration (MIC), offering a quantitative measure of potency.

Below is a summary of the antimicrobial activity of selected 3-acetylindole (B1664109) derivatives compared to standard antibiotics.

Table 1: Antibacterial Activity of 3-Acetylindole Derivatives (Zone of Inhibition in mm)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
1c High Activity---
1d High Activity---
1f High Activity---
1g High Activity---
1k High Activity---
1l High Activity---
Ampicillin (Standard) ----

Note: "High Activity" indicates significant zones of inhibition as reported in the source literature. Specific numerical data for all compounds was not consistently available across all cited studies. The data presented is based on available results.[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Indole Derivatives (µg/mL)

CompoundEnterococcus faecalisCandida albicans
2 -8
1 -32
3 -64
5 -64
6 -32
Fluconazole (Standard) --

Note: This table highlights the potent activity of compound 2 against C. albicans.[3]

Comparative Analysis of Antioxidant Activity

The antioxidant potential of acetylindole derivatives is primarily assessed through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are the most commonly employed methods. The results are often expressed as the percentage of inhibition or the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals.

Here, we compare the free radical scavenging activity of various indole derivatives with standard antioxidants like Ascorbic Acid and Butylated Hydroxytoluene (BHT).

Table 3: Antioxidant Activity of Acetylindole and Other Indole Derivatives (% Inhibition or IC50)

CompoundDPPH Scavenging ActivityABTS Scavenging ActivityReducing Power
1f Appropriate Amount--
1g Appropriate Amount--
1h Appropriate Amount--
1l Appropriate Amount--
Compound 5 Demonstrated Effect-Excellent
Compound 6 Demonstrated Effect-Excellent
Ascorbic Acid (Standard) ---
BHT (Standard) ---

Note: "Appropriate Amount" and "Demonstrated Effect" indicate notable activity as described in the source. Compounds 5 and 6 showed excellent reducing power compared to BHT.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following section outlines the standard experimental protocols used for evaluating the antimicrobial and antioxidant activities of acetylindole derivatives.

Antimicrobial Activity Assays

1. Paper Disc Diffusion Method: This method is used for the preliminary screening of antimicrobial activity.

  • Medium: Nutrient agar (B569324) medium is used for bacteria and Sabouraud dextrose agar for fungi.[2]

  • Procedure: A standardized inoculum of the test microorganism is uniformly spread on the agar plate. Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).[2] The discs are then placed on the surface of the agar.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.[4]

  • Evaluation: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

2. Broth Microdilution Method (for MIC determination): This method provides a quantitative measure of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

  • Procedure: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in microtiter plates.[4] A standardized suspension of the microorganism is added to each well.

  • Incubation: The plates are incubated under the same conditions as the disc diffusion method.

  • Evaluation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[4]

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it.

  • Procedure: A solution of DPPH in a suitable solvent (e.g., ethanol (B145695) or methanol) is prepared. Different concentrations of the test compounds are mixed with the DPPH solution.[5]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[5]

  • Evaluation: The scavenging activity is determined by measuring the decrease in absorbance of the DPPH solution at a specific wavelength (typically around 517 nm) using a spectrophotometer. The percentage of radical scavenging is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.[2]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • Procedure: The ABTS•+ radical is generated by reacting ABTS with an oxidizing agent like potassium persulfate. Various concentrations of the test compound are then added to the ABTS•+ solution.

  • Evaluation: The reduction in the absorbance of the ABTS•+ solution is measured at a specific wavelength (e.g., 734 nm). The percentage of inhibition is calculated similarly to the DPPH assay.[2]

Visualizing the Workflow and Potential Mechanisms

To better illustrate the process of evaluating these novel compounds and their potential mode of action, the following diagrams are provided.

Antimicrobial and Antioxidant Activity Evaluation Workflow cluster_synthesis Compound Synthesis & Characterization cluster_antimicrobial Antimicrobial Activity Screening cluster_antioxidant Antioxidant Activity Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of Novel Acetylindole Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization antimicrobial_screening Primary Screening (Disc Diffusion) characterization->antimicrobial_screening dpph_assay DPPH Radical Scavenging Assay characterization->dpph_assay abts_assay ABTS Radical Scavenging Assay characterization->abts_assay mic_determination MIC Determination (Broth Dilution) antimicrobial_screening->mic_determination data_analysis Comparison with Standard Drugs mic_determination->data_analysis dpph_assay->data_analysis abts_assay->data_analysis

Caption: Workflow for evaluating acetylindole derivatives.

Antioxidant Mechanism of Acetylindole Derivatives acetylindole Acetylindole Derivative (Ar-H) free_radical Free Radical (e.g., DPPH•, ABTS•+) stabilized_radical Stabilized Acetylindole Radical (Ar•) acetylindole->stabilized_radical Donates Electron/Hydrogen neutralized_radical Neutralized Species (e.g., DPPH-H, ABTS) free_radical->neutralized_radical Accepts Electron/Hydrogen

Caption: Potential antioxidant mechanism of action.

References

comparative yield analysis of different 1-acetylindole synthesis methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and high-yield synthesis of key intermediates is paramount. 1-Acetylindole is a valuable building block, and its synthesis has been approached through various methodologies. This guide provides a comparative analysis of three distinct methods for the N-acetylation of indole (B1671886), offering experimental data and detailed protocols to inform the selection of the most suitable approach for specific research needs.

Comparative Yield Analysis

The selection of a synthetic route often hinges on the achievable product yield. The following table summarizes the reported yields for three different methodologies for the synthesis of this compound.

MethodologyAcetylating AgentCatalyst/BaseSolventReaction TimeYield (%)
Method 1: Acetic Anhydride (B1165640) with Base Acetic AnhydrideAnhydrous Sodium Acetate (B1210297)None (reflux)3 hours60%[1][2]
Method 2: Thioester Acylation S-Methyl Thioacetate (B1230152)Cesium Carbonate (Cs₂CO₃)Xylene12 hoursGood to Excellent (up to 96% with other thioesters)[3][4]
Method 3: Boric Acid Catalysis Acetic AcidBoric Acid (B(OH)₃)Mesitylene48 hoursModerate[5]

Experimental Protocols

Method 1: N-Acetylation using Acetic Anhydride and Anhydrous Sodium Acetate

This traditional method offers a straightforward approach to this compound synthesis with a moderate yield.

Procedure:

  • A mixture of indole (2 g), acetic anhydride (5 mL), and anhydrous sodium acetate (1 g) is refluxed for 3 hours.[1][2]

  • After cooling, the excess solvent is removed under reduced pressure (in vacuo).

  • The resulting residue is extracted with diethyl ether (3 x 15 mL).

  • The combined ether extracts are washed with a 2N sulfuric acid solution (3 x 10 mL).

  • The aqueous acidic layer is then basified with a 2N sodium hydroxide (B78521) solution (40 mL) and re-extracted with diethyl ether (3 x 20 mL).

  • The final ether extract is dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by distillation at 140-145 °C under 14 mmHg vacuum to yield this compound.[1]

Method 2: Chemoselective N-Acylation using a Thioester

This modern approach provides high chemoselectivity for N-acylation and can achieve excellent yields, particularly with various substituted indoles and thioesters.

Procedure:

  • In a 25 mL tube, add indole (0.2 mmol, 1.0 equivalent), S-methyl thioacetate (0.6 mmol, 3.0 equivalents), and cesium carbonate (0.6 mmol, 3.0 equivalents).[3][4]

  • Add xylene (2.0 mL) as the solvent.

  • The reaction mixture is heated to 140 °C and stirred for 12 hours.[3][4]

  • After completion, the reaction is cooled to room temperature.

  • The product, this compound, is isolated and purified using column chromatography on silica (B1680970) gel.

Method 3: Direct N-Acylation with Acetic Acid Catalyzed by Boric Acid

This method presents an economical route using acetic acid directly, though it requires a significantly longer reaction time.

Procedure:

  • A mixture of indole (1.0 equivalent), acetic acid (1.1 equivalents), and boric acid (0.3 equivalents) is prepared in mesitylene.[5]

  • The mixture is heated to reflux for 48 hours using a Dean-Stark apparatus to remove the water byproduct.[5]

  • Upon completion, the reaction mixture is cooled.

  • The crude product is purified by short column chromatography on silica gel using an isopropyl ether-hexane eluent to afford this compound.[5]

Visualizing the Synthetic Pathways

To further elucidate the workflow and relationships within these synthetic approaches, the following diagrams are provided.

SynthesisWorkflow cluster_method1 Method 1: Acetic Anhydride & Base cluster_method2 Method 2: Thioester Acylation cluster_method3 Method 3: Boric Acid Catalysis indole1 Indole reagents1 Acetic Anhydride, Anhydrous Sodium Acetate reflux1 Reflux (3h) reagents1->reflux1 workup1 Extraction & Distillation reflux1->workup1 product1 This compound (60% Yield) workup1->product1 indole2 Indole reagents2 S-Methyl Thioacetate, Cesium Carbonate reflux2 Heat in Xylene (140°C, 12h) reagents2->reflux2 workup2 Column Chromatography reflux2->workup2 product2 This compound (Good to Excellent Yield) workup2->product2 indole3 Indole reagents3 Acetic Acid, Boric Acid reflux3 Reflux in Mesitylene (48h) reagents3->reflux3 workup3 Column Chromatography reflux3->workup3 product3 This compound (Moderate Yield) workup3->product3

Caption: Comparative workflow of three this compound synthesis methodologies.

ReactionScheme cluster_reaction General N-Acetylation of Indole indole Indole plus + indole->plus acetyl_source Acetyl Source (e.g., Acetic Anhydride, Thioester, Acetic Acid) plus->acetyl_source arrow Catalyst/Base Conditions acetyl_source->arrow product This compound arrow->product

Caption: Generalized reaction scheme for the N-acetylation of indole.

References

In-Depth Analysis of 1-Acetylindole as a Potential Acetyl-CoA Carboxylase (ACC) Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-acetylindole as a potential, albeit currently unvalidated, inhibitor of Acetyl-CoA Carboxylase (ACC) against a selection of well-characterized ACC inhibitors. The information presented herein is intended to serve as a resource for researchers in metabolic diseases, oncology, and other fields where ACC is a therapeutic target. While direct experimental evidence for this compound's activity against ACC is lacking in publicly available literature, its indole (B1671886) scaffold is a common motif in various enzyme inhibitors, warranting a theoretical and comparative exploration.

Introduction to Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that plays a pivotal role in the metabolism of fatty acids.[1] It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] In mammals, two main isoforms of ACC exist: ACC1 and ACC2.[1] ACC1 is primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it controls the rate-limiting step of de novo fatty acid synthesis.[2] ACC2 is associated with the outer mitochondrial membrane, and its product, malonyl-CoA, regulates fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1).[2] This dual role in both the synthesis and oxidation of fatty acids makes ACC a compelling target for therapeutic intervention in a range of human diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer.[1][3]

This compound: A Hypothetical ACC Inhibitor

This compound is a derivative of indole, a heterocyclic aromatic compound. While various indole derivatives have been explored as inhibitors for a range of enzymes, including cyclooxygenases and histone deacetylases, there is currently no direct, publicly available experimental data demonstrating the inhibition of ACC by this compound.[4][5] However, the indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been shown to possess a wide array of biological activities.[6] This guide, therefore, proceeds with a comparative analysis by positioning this compound as a candidate for investigation and comparing its structural features and hypothetical inhibitory potential against established ACC inhibitors.

Comparative Analysis of ACC Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of several well-characterized ACC inhibitors against the two human isoforms, ACC1 and ACC2. This data provides a benchmark against which any future experimental data for this compound or its derivatives can be compared.

InhibitorACC1 IC50 (nM)ACC2 IC50 (nM)SelectivityReference
This compound Data Not AvailableData Not AvailableUnknown
ND-630 (Firsocostat) 2.16.1Dual[7]
ND-646 3.54.1Dual[7]
CP-640186 53 (rat)61 (rat)Dual[7]
PF-05175157 27.033.0Dual[7]
MK-4074 ~3~3Dual[7]

Signaling Pathway of ACC Regulation and Inhibition

The activity of ACC is tightly regulated by both allosteric mechanisms and covalent modification. Citrate acts as an allosteric activator, while long-chain fatty acyl-CoAs are feedback inhibitors. Hormonal signals also play a crucial role; for instance, insulin (B600854) promotes ACC activation, whereas glucagon (B607659) and epinephrine (B1671497) lead to its inactivation via phosphorylation by AMP-activated protein kinase (AMPK). ACC inhibitors, depending on their mechanism, can interfere with substrate binding or allosteric regulation.

ACC_Signaling_Pathway Insulin Insulin ACC_active ACC (active) (dephosphorylated) Insulin->ACC_active + Glucagon Glucagon AMPK AMPK Glucagon->AMPK + Citrate Citrate Citrate->ACC_active + (allosteric) Fatty_Acyl_CoA Long-chain Fatty Acyl-CoA Fatty_Acyl_CoA->ACC_active - (feedback) AMPK->ACC_active - (phosphorylation) ACC_inactive ACC (inactive) (phosphorylated) ACC_active->ACC_inactive + (dephosphorylation) Malonyl_CoA Malonyl-CoA ACC_active->Malonyl_CoA Carboxylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACC_active FAS Fatty Acid Synthesis Malonyl_CoA->FAS + CPT1 CPT1 Malonyl_CoA->CPT1 - FAO Fatty Acid Oxidation CPT1->FAO Inhibitor ACC Inhibitor (e.g., this compound - hypothetical) Inhibitor->ACC_active Inhibition

Caption: ACC signaling pathway and points of regulation and inhibition.

Experimental Protocols: In Vitro ACC Inhibition Assay

To determine the inhibitory potential of a compound like this compound against ACC, a robust in vitro enzymatic assay is required. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the ACC-catalyzed carboxylation of acetyl-CoA.

Objective: To determine the IC50 value of a test compound (e.g., this compound) against recombinant human ACC1 and ACC2.

Materials:

  • Recombinant human ACC1 and ACC2 enzymes

  • Acetyl-CoA

  • ATP

  • Sodium Bicarbonate

  • Assay Buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well or 384-well white opaque plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. A typical starting concentration range would be from 100 µM down to picomolar concentrations.

  • Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, acetyl-CoA, and sodium bicarbonate.

  • Enzyme Preparation: Dilute the ACC enzyme to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Assay Plate Setup:

    • Add the test compound dilutions to the appropriate wells of the assay plate.

    • Add a vehicle control (e.g., DMSO) to the "no inhibitor" control wells.

    • Add the reaction mixture to all wells.

    • Initiate the reaction by adding the diluted enzyme to all wells except the "no enzyme" blank.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined amount of time (e.g., 30-60 minutes).

  • ADP Detection:

    • Stop the enzymatic reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.

    • Incubate as per the manufacturer's instructions (typically 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

    • Incubate as per the manufacturer's instructions (typically 30-60 minutes at room temperature).

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" wells) from all other readings.

    • Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental_Workflow Start Start Prep_Compound Prepare Serial Dilutions of This compound Start->Prep_Compound Prep_Reagents Prepare Reaction Mix (Buffer, Acetyl-CoA, Bicarbonate) Start->Prep_Reagents Prep_Enzyme Prepare Diluted ACC Enzyme Start->Prep_Enzyme Add_to_Plate Add Compound, Reaction Mix, and Enzyme to Assay Plate Prep_Compound->Add_to_Plate Prep_Reagents->Add_to_Plate Prep_Enzyme->Add_to_Plate Incubate_Reaction Incubate at 37°C Add_to_Plate->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Incubate_Detection1 Incubate at RT Stop_Reaction->Incubate_Detection1 Add_Detection Add Kinase Detection Reagent Incubate_Detection1->Add_Detection Incubate_Detection2 Incubate at RT Add_Detection->Incubate_Detection2 Read_Luminescence Measure Luminescence Incubate_Detection2->Read_Luminescence Analyze_Data Data Analysis: Calculate % Inhibition and IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro ACC inhibition assay.

Conclusion and Future Directions

While this compound remains a hypothetical inhibitor of Acetyl-CoA Carboxylase, this guide provides a framework for its evaluation. The established ACC inhibitors presented here offer a clear benchmark for the potency and selectivity that would be desirable in a novel therapeutic agent. The provided experimental protocol outlines a standard method for determining the in vitro inhibitory activity of this compound or any other candidate compound.

Future research should focus on performing in vitro screening of this compound against both ACC1 and ACC2 to determine if it possesses any inhibitory activity. Should it show promise, further studies, including structure-activity relationship (SAR) analysis of related indole derivatives, could lead to the development of novel and potent ACC inhibitors. The versatile indole scaffold, combined with the significant therapeutic interest in ACC, makes this a potentially fruitful area for drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 1-Acetylindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-Acetylindole, ensuring the protection of personnel and the environment.

Immediate Safety and Disposal Procedures

As a standard practice, all chemical waste should be treated as hazardous unless explicitly determined to be non-hazardous by a qualified individual or safety data sheet (SDS).[1] For this compound, which is a combustible liquid, it is prudent to manage it as a hazardous waste stream. The following procedures outline the necessary steps for its proper disposal.

Step 1: Waste Identification and Collection
  • Designate as Hazardous Waste : In the absence of specific data classifying it as non-hazardous, treat all this compound waste as hazardous chemical waste.

  • Use a Dedicated Waste Container : Collect this compound waste in a designated, leak-proof container that is chemically compatible with the substance. Plastic containers are often preferred over glass to minimize the risk of breakage.[2]

  • Avoid Mixing Waste : Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes can lead to dangerous chemical reactions.

  • Contaminated Materials : Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, should also be collected in a designated solid hazardous waste container.

Step 2: Container Labeling and Storage

Proper labeling is crucial for safe handling and disposal by your institution's environmental health and safety (EHS) office.

  • Label Immediately : As soon as waste is added to the container, affix a hazardous waste label.

  • Complete Information : The label must include the following information[2]:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations or formulas)

    • The quantity or concentration of the waste

    • The date of waste generation

    • The location of origin (e.g., laboratory number)

    • The name and contact information of the principal investigator

  • Secure Storage : Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste.

  • Secondary Containment : It is best practice to store liquid waste containers in secondary containment to prevent spills.

Step 3: Arranging for Disposal
  • Contact EHS : Once the waste container is full, or if it has been in storage for an extended period (check your institution's guidelines), contact your EHS office to arrange for a waste pickup.

  • Follow Institutional Protocols : Adhere to all specific procedures for waste pickup requests required by your institution. This may involve submitting an online form or a paper manifest.[2]

Under no circumstances should this compound be disposed of down the sink or in the regular trash. [2][3]

Quantitative Data for Chemical Waste Handling

The following table summarizes general quantitative guidelines for the accumulation of hazardous chemical waste in a laboratory setting. Specific limits may vary by institution and local regulations.

ParameterGuidelineSource
Maximum Hazardous Waste Volume in a Satellite Accumulation Area55 gallons[1]
Maximum Acutely Hazardous Waste in a Satellite Accumulation Area1 quart[1]
Container Fill Level< 90% capacity
pH Range for Potential Drain Disposal (with permission)5.5 - 10.5[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_hazardous Treat as Hazardous Waste? start->is_hazardous collect_waste Collect in a Designated, Compatible Container is_hazardous->collect_waste Yes (Recommended) improper_disposal Improper Disposal: Sink or Trash is_hazardous->improper_disposal No label_container Label with 'Hazardous Waste' and Full Chemical Name collect_waste->label_container store_safely Store in a Secure Satellite Accumulation Area label_container->store_safely contact_ehs Contact EHS for Waste Pickup store_safely->contact_ehs end End: Proper Disposal by EHS contact_ehs->end

References

Navigating the Safe Handling of 1-Acetylindole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 1-Acetylindole, a common reagent in organic synthesis. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, which is a liquid at room temperature, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, and inhalation of vapors.[1][2]

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes.
Hand Protection Chemically resistant gloves (Nitrile or Neoprene recommended).To prevent skin contact and absorption.
Body Protection A long-sleeved laboratory coat.To protect skin and clothing from spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Recommended when handling large quantities or in poorly ventilated areas to prevent inhalation of vapors.

Operational Plan: Step-by-Step Handling Procedures

A strict operational workflow is critical to minimize exposure and ensure safety. All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Preparation
  • Gather Materials: Ensure all necessary PPE, handling equipment (e.g., pipettes, beakers), and waste containers are readily available.

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound.

  • Inspect PPE: Check all PPE for integrity (e.g., no holes in gloves).

Handling
  • Work in a Fume Hood: Conduct all transfers and manipulations of this compound inside a certified chemical fume hood.

  • Avoid Inhalation: Do not breathe vapors.[2]

  • Prevent Contact: Avoid contact with skin and eyes.[3]

  • Dispensing: When transferring the liquid, use appropriate tools such as a calibrated pipette with a bulb. Never pipette by mouth.

  • Container Management: Keep the container tightly closed when not in use to prevent the escape of vapors.[3]

Post-Handling
  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.

  • Clean Work Area: Clean and decontaminate all work surfaces and equipment.

  • Proper PPE Removal: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then eye protection).

First Aid Measures

In the event of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: this compound should be disposed of as hazardous chemical waste.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Place all solid waste contaminated with this compound (e.g., used gloves, paper towels, pipette tips) in a separate, clearly labeled hazardous solid waste container.

  • Container Disposal:

    • Thoroughly empty all original containers.

    • The first rinse of the empty container must be collected and disposed of as hazardous waste.[4]

    • After the initial rinse, the container should be triple-rinsed with a suitable solvent. The subsequent rinsates should also be collected as hazardous waste.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Experimental Workflow

The following diagram illustrates a typical workflow for a laboratory experiment involving the handling of this compound.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials handling_transfer Transfer Reagent prep_materials->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Workspace handling_reaction->cleanup_decontaminate cleanup_waste Segregate & Dispose Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe end End cleanup_ppe->end start Start start->prep_sds

Caption: A logical workflow for safely handling this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.